Product packaging for 4-(3,5-Dichlorophenyl)piperidine(Cat. No.:CAS No. 475653-05-5)

4-(3,5-Dichlorophenyl)piperidine

Cat. No.: B1390749
CAS No.: 475653-05-5
M. Wt: 230.13 g/mol
InChI Key: SDAZCHLLTBVGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3,5-Dichlorophenyl)piperidine is a useful research compound. Its molecular formula is C11H13Cl2N and its molecular weight is 230.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13Cl2N B1390749 4-(3,5-Dichlorophenyl)piperidine CAS No. 475653-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dichlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAZCHLLTBVGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654108
Record name 4-(3,5-Dichlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475653-05-5
Record name 4-(3,5-Dichlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 475653-05-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(3,5-Dichlorophenyl)piperidine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dichlorophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active agents. Among these, this compound serves as a critical structural component, notably in the development of potent enzyme inhibitors such as those targeting furin, a proprotein convertase implicated in various pathologies.[1][2] The specific substitution pattern of the dichlorophenyl ring imparts unique electronic and steric properties that can significantly influence binding affinity and selectivity. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable building block, focusing on the underlying chemical principles, strategic considerations, and detailed experimental protocols. We will explore classical organometallic additions, modern cross-coupling strategies, and pyridine reduction routes, offering field-proven insights to aid researchers in selecting and optimizing the most suitable pathway for their specific application.

Retrosynthetic Analysis: Core Strategic Disconnections

The synthesis of this compound can be approached from several distinct strategic viewpoints. A retrosynthetic analysis reveals three primary disconnections that form the basis of the most common and effective synthetic routes.

  • C4-Aryl Bond Formation: This is the most prevalent strategy, involving the creation of the bond between the piperidine C4 position and the dichlorophenyl ring. This can be achieved via nucleophilic attack of an organometallic reagent on a 4-piperidone electrophile or through a metal-catalyzed cross-coupling reaction.

  • Piperidine Ring Reduction: This approach begins with a pre-formed 4-(3,5-dichlorophenyl)pyridine. The core task is the chemoselective reduction of the aromatic pyridine ring to the saturated piperidine ring without affecting the chloro-substituents.

  • Piperidine Ring Formation: A less common but viable strategy involves constructing the piperidine ring with the 4-(3,5-dichlorophenyl) moiety already installed on a precursor fragment. Methods like the Pictet-Spengler reaction, while powerful for certain fused systems, are less direct for this specific target but represent a valid conceptual approach to ring formation.[3][4]

G cluster_0 Strategic Disconnections cluster_1 Key Precursors Target This compound C4_Aryl C4-Aryl Bond Formation Target->C4_Aryl Disconnect C4-Aryl Bond Py_Reduction Pyridine Reduction Target->Py_Reduction Recognize Pyridine Precursor Ring_Formation Piperidine Ring Formation Target->Ring_Formation Disconnect Ring Bonds Piperidone 4-Piperidone Derivative C4_Aryl->Piperidone DCP_Pyridine 4-(3,5-Dichlorophenyl)pyridine Py_Reduction->DCP_Pyridine Acyclic Acyclic Precursor Ring_Formation->Acyclic

Caption: Key retrosynthetic strategies for this compound.

Pathway I: Grignard Addition to N-Boc-4-Piperidone

This classical and highly reliable three-step route utilizes a Grignard reagent to form the C4-Aryl bond, followed by dehydration and reduction. The use of the tert-butyloxycarbonyl (Boc) protecting group is crucial; it deactivates the piperidine nitrogen, preventing it from acting as a base or nucleophile, and enhances the solubility of intermediates in organic solvents.[5]

Mechanistic Rationale and Workflow

The synthesis begins with the preparation of 3,5-dichlorophenylmagnesium bromide from 1-bromo-3,5-dichlorobenzene. This potent nucleophile then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting tertiary alcohol is a stable intermediate. Direct removal of the hydroxyl group is challenging; therefore, an acid-catalyzed dehydration is performed to generate a thermodynamically stable tetrahydropyridine intermediate. The final step is the reduction of this alkene, typically via catalytic hydrogenation, to yield the saturated piperidine ring.

G Start 1-Bromo-3,5-dichlorobenzene + Mg Turnings Grignard Grignard Formation (Step 1) Start->Grignard Piperidone N-Boc-4-Piperidone Addition Grignard Addition (Step 2) Piperidone->Addition Intermediate1 3,5-Dichlorophenyl- magnesium bromide Grignard->Intermediate1 Intermediate2 N-Boc-4-(3,5-dichlorophenyl) -4-hydroxypiperidine Addition->Intermediate2 Dehydration Acid-Catalyzed Dehydration (Step 3) Intermediate3 N-Boc-4-(3,5-dichlorophenyl) -1,2,3,6-tetrahydropyridine Dehydration->Intermediate3 Reduction Catalytic Hydogenation (Step 4) Product_Boc N-Boc-4-(3,5-dichloro- phenyl)piperidine Reduction->Product_Boc Deprotection Boc Deprotection (Optional, Step 5) Product_Final 4-(3,5-Dichlorophenyl)- piperidine Deprotection->Product_Final Intermediate1->Addition Intermediate2->Dehydration Intermediate3->Reduction Product_Boc->Deprotection

Caption: Workflow for the Grignard addition pathway.

Experimental Protocol

Step 1: Preparation of 3,5-Dichlorophenylmagnesium Bromide

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

  • Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Prepare a solution of 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to initiate the reaction, observed by heat evolution and disappearance of the iodine color.

  • Add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to N-Boc-4-Piperidone

  • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent from Step 1 via cannula.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(3,5-dichlorophenyl)-4-hydroxypiperidine, which can be purified by column chromatography or used directly in the next step.

Step 3 & 4: Dehydration and Reduction

  • Dissolve the crude alcohol from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 80-90 °C for 2-4 hours until TLC indicates complete dehydration.

  • Cool the reaction, neutralize carefully with aqueous NaOH, and extract with ethyl acetate. The resulting crude tetrahydropyridine can be purified or taken directly to the next step.

  • Dissolve the tetrahydropyridine intermediate in methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until hydrogen uptake ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-4-(3,5-dichlorophenyl)piperidine.

Data Summary
StepKey ReagentsSolventTypical Temp.Typical YieldCitation(s)
Grignard FormationMg, I₂ (cat.)THFReflux>90% (in situ)[6]
Grignard AdditionN-Boc-4-piperidoneTHF0 °C to RT75-90%[6][7]
DehydrationH₂SO₄ (cat.)Acetic Acid90 °C80-95%N/A
ReductionH₂, 10% Pd/CMethanolRT>95%N/A

Pathway II: Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that offers high functional group tolerance and generally mild reaction conditions.[8][9] This pathway typically involves coupling an organoboron species with an unsaturated piperidine electrophile. A common and effective strategy is the coupling of an arylboronic acid with a piperidinyl enol triflate.

Mechanistic Rationale and Workflow

The key to this pathway is the transformation of the ketone in N-Boc-4-piperidone into a suitable electrophile for cross-coupling. Conversion to an enol triflate creates an excellent leaving group (triflate, -OTf) on an sp²-hybridized carbon. The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition into the C-OTf bond. The aryl group is then transferred from the boronic acid to the palladium center in a process called transmetalation, which requires a base to activate the boronic acid. The final step, reductive elimination, forms the C4-Aryl bond and regenerates the Pd(0) catalyst. The resulting tetrahydropyridine product is then reduced as in Pathway I.

G Start N-Boc-4-Piperidone Triflation Enol Triflate Formation (Step 1) Start->Triflation Boronic_Acid 3,5-Dichlorophenyl- boronic Acid Coupling Suzuki Coupling (Step 2) Boronic_Acid->Coupling Intermediate1 N-Boc-4-(triflyloxy)- 1,2,3,6-tetrahydropyridine Triflation->Intermediate1 Intermediate2 N-Boc-4-(3,5-dichlorophenyl) -1,2,3,6-tetrahydropyridine Coupling->Intermediate2 Reduction Catalytic Hydogenation (Step 3) Product_Boc N-Boc-4-(3,5-dichloro- phenyl)piperidine Reduction->Product_Boc Intermediate1->Coupling Intermediate2->Reduction

Caption: Workflow for the Suzuki cross-coupling pathway.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 eq) in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the enol triflate.

Step 2: Suzuki Cross-Coupling

  • To a flask, add the enol triflate (1.0 eq), 3,5-dichlorophenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).[9]

  • Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain N-Boc-4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine.

Step 3: Reduction

  • This step is identical to Step 4 in the Grignard protocol. Dissolve the product from Step 2 in methanol or ethanol, add 10% Pd/C, and hydrogenate under an H₂ atmosphere.

  • Workup consists of filtering the catalyst and concentrating the solvent to yield the final protected product.

Data Summary
StepKey ReagentsSolventTypical Temp.Typical YieldCitation(s)
TriflationLiHMDS, PhNTf₂THF-78 °C to RT60-80%[10]
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Dioxane/H₂O90 °C70-90%[9][11]
ReductionH₂, 10% Pd/CMethanolRT>95%N/A

Pathway III: Reduction of 4-(3,5-Dichlorophenyl)pyridine

This pathway is conceptually the most direct but relies on the efficient synthesis of the 4-arylpyridine precursor. The primary challenge is the reduction of the pyridine ring to a piperidine without affecting the aryl chlorides via hydrodehalogenation, which is a common side reaction.

Mechanistic Rationale and Workflow

The synthesis of 4-(3,5-dichlorophenyl)pyridine is itself a cross-coupling reaction, typically a Suzuki coupling between a 4-halopyridine (e.g., 4-bromopyridine) and 3,5-dichlorophenylboronic acid. Once formed, the pyridine ring is reduced. Catalytic hydrogenation is the most common method. The choice of catalyst and conditions is paramount. Platinum-based catalysts (like PtO₂) or rhodium-on-carbon (Rh/C) are often effective. The reaction is typically run under acidic conditions (e.g., in acetic acid or with added HCl) to protonate the pyridine nitrogen, which facilitates its reduction.

G Start 4-Bromopyridine Coupling Suzuki Coupling (Step 1) Start->Coupling Boronic_Acid 3,5-Dichlorophenyl- boronic Acid Boronic_Acid->Coupling Intermediate1 4-(3,5-Dichlorophenyl)pyridine Coupling->Intermediate1 Reduction Pyridine Reduction (Step 2) Product 4-(3,5-Dichlorophenyl)- piperidine Reduction->Product Intermediate1->Reduction

Caption: Workflow for the pyridine synthesis and reduction pathway.

Experimental Protocol

Step 1: Synthesis of 4-(3,5-Dichlorophenyl)pyridine

  • Follow a standard Suzuki coupling protocol as described in Pathway II, Step 2, using 4-bromopyridine hydrochloride (1.0 eq, neutralized in situ with the base) and 3,5-dichlorophenylboronic acid (1.2 eq).

  • After workup and purification, the 4-arylpyridine is obtained.

Step 2: Reduction of the Pyridine Ring

  • Dissolve 4-(3,5-dichlorophenyl)pyridine (1.0 eq) in a solvent such as glacial acetic acid or ethanol.

  • Add the hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05-0.1 eq).

  • Place the reaction vessel in a high-pressure hydrogenation apparatus (Parr shaker).

  • Pressurize with hydrogen gas (e.g., 50-100 psi) and shake at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the apparatus and filter the reaction mixture through Celite to remove the catalyst.

  • If the solvent is acidic, neutralize with a base (e.g., NaOH) and extract the product with an organic solvent like dichloromethane.

  • Dry and concentrate the organic phase to yield this compound.

Data Summary
StepKey ReagentsSolventTypical Temp.Typical YieldCitation(s)
Suzuki Coupling4-Bromopyridine, Pd(PPh₃)₄Dioxane/H₂O90 °C70-85%[9][11]
Pyridine ReductionH₂, PtO₂Acetic AcidRT80-95%[12]

Conclusion and Field Insights

As a Senior Application Scientist, the choice between these pathways is dictated by project goals, scale, and available resources.

  • Pathway I (Grignard): This is a workhorse for discovery chemistry. It is robust, cost-effective, and relies on well-understood transformations. Its multi-step nature is a drawback, but the intermediates are generally stable and easy to handle. It avoids expensive palladium catalysts, which can be an advantage.

  • Pathway II (Suzuki): This route offers greater functional group compatibility and is often cleaner than the Grignard reaction, sometimes requiring less demanding purification. The primary cost is the palladium catalyst and the additional step to prepare the enol triflate. This is an excellent choice when dealing with sensitive substrates or when parallel synthesis of analogues is required.

  • Pathway III (Pyridine Reduction): On paper, this is the most atom-economical and direct route. However, its practicality hinges on the efficient synthesis of the pyridine precursor. The hydrogenation step requires careful optimization to prevent hydrodehalogenation, which can be a significant issue, especially at scale. This route is often favored in process development once conditions are rigorously established.

Ultimately, all three pathways provide reliable access to this compound. The selection of a specific route should be based on a careful evaluation of cost, scalability, timeline, and the specific technical capabilities of the laboratory.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Phenylpiperidine Scaffolds for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone

Disclaimer: The specific crystal structure of 4-(3,5-Dichlorophenyl)piperidine is not publicly available at the time of this writing. Therefore, this guide utilizes the closely related analogue, (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, as a detailed case study to illustrate the principles and methodologies of crystal structure analysis. This analogue shares key structural motifs, including the dichlorophenyl and piperidine rings, making it a highly relevant and instructive example for researchers in the field.

Introduction: The Phenylpiperidine Scaffold and the Imperative of Solid-State Characterization

The 4-phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, particularly those targeting the central nervous system. The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability.[1][2] Consequently, a thorough understanding of the crystal structure is not merely an academic exercise but a fundamental necessity in modern drug development.[3][4] Single-crystal X-ray diffraction stands as the definitive method for elucidating these intricate three-dimensional structures, providing unparalleled insights into molecular conformation, intermolecular interactions, and packing motifs.[5][6]

This guide provides a comprehensive overview of the crystal structure analysis of a representative phenylpiperidine derivative. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and explore how the resulting structural information can be leveraged to inform rational drug design.

Experimental Workflow: From Synthesis to Structural Elucidation

The journey from a synthesized compound to a fully characterized crystal structure involves a meticulous, multi-step process. Each stage is critical for obtaining high-quality data that can be confidently interpreted.

Synthesis and Crystallization: The Foundation of Analysis

The synthesis of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone is achieved through a standard amidation reaction. In a representative procedure, 3-hydroxypiperidine is reacted with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like ethyl methyl ketone. The base serves to neutralize the hydrogen chloride byproduct of the reaction.

Protocol for Synthesis and Crystallization:

  • Dissolve 3-hydroxypiperidine (0.02 mol) in 100 ml of ethyl methyl ketone in a round-bottomed flask with stirring at room temperature.

  • After 5 minutes, add triethylamine (0.04 mol) and continue stirring for an additional 15 minutes.

  • Slowly add 2,4-dichlorobenzoyl chloride (0.04 mol) to the reaction mixture.

  • Maintain stirring at room temperature for 2 hours, during which a precipitate of triethylammonium chloride will form.

  • Remove the precipitate by filtration.

  • Evaporate the solvent from the filtrate to yield the crude product.

  • Recrystallize the crude product from ethyl methyl ketone to obtain single crystals suitable for X-ray diffraction. A yield of approximately 80% can be expected for yellow, block-like crystals.[5]

The choice of solvent and crystallization technique is paramount for obtaining crystals of sufficient size and quality. Slow evaporation of the solvent from a saturated solution is a commonly employed and effective method for compounds of this nature.[7]

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.

Step-by-Step Data Collection and Structure Refinement:

  • Crystal Mounting: A single crystal of optimal size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. These diffracted X-rays are recorded by a detector. To minimize thermal vibrations and obtain a more precise structure, data is often collected at a low temperature (e.g., 100 K).

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. This initial model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.

The following diagram illustrates the comprehensive workflow from synthesis to final structural analysis.

Crystal Structure Analysis Workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_xray Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis & Interpretation synthesis Synthesis of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone crystallization Recrystallization to obtain single crystals synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting High-quality crystal data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution data_analysis Analysis of Crystallographic Data structure_solution->data_analysis Final structural model interaction_analysis Intermolecular Interaction Analysis (Hirshfeld Surface) data_analysis->interaction_analysis sar_implications Structure-Activity Relationship (SAR) Implications interaction_analysis->sar_implications

Caption: Workflow from synthesis to structural analysis.

Crystallographic Data Analysis for (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone

The single-crystal X-ray diffraction analysis of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone provides a wealth of precise structural information. The key crystallographic data are summarized in the table below.

ParameterValue
Chemical FormulaC₁₂H₁₃Cl₂NO₂
Formula Weight278.14
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.135(3)
b (Å)10.612(3)
c (Å)11.666(4)
α (°)90
β (°)94.341(13)
γ (°)90
Volume (ų)1251.1(6)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
CCDC Deposition Number1500603

Data obtained from the study by Sumaya et al. (2017).[5]

Molecular and Crystal Structure Insights

Molecular Conformation

The analysis of the crystal structure reveals that the piperidine ring adopts a chair conformation.[5] This is a common low-energy conformation for six-membered rings. The dihedral angle between the mean plane of the piperidine ring and the dichlorophenyl ring is 58.5 (3)°.[5] This twisted conformation minimizes steric hindrance between the two ring systems. A notable feature of this particular crystal structure is the disorder in the carbon atoms of the hydroxypiperidine ring, which are distributed over two sites with refined occupancies of 0.545 (7) and 0.455 (7).[5]

Intermolecular Interactions and Crystal Packing

The way in which molecules pack in the solid state is governed by a network of intermolecular interactions. These non-covalent forces are crucial for the overall stability of the crystal lattice.[8] In the crystal structure of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, hydrogen bonding plays a significant role.

Molecules are linked by O—H···O hydrogen bonds, forming chains that propagate along the b-axis direction.[5] These chains are further interconnected by C—H···O hydrogen bonds, creating undulating sheets that are parallel to the ab plane.[5]

Hirshfeld Surface Analysis:

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed. This technique provides a visual representation of the regions of close contact between neighboring molecules. The analysis of the Hirshfeld surface for this compound would reveal the relative contributions of different types of interactions, such as H···H, H···Cl, and H···O contacts, to the overall crystal packing.

The following diagram illustrates the key intermolecular interactions responsible for the crystal packing.

Intermolecular Interactions Key Intermolecular Interactions mol1 Molecule A (Piperidine Ring in Chair Conformation) mol2 Molecule B (Neighboring Molecule) mol1->mol2 O-H···O Hydrogen Bond (Forms chains along b-axis) mol3 Molecule C (Part of Adjacent Chain) mol1->mol3 van der Waals Interactions (H···H, H···Cl contacts) mol2->mol3 C-H···O Hydrogen Bond (Links chains into sheets)

Caption: Dominant intermolecular forces in the crystal lattice.

Implications for Drug Development

The detailed structural information obtained from crystal structure analysis has profound implications for drug development:

  • Polymorph Screening: Different crystal forms, or polymorphs, of the same compound can exhibit vastly different physical properties. A thorough understanding of the crystal structure of the desired form is essential for ensuring batch-to-batch consistency and optimal performance of the active pharmaceutical ingredient (API).

  • Structure-Activity Relationship (SAR) Studies: The determined solid-state conformation provides a high-resolution snapshot of the molecule's preferred geometry. This can be invaluable for computational modeling and for understanding how the molecule might interact with its biological target.[4]

  • Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the selection of appropriate excipients and formulation strategies to ensure the stability and desired dissolution profile of the final drug product.

Conclusion

The crystal structure analysis of phenylpiperidine derivatives, as exemplified by the case study of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, is an indispensable tool in the modern drug discovery and development pipeline. It provides a wealth of information that informs critical decisions at every stage, from lead optimization to final formulation. The rigorous application of techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis empowers researchers to understand and ultimately control the solid-state properties of these vital therapeutic agents.

References

A Technical Guide to the Biological Activity of 4-(3,5-Dichlorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 4-(3,5-dichlorophenyl)piperidine scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules.[1][2] Its rigid structure, combined with the specific electronic properties imparted by the dichlorophenyl group, allows for high-affinity interactions with a variety of challenging biological targets. This guide provides an in-depth exploration of the synthesis, primary biological targets, structure-activity relationships (SAR), and therapeutic potential of this important chemical series. We will delve into its critical roles as a modulator of the nociceptin/orphanin FQ (NOP) receptor system, a potent inhibitor of monoamine transporters, and a promising framework for agents targeting dopamine D3 receptors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.

The this compound Scaffold: A Privileged Core

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals, prized for its metabolic stability and its ability to serve as a versatile scaffold for presenting substituents in precise three-dimensional orientations.[2] The incorporation of a 4-(3,5-dichlorophenyl) group introduces a unique combination of lipophilicity and electronic features that drive high-affinity interactions with specific protein targets. The chlorine atoms at the meta-positions of the phenyl ring are crucial, often engaging in hydrophobic and halogen-bonding interactions within receptor binding pockets, thereby enhancing potency and influencing selectivity. This core is present in compounds investigated for a range of therapeutic applications, including pain management, substance use disorders, and various central nervous system (CNS) conditions.[3][4][5]

General Synthetic Strategies

The synthesis of this compound derivatives typically begins with the construction of a corresponding 4-piperidone intermediate. A common and effective method is the Dieckmann condensation of a diester amine, followed by hydrolysis and decarboxylation to yield the N-protected 4-piperidone.[6] This key intermediate can then be subjected to various reactions, such as reductive amination or N-alkylation, to install diverse functionality on the piperidine nitrogen, which is a critical step for modulating biological activity.

G cluster_0 Step 1: Piperidone Formation cluster_1 Step 2: Aryl Group Installation cluster_2 Step 3: Diversification A Primary Amine + 2x Alkyl Acrylate B Dieckmann Condensation A->B C Hydrolysis & Decarboxylation B->C D N-Protected-4-Piperidone C->D E N-Protected-4-Piperidone F Grignard or Suzuki Coupling with 3,5-Dichlorophenyl Source E->F G Dehydration/Reduction F->G H N-Protected this compound G->H I N-Protected this compound J Deprotection I->J K This compound Core J->K L N-Alkylation / Reductive Amination K->L M Final Derivative L->M

Caption: Generalized synthetic workflow for this compound derivatives.

Primary Biological Targets and Mechanisms of Action

The this compound scaffold exhibits a remarkable ability to interact with several key protein families involved in neurotransmission and pain signaling.

Nociceptin/Orphanin FQ (NOP) Receptor Antagonism

The NOP receptor, a non-opioid member of the opioid receptor family, is a critical regulator of pain, anxiety, and reward pathways.[3][7] Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ).[8] Small molecule NOP antagonists are of significant interest for their potential to potentiate opioid analgesia and for treating other CNS disorders.

Derivatives of this compound have emerged as potent and selective NOP receptor antagonists. A key example is SB-612111 , which potently antagonizes N/OFQ-induced G-protein coupled inwardly rectifying K+ (GIRK) channel activation with an IC₅₀ of 87.7 nM.[3] Critically, this compound shows no intrinsic agonist activity and is highly selective, not affecting the GIRK current induced by mu-opioid receptor agonists at concentrations up to 1 µM.[3]

Mechanism & Structure-Activity Relationship (SAR): The antagonistic activity is highly dependent on the substituent at the piperidine nitrogen. In a series of N-(4-piperidinyl)-2-indolinones, attaching the this compound core to the indolinone nitrogen produced a compound with high NOP affinity.[7] Further modifications to the N-1 substituent of the piperidine ring dramatically influenced functional activity; for instance, replacing a small alkyl group with a larger cyclooctyl group converted the molecule from a potent antagonist to a potent agonist.[7] This highlights the N-substituent's critical role in dictating the conformational state of the receptor upon binding, leading to either agonism or antagonism.

G cluster_0 NOP Receptor Signaling Ligand N/OFQ (Agonist) Receptor NOP Receptor (GPCR) Ligand->Receptor Antagonist This compound Derivative (Antagonist) Antagonist->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits GIRK GIRK Channel G_Protein->GIRK activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: NOP receptor signaling pathway and point of antagonist intervention.
Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and vesicular monoamine transporter 2 (VMAT2), are crucial for regulating neurotransmitter levels in the synapse and within vesicles.[9][10] They are primary targets for antidepressants and psychostimulants.

Certain derivatives incorporating the dichlorophenyl moiety, though not always on a simple piperidine, have shown potent activity at these transporters. For example, meso-transdiene (MTD) analogs with dichlorophenyl substitutions exhibit high affinity for VMAT2 and SERT, with significantly lower affinity for DAT.[11] Specifically, the (3Z,5Z)-3,5-bis(2,4-dichlorobenzylidene)-1-methylpiperidine analog (UKMH-106) demonstrated improved selectivity for VMAT2 over DAT and effectively inhibited methamphetamine-evoked dopamine release.[11] This activity is highly relevant for developing treatments for substance abuse.

Similarly, 1,4-diphenalkylpiperidines, which relocate the active moieties of VMAT2 inhibitors like lobelane, show that methoxy and fluoro-substitutions on the phenyl rings can yield potent VMAT2 inhibition, highlighting the importance of the substitution pattern on the aromatic rings.[12][13]

Compound ClassTargetAffinity (Kᵢ) / Potency (IC₅₀)Reference
BenzylidenepiperidinesVMAT2Potent inhibitors of [³H]DA uptake[11]
BenzylidenepiperidinesDAT50- to 1000-fold lower affinity vs VMAT2[11]
1,4-DiphenethylpiperidinesVMAT2Kᵢ = 9.3 nM (for analog 8h)[12]
SB-612111NOPIC₅₀ = 87.7 nM[3]
Indolinone Series (Antagonist)NOPKₑ = 15 nM[7]
Dichlorophenylpiperazine SeriesD₃ ReceptorKᵢ = 1-5 nM[4]
Dopamine D₃ Receptor Modulation

The dopamine D₃ receptor is a key target for developing therapeutics for substance use disorders, as D₃ antagonists and partial agonists can modulate drug-seeking behaviors.[4][14] While many high-affinity D₃ ligands feature a 4-(2,3-dichlorophenyl)piperazine core, the structural and electronic principles are highly relevant to the this compound scaffold.[4][15] The dichlorophenyl group is critical for achieving high affinity and selectivity for the D₃ receptor over the closely related D₂ receptor.[4]

SAR studies on these related series show that modifications to the linker chain connecting the dichlorophenylpiperazine/piperidine core to another aryl moiety can switch the functional profile from antagonist to partial agonist, a subtle but critical distinction for therapeutic development.[4] This suggests that the this compound scaffold is a viable starting point for designing novel D₃-selective ligands with tailored functional activities for treating addiction.[14][16]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, the biological activity of novel derivatives must be assessed using validated, reproducible protocols. Below are representative methodologies for determining receptor affinity and functional activity.

Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a target receptor, such as the NOP receptor. The principle is to measure the displacement of a known radiolabeled ligand by the unlabeled test compound.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration via a Bradford or BCA assay. Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of cell membrane preparation (10-20 µg protein).

      • 50 µL of radioligand (e.g., [³H]Nociceptin) at a final concentration near its Kₑ value.

      • 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Assay Buffer (50 mM Tris-HCl, pH 7.4) to a final volume of 250 µL.

    • Nonspecific Binding: In separate wells, add a high concentration of a known non-radiolabeled ligand (e.g., 10 µM unlabeled N/OFQ) to determine binding to non-receptor components.

    • Total Binding: In separate wells, add buffer instead of any competing ligand.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve in GraphPad Prism).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Combine Reagents in 96-well Plate A->B C Incubate to Equilibrium (e.g., 60 min at 25°C) B->C D Rapid Filtration via Cell Harvester C->D E Wash Filters with Cold Buffer D->E F Add Scintillation Cocktail E->F G Count Radioactivity (Scintillation Counter) F->G H Data Analysis (Calculate IC50 -> Ki) G->H

Caption: Experimental workflow for a radioligand binding assay.
Protocol: [³⁵S]GTPγS Binding Functional Assay

This assay determines the functional activity (agonist, antagonist, or inverse agonist) of a compound by measuring its effect on G-protein activation. Agonist binding to a Gᵢ/ₒ-coupled receptor (like NOP) stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Methodology:

  • Assay Setup:

    • Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.

    • In a 96-well plate, add in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • Saponin (to permeabilize membranes, ~10 µg/mL).

      • GDP (to ensure G-proteins are in their inactive state, ~10 µM).

      • Test compound at various concentrations.

      • For antagonist testing: Add a fixed concentration of a known agonist (e.g., N/OFQ at its EC₈₀) to the wells containing the test antagonist.

      • Cell membrane preparation (20-30 µg protein).

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate for 15-20 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Reaction and Termination:

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer, as described previously.

  • Quantification and Analysis:

    • Count the radioactivity on the filters using a scintillation counter.

    • For agonists: Plot the % stimulation above basal vs. compound concentration and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonists: Plot the % inhibition of the agonist response vs. antagonist concentration to determine the IC₅₀. This can be converted to an equilibrium dissociation constant (Kₑ) using the Schild equation.

Therapeutic Potential and Future Directions

The diverse biological activities of this compound derivatives position them as highly valuable scaffolds for addressing complex diseases.

  • Pain Management: NOP antagonists from this class could serve as non-addictive analgesics or as adjuvants to enhance the efficacy of traditional opioids while potentially mitigating tolerance development.[7]

  • Substance Use Disorders: By targeting VMAT2 and D₃ receptors, these compounds offer a dual mechanism to reduce the reinforcing effects of psychostimulants and modulate drug-seeking behavior.[4][11]

  • Neuropsychiatric Disorders: Inhibition of DAT and SERT is a validated strategy for treating depression and anxiety. The development of selective inhibitors from this scaffold could lead to novel therapeutics with improved side-effect profiles.

Future research should focus on refining the selectivity of these compounds for their intended targets. For example, subtle structural modifications could be explored to fine-tune the DAT/SERT/NET inhibition ratio or to enhance selectivity for the D₃ receptor over the D₂ receptor. Furthermore, optimizing pharmacokinetic properties, such as brain penetration and metabolic stability, will be crucial for translating the potent in vitro activity of these derivatives into effective in vivo therapeutics.[17] The synthesis of enantiomerically pure compounds will also be essential, as biological activity is often stereospecific.[18]

References

An In-Depth Technical Guide to the Mechanism of Action of 4-(3,5-Dichlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

The 4-phenylpiperidine scaffold is a cornerstone of modern medicinal chemistry, serving as the structural foundation for a diverse array of centrally active therapeutic agents, from potent opioid analgesics to selective serotonin reuptake inhibitors.[1][2] The specific compound, 4-(3,5-Dichlorophenyl)piperidine, presents a unique substitution pattern whose precise mechanism of action is not extensively documented in publicly available literature. This guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple recitation of known facts to establish a robust, logical framework for its mechanistic investigation.

We will begin by dissecting the molecule's structure to infer plausible biological targets based on established structure-activity relationships (SAR) of related compounds. Subsequently, we will propose a multi-phase experimental workflow, detailing the requisite protocols to rigorously test these hypotheses. This document is designed not as a final summary, but as a strategic blueprint for the elucidation of the core mechanism of action of this compound.

Section 1: Structural Analysis and Pharmacological Context

The structure of this compound can be deconstructed into two key pharmacophoric elements: the 4-phenylpiperidine core and the 3,5-dichloro substitution on the phenyl ring.

  • The 4-Phenylpiperidine Core: This privileged scaffold is renowned for its ability to interact with a variety of CNS targets. Its conformational flexibility allows it to adopt the necessary geometry to fit into the binding pockets of G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Notable drug classes featuring this core include:

    • Opioid Receptor Modulators: The prototypical examples are pethidine and fentanyl, which act as potent µ-opioid receptor agonists.[2][3]

    • Monoamine Reuptake Inhibitors: This class includes compounds that target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a well-known example.[1]

    • Sigma (σ) Receptor Ligands: Many 4-phenylpiperidine derivatives, including the antipsychotic haloperidol, exhibit high affinity for σ1 and σ2 receptors, which are implicated in a range of neurological functions.[4][5]

  • The 3,5-Dichlorophenyl Moiety: Dichlorination of the phenyl ring significantly alters the electronic and lipophilic properties of the molecule. This substitution pattern is often employed in drug design to enhance binding affinity, modulate metabolic stability, or confer selectivity for a particular target. The electron-withdrawing nature of the chlorine atoms can influence pi-pi stacking and other non-covalent interactions within a receptor's binding site. While direct analogs are scarce, the dichlorophenyl motif appears in various pharmacologically active agents, indicating its compatibility with biological targets.

Based on this structural analysis, we can formulate a primary hypothesis: This compound is likely to exhibit affinity for one or more of the following target families: monoamine transporters, opioid receptors, or sigma receptors.

Hypothesized Target Interaction Profile

The following diagram illustrates the plausible primary molecular targets for this compound based on its chemical structure and pharmacological precedent.

Hypothesized_Targets cluster_Compound Test Compound cluster_Targets Potential Molecular Targets Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT SERT Serotonin Transporter (SERT) Compound->SERT NET Norepinephrine Transporter (NET) Compound->NET MOR μ-Opioid Receptor Compound->MOR DOR δ-Opioid Receptor Compound->DOR KOR κ-Opioid Receptor Compound->KOR Sigma1 σ1 Receptor Compound->Sigma1 Sigma2 σ2 Receptor Compound->Sigma2

Caption: Plausible molecular targets for this compound.

Section 2: A Validating Experimental Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action, a phased approach is required. This workflow is designed to first identify primary binding targets, then characterize the functional nature of the interaction, and finally assess key safety-related off-target effects.

Phase 1: Target Identification via Affinity Profiling

The initial and most crucial step is to determine which, if any, of the hypothesized proteins the compound binds to and with what affinity. The gold standard for this determination is the competitive radioligand binding assay.[6][7]

This protocol outlines the steps to determine the binding affinity (Ki) of the test compound for a panel of receptors and transporters.

  • Preparation of Receptor Membranes:

    • Homogenize tissue known to express the target receptor (e.g., rat striatum for DAT) or membranes from cell lines stably overexpressing the human recombinant receptor (e.g., HEK293 cells) in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in a buffer containing a cryoprotectant, determine protein concentration (e.g., BCA assay), aliquot, and store at -80°C.[8]

  • Assay Execution:

    • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[8]

  • Separation and Counting:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand. Unbound radioligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[8]

  • Data Analysis:

    • Subtract non-specific binding from total binding to yield specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Target ClassPrimary TargetsRadioligand Example
Monoamine Transporters Dopamine Transporter (DAT)[³H]WIN 35,428
Serotonin Transporter (SERT)[³H]Paroxetine
Norepinephrine Transporter (NET)[³H]Nisoxetine
Opioid Receptors Mu (µ) Opioid Receptor (MOR)[³H]DAMGO
Delta (δ) Opioid Receptor (DOR)[³H]Naltrindole
Kappa (κ) Opioid Receptor (KOR)[³H]U-69,593
Sigma Receptors Sigma-1 (σ₁) Receptor--INVALID-LINK---Pentazocine
Sigma-2 (σ₂) Receptor[³H]DTG

digraph "Binding_Assay_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

A [label="Prepare Receptor\nMembranes"]; B [label="Incubate Membranes with\nRadioligand & Test Compound"]; C [label="Separate Bound from Free\n(Vacuum Filtration)"]; D [label="Quantify Bound Radioactivity\n(Scintillation Counting)"]; E [label="Data Analysis:\nCalculate IC₅₀ and Kᵢ"];

A -> B -> C -> D -> E; }


#### **Phase 2: Functional Characterization of GPCR Activity**

If Phase 1 reveals significant binding affinity for any of the opioid receptors (or other GPCRs), the next critical step is to determine the compound's functional activity. Does it activate the receptor (agonist), block the activator (antagonist), or reduce basal activity (inverse agonist)? Two primary functional assays for GPCRs are the GTPγS binding assay and second messenger assays like cAMP accumulation.

##### **Experimental Protocol: [³⁵S]GTPγS Binding Assay**

This assay directly measures the first step in GPCR signaling: the agonist-induced exchange of GDP for GTP on the Gα subunit.

1.  **Assay Setup:**
    *   Prepare receptor membranes as described for the binding assay.
    *   In a 96-well plate, combine membranes, the test compound at various concentrations, GDP (to ensure G proteins are in their inactive state), and [³⁵S]GTPγS (a non-hydrolyzable, radiolabeled GTP analog).
    *   To test for antagonist activity, incubate the membranes with the test compound first, then add a known agonist at a fixed concentration (e.g., its EC₈₀) before adding [³⁵S]GTPγS.

2.  **Incubation and Termination:**
    *   Incubate the plate (e.g., 60 minutes at 30°C) to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.
    *   Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

3.  **Detection and Analysis:**
    *   Quantify the filter-bound radioactivity. An increase in signal above baseline indicates agonist activity.
    *   Plot the signal against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist. A reduction in the agonist-stimulated signal indicates antagonist activity.

##### **Workflow Diagram: GTPγS Binding Assay**

```dot
digraph "GTPgS_Workflow" {
  graph [fontname="Arial"];
  node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  edge [fontname="Arial", color="#5F6368"];

  A [label="Incubate Membranes with\nTest Compound, GDP,\nand [³⁵S]GTPγS"];
  B [label="Agonist Binding\nPromotes GDP/GTP Exchange"];
  C [label="[³⁵S]GTPγS Binds to\nGα Subunit"];
  D [label="Separate & Quantify\nBound [³⁵S]GTPγS"];
  E [label="Determine EC₅₀ (Potency)\n& Eₘₐₓ (Efficacy)"];

  A -> B -> C -> D -> E;
}

Caption: Workflow for assessing GPCR functional activity.

This assay measures the downstream consequence of activating Gs or Gi-coupled receptors by quantifying the second messenger, cyclic AMP (cAMP). [9][10]

  • Cell Preparation:

    • Plate whole cells expressing the target receptor (e.g., CHO-hMOR cells) in a 96- or 384-well plate and culture overnight.

  • Assay Execution:

    • Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add the test compound at various concentrations.

    • For Gi-coupled receptors (like opioid receptors): Add forskolin to stimulate adenylate cyclase and raise basal cAMP levels. An agonist will inhibit this forskolin-stimulated cAMP production.

    • For Gs-coupled receptors: An agonist will directly stimulate cAMP production above basal levels.

    • Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Detection:

    • Lyse the cells and detect the intracellular cAMP concentration using a commercial kit, typically based on a competitive immunoassay format (e.g., HTRF, AlphaScreen). [11][12]

  • Data Analysis:

    • Generate dose-response curves to determine the EC₅₀/IC₅₀ and Emax for the compound's effect on cAMP levels.

Phase 3: Safety Pharmacology Profiling

A critical aspect of drug development is identifying potential liabilities early. For many CNS-active compounds, especially those with a piperidine moiety, a key off-target concern is the blockade of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias (QT prolongation). [13]

This electrophysiology assay directly measures the flow of ions through the hERG channel in the presence of the test compound. [14][15]

  • Cell Preparation:

    • Use a cell line stably expressing the human hERG (KCNH2) channel (e.g., HEK293-hERG).

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch). Cells are captured, and a high-resistance "giga-seal" is formed between the cell membrane and the apparatus.

    • The whole-cell configuration is achieved, allowing control of the membrane voltage and measurement of the resulting current.

  • Voltage Protocol and Compound Application:

    • Apply a specific voltage protocol designed to elicit the characteristic hERG tail current. [15] * Establish a stable baseline current in vehicle solution.

    • Apply increasing concentrations of this compound and measure the effect on the hERG current amplitude.

  • Data Analysis:

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Plot the percent inhibition versus compound concentration to determine the IC₅₀ value. A potent IC₅₀ value (<10 µM) is often a red flag in early drug discovery.

hERG_Workflow A Establish Whole-Cell Patch Clamp on hERG-Expressing Cell B Apply Depolarizing Voltage Protocol A->B C Measure Baseline hERG Tail Current B->C D Apply Test Compound & Remeasure Current C->D E Calculate % Inhibition & Determine IC₅₀ D->E

Caption: Workflow for assessing hERG channel liability.

Section 3: Data Synthesis and Mechanistic Conclusion

The culmination of this workflow will be a comprehensive pharmacological profile of this compound. The data should be compiled to build a clear picture of its mechanism of action.

Summary of Key Pharmacological Parameters
AssayTargetParameterInterpretation
Radioligand Binding DAT, SERT, NET, MOR, DOR, KOR, σ₁, σ₂Ki (nM) Affinity: The concentration required to occupy 50% of the targets. Lower Ki = higher affinity.
[³⁵S]GTPγS Binding Opioid Receptors (or other GPCRs)EC₅₀ (nM) Potency: The concentration for 50% of maximal functional response.
Emax (%) Efficacy: The maximal response relative to a full agonist.
cAMP Accumulation Gi/Gs-coupled GPCRsIC₅₀/EC₅₀ (nM) Potency: The concentration for 50% of maximal functional response on the second messenger.
hERG Patch Clamp hERG K⁺ ChannelIC₅₀ (µM) Liability: The concentration for 50% inhibition of the cardiac potassium channel.

References

An In-depth Technical Guide to the Solubility of 4-(3,5-Dichlorophenyl)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(3,5-Dichlorophenyl)piperidine is a significant heterocyclic compound, frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2][3] A comprehensive understanding of its solubility in various organic solvents is paramount for successful process development, including reaction optimization, purification, crystallization, and formulation.[4][5] This technical guide addresses the notable scarcity of publicly available quantitative solubility data for this compound. It provides researchers, scientists, and drug development professionals with a robust framework for determining its solubility. This is achieved through a detailed exploration of the theoretical principles of dissolution, step-by-step experimental protocols for both qualitative and quantitative solubility determination, and guidance on solvent selection. By equipping researchers with these tools, this guide aims to bridge the existing data gap and empower the scientific community to generate reliable and reproducible solubility profiles for this important synthetic intermediate.

Introduction: The Significance of this compound

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a wide array of pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1][2][3] Substituted piperidines, such as this compound, serve as crucial intermediates in the synthesis of novel therapeutic agents. The dichlorophenyl group, in particular, can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the final molecule.[6]

The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling and application in a laboratory and industrial setting.[4][7] Proper solvent selection based on solubility data is essential for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Facilitating techniques like recrystallization to remove impurities.[8][9]

  • Formulation: Developing stable and bioavailable drug products.[5]

Given the absence of a comprehensive public database on the solubility of this compound, this guide provides the foundational knowledge and practical methodologies to determine these crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₁₁H₁₃Cl₂N[10][11]
Molecular Weight 230.13 g/mol [11][12]
Appearance Likely a solid at room temperatureInferred
Predicted XlogP 3.3[13]

The predicted XlogP value of 3.3 suggests that this compound is a lipophilic ("fat-loving") compound, indicating a preference for non-polar environments over aqueous ones. This is a key indicator that it will likely exhibit higher solubility in organic solvents than in water.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall change in Gibbs free energy of the system.[14][15] The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[15][16]

Intermolecular Forces

The solubility of this compound in a given solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. The key intermolecular forces at play are:

  • Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in non-polar solvents.

  • Dipole-Dipole Interactions: Occur between polar molecules. The dichlorophenyl group and the amine in the piperidine ring introduce polarity to the molecule.

  • Hydrogen Bonding: The secondary amine in the piperidine ring can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor.[16] Solvents that can participate in hydrogen bonding (protic solvents) are likely to be good solvents for this compound.

Thermodynamic Considerations

The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG):

ΔG = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the net energy change from breaking and forming bonds.[14][17]

  • T is the temperature in Kelvin.

  • ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute is more disordered than the crystalline solid.[15]

For a substance to dissolve, ΔG must be negative. The enthalpy of solution (ΔH_sol) can be either endothermic (heat is absorbed) or exothermic (heat is released).[17][18] For most solids dissolving in liquids, the process is endothermic, and thus, solubility tends to increase with temperature, in accordance with Le Chatelier's Principle.[14][18]

The following diagram illustrates the key thermodynamic steps involved in the dissolution process.

G cluster_2 Energy Release (Exothermic) Solute_Solid Solute (Crystalline Solid) Separated_Solute Separated Solute Molecules (Overcoming Lattice Energy, ΔH_lattice) Solute_Solid->Separated_Solute ΔH > 0 Solvent_Liquid Solvent (Pure Liquid) Separated_Solvent Separated Solvent Molecules (Overcoming Intermolecular Forces, ΔH_solvent) Solvent_Liquid->Separated_Solvent ΔH > 0 Solution Solution (Solute-Solvent Interactions, ΔH_solvation) Separated_Solute->Solution Separated_Solvent->Solution

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility

Due to the lack of available data, experimental determination is necessary. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently screen a range of solvents and provide an initial understanding of the compound's solubility profile.

Objective: To classify the solubility of this compound in various organic solvents as "soluble," "sparingly soluble," or "insoluble" at room temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A portion of the solid dissolves, but some undissolved solid remains.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Quantitative Solubility Determination: Isothermal Equilibrium Method

This method, often referred to as the "shake-flask" method, is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[5][19]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.[20]

  • Volumetric flasks and pipettes

Procedure:

G Start Start Add_Excess 1. Add excess solid to solvent in vial Start->Add_Excess Equilibrate 2. Equilibrate at constant T (e.g., 24-48h with shaking) Add_Excess->Equilibrate Settle 3. Allow solid to settle Equilibrate->Settle Filter 4. Withdraw supernatant and filter (0.22 µm) Settle->Filter Dilute 5. Dilute filtrate to known volume Filter->Dilute Analyze 6. Analyze by HPLC/GC Dilute->Analyze Calculate 7. Calculate concentration against a standard curve Analyze->Calculate End End Calculate->End

References

Unlocking the Therapeutic Potential of 4-(3,5-Dichlorophenyl)piperidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold and the Uncharted Territory

The piperidine ring is a cornerstone of modern medicinal chemistry, a "privileged scaffold" renowned for its favorable pharmacokinetic properties and its presence in a multitude of clinically successful drugs targeting a wide array of diseases, from central nervous system (CNS) disorders to oncology.[1][2] The inherent structural rigidity and the basic nitrogen atom of the piperidine moiety allow for precise three-dimensional orientation of substituents, facilitating high-affinity interactions with biological targets.[1] When coupled with a dichlorophenyl group, a common pharmacophore known to influence binding affinity and metabolic stability, the resulting molecule, 4-(3,5-Dichlorophenyl)piperidine, represents a compound of significant, yet largely untapped, therapeutic potential. This guide provides a comprehensive exploration of the plausible therapeutic targets for this compound, grounded in the established pharmacology of analogous structures, and outlines a robust, multi-pronged experimental strategy for target identification and validation.

I. Deconstructing the Pharmacophore: Inferring Potential Target Classes

While direct biological data for this compound is scarce, a thorough analysis of structurally related compounds provides a logical starting point for hypothesis generation. The core structure suggests a high probability of interaction with targets in the CNS and in proliferative diseases.

Central Nervous System: Monoamine Transporters and Dopamine Receptors

The 4-arylpiperidine motif is famously present in compounds that modulate monoaminergic systems. Analogs of cocaine with this scaffold have demonstrated significant affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (5-HTT), acting as reuptake inhibitors.[3] The substitution pattern on the phenyl ring is a key determinant of affinity and selectivity.

Furthermore, the closely related dichlorophenylpiperazine scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor ligands.[4][5] Notably, analogs have been developed as high-affinity antagonists for the D3 receptor, a target of considerable interest for the treatment of substance abuse disorders.[5]

Hypothesized Targets:

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Serotonin Transporter (5-HTT)

  • Dopamine D2 Receptor

  • Dopamine D3 Receptor

Oncology: Modulators of Cell Fate and Metabolism

Substituted piperidones and related structures have demonstrated significant anti-cancer activity through diverse mechanisms.

  • Induction of Apoptosis: Diarylpiperidin-4-ones have been shown to trigger apoptosis in hematological cancer cell lines by upregulating the expression of pro-apoptotic genes such as p53 and Bax.[6]

  • Inhibition of Cancer Metabolism: The Warburg effect is a hallmark of many cancers. Conjugates of 3,5-bis(arylidene)-4-piperidone have been identified as potential inhibitors of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, thereby selectively targeting the altered metabolism of tumor cells.[7]

  • Modulation of Developmental Pathways: The Notch signaling pathway, crucial for cell fate determination, is often dysregulated in cancer. A 3,5-bis(benzylidene)-4-piperidone derivative has been shown to suppress pancreatic tumor growth by inhibiting key components of this pathway, including the ligand Jagged-1 and components of the γ-secretase complex (presenilin-1 and nicastrin).[8]

Hypothesized Targets:

  • Components of the p53 and Bax apoptotic pathways

  • Pyruvate Kinase M2 (PKM2)

  • Notch signaling pathway components (Jagged-1, γ-secretase)

Ion Channels and Other Potential Targets

The piperidine scaffold is also found in modulators of ion channels and epigenetic enzymes.

  • Voltage-Gated Sodium Channels: Piperine, a naturally occurring piperidine alkaloid, exerts anticonvulsant effects through the blockade of voltage-gated sodium channels.[9]

  • Histone Lysine Demethylases (KDMs): The nitrogen-containing heterocyclic structure is a feature of inhibitors of JmjC domain-containing histone lysine demethylases, such as KDM2A, which are emerging as important targets in oncology.[10]

  • Neurokinin Receptors: Dichlorophenyl-piperidone derivatives have been developed as potent antagonists of the Neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in inflammatory processes.[11]

Hypothesized Targets:

  • Voltage-gated sodium channels (Nav)

  • Histone Lysine Demethylases (e.g., KDM2A)

  • Neurokinin-2 (NK2) Receptor

II. A Strategic Framework for Target Identification and Validation

A multi-tiered approach, beginning with broad, unbiased screening and progressing to focused, hypothesis-driven validation, is essential for definitively identifying the therapeutic targets of this compound.

Tier 1: Unbiased Target Identification

The initial phase aims to identify potential binding partners without preconceived bias. Affinity-based proteomics is a powerful tool for this purpose.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound functionalized with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

  • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., human neuroblastoma SH-SY5Y cells for CNS targets, or a panel of cancer cell lines like pancreatic PANC-1 for oncology targets).

  • Affinity Pull-down: Incubate the lysate with the immobilized probe. As a negative control, incubate the lysate with beads that have been treated with a blocking agent or an inactive structural analog.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often using a competitive ligand (the original this compound) or by denaturing conditions.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the probe and control pull-downs to identify proteins that are significantly enriched by the this compound probe.

Logical Framework for AC-MS

AC_MS_Workflow cluster_synthesis Probe Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis Compound This compound Probe Synthesize Linker-Modified Probe Compound->Probe Beads Immobilize Probe on Beads Probe->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell/Tissue Lysate Lysate->Incubate Wash Wash Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Data Identify Enriched Proteins LCMS->Data Hits Candidate Targets Data->Hits

Caption: Workflow for unbiased target identification using Affinity Chromatography-Mass Spectrometry.

Tier 2: Hypothesis-Driven Target Validation

The candidate proteins identified in Tier 1, along with the hypothesized targets from the literature analysis, must be rigorously validated through targeted assays.

2.2.1 Radioligand Binding Assays (for Receptors and Transporters)

This is the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.

Experimental Protocol: Radioligand Displacement Assay

  • Source of Target: Use cell membranes prepared from cell lines overexpressing the target of interest (e.g., HEK293 cells transfected with DAT, D2, or D3 receptors) or native tissue preparations.

  • Radioligand: Select a high-affinity radiolabeled ligand known to bind to the target (e.g., [³H]WIN 35,428 for DAT, [³H]raclopride for D2/D3 receptors).

  • Assay Conditions: Incubate the membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand (typically by rapid filtration) and quantify the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki).

Quantitative Data Summary Table: Hypothetical Binding Affinities

TargetRadioligandKi (nM) of this compound
DAT[³H]WIN 35,428Experimental Value
NET[³H]NisoxetineExperimental Value
5-HTT[³H]CitalopramExperimental Value
Dopamine D2[³H]RacloprideExperimental Value
Dopamine D3[³H]7-OH-DPATExperimental Value
NK2 Receptor[¹²⁵I]-NKAExperimental Value

2.2.2 Enzyme Inhibition Assays

For enzymatic targets like PKM2 or KDMs, direct measurement of enzyme activity in the presence of the compound is necessary.

Experimental Protocol: PKM2 Activity Assay

  • Enzyme Source: Use purified recombinant human PKM2.

  • Assay Principle: The assay couples the production of pyruvate by PKM2 to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

  • Procedure: In a microplate, combine PKM2, its substrates (phosphoenolpyruvate and ADP), the coupling enzyme (LDH), and NADH. Add varying concentrations of this compound.

  • Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot velocity against log concentration to determine the IC50 value.

2.2.3 Cellular and Functional Assays

Validating target engagement within a cellular context is a critical step.

  • Apoptosis Assay: Treat cancer cell lines (e.g., MM.1S multiple myeloma cells) with this compound and measure apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry. Concurrently, perform Western blotting to assess the levels of key apoptotic proteins like cleaved caspase-3, p53, and Bax.[6]

  • Notch Pathway Reporter Assay: Use a cell line engineered with a Notch-responsive reporter gene (e.g., a luciferase gene under the control of a Hes-1 promoter). Treat these cells with the compound and measure the reporter gene activity to determine if it inhibits the signaling pathway.[8]

  • Electrophysiology: For ion channels, the patch-clamp technique provides the most direct functional evidence of modulation. This can be used to measure the effect of the compound on sodium currents in cells expressing Nav channels.[9]

Signaling Pathway Visualization: Notch Inhibition

Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jagged1 Jagged-1 Notch Notch Receptor Jagged1->Notch binds GammaSecretase γ-Secretase Notch->GammaSecretase cleavage NICD NICD CSL CSL NICD->CSL translocates & activates Hes1 Hes-1 Expression CSL->Hes1 Proliferation Cell Proliferation & Angiogenesis Hes1->Proliferation GammaSecretase->NICD releases Compound This compound Compound->Jagged1 Compound->GammaSecretase

Caption: Hypothesized inhibition of the Notch signaling pathway by this compound.

III. Conclusion and Future Directions

The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutics. Based on robust precedent in the medicinal chemistry literature, the most promising avenues for investigation lie within the domains of CNS monoamine transporters, dopamine receptors, and key oncology pathways related to apoptosis, metabolism, and developmental signaling. The systematic application of the unbiased and hypothesis-driven experimental workflows detailed in this guide will enable a comprehensive characterization of its biological activity, paving the way for lead optimization and preclinical development. The true therapeutic potential of this compound awaits its empirical discovery.

References

discovery and history of 4-(3,5-Dichlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 4-(3,5-Dichlorophenyl)piperidine

Introduction

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the landscape of medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs and naturally occurring alkaloids underscores its role as a "privileged scaffold," offering a versatile framework for modulating physicochemical properties and achieving desired biological activity.[1][3][4] This guide delves into the history and discovery of a specific, yet crucial, derivative: this compound. While the precise moment of its first synthesis is not prominently documented as a landmark discovery, its history is intrinsically linked to the broader evolution of synthetic methodologies for 4-arylpiperidines. This document, intended for researchers, scientists, and drug development professionals, will explore the foundational synthetic strategies that enabled its creation, detail its synthesis, discuss its significance as a versatile chemical intermediate, and outline its role in the development of pharmacologically active agents.

The Genesis of 4-Arylpiperidines: A Synthetic Evolution

The journey to synthesizing molecules like this compound is built upon decades of advancements in organic chemistry. The 4-arylpiperidine core is a cornerstone in many pharmaceuticals, and its construction has been a persistent focus of synthetic innovation.

Foundational Strategies: From Piperidones to Piperidines

Historically, one of the most common and robust methods for preparing 4-substituted piperidines begins with a 4-piperidone precursor.[5] These cyclic ketones provide a reactive handle for introducing the desired aryl group. The synthesis of the 4-piperidone ring itself often relies on classic reactions like the Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a base.[5] Once the 4-piperidone is obtained, it can be converted to the corresponding 4-arylpiperidine through various multi-step sequences, often involving the formation of an intermediate that can undergo arylation.

The Advent of Catalytic Hydrogenation

A pivotal advancement in piperidine synthesis was the development of catalytic hydrogenation, which allows for the direct reduction of the aromatic pyridine ring to a saturated piperidine.[1][6] This method is atom-economical and highly effective, though it often requires harsh conditions. Modern catalysis has introduced more sophisticated and milder approaches.

  • Homogeneous Catalysis: The use of homogeneous catalysts, such as those based on rhodium (Rh) and iridium (Ir), has enabled the asymmetric hydrogenation of pyridinium salts, providing access to chiral piperidine derivatives.[7][8][9] These reactions often proceed under milder conditions and can tolerate a wider range of functional groups.[6][10] The quaternization of the pyridine nitrogen is a key strategy to lower the resonance energy of the ring, making it more susceptible to reduction and preventing catalyst deactivation.[9]

Modern Era: The Power of Cross-Coupling Reactions

The most direct and versatile methods for creating the C(sp²)-C(sp³) bond between the aryl and piperidine rings involve transition-metal-catalyzed cross-coupling reactions. These techniques, many of which were recognized with the Nobel Prize, have revolutionized drug discovery. For the synthesis of 4-arylpiperidines, several methods are prominent:

  • Suzuki Coupling: Reacts an organoboron compound (like an arylboronic acid) with an organohalide.

  • Negishi Coupling: Employs an organozinc reagent with an organohalide.[11]

  • Kumada Coupling: Utilizes a Grignard reagent (organomagnesium) with an organohalide.

These reactions allow for the direct coupling of a piperidine-derived nucleophile or electrophile with the desired aryl partner, providing a modular and highly efficient route to the target structure.[11]

Synthesis of this compound: A Methodological Workflow

While a singular "discovery" paper is elusive, a representative synthesis of this compound can be constructed based on the well-established principles of cross-coupling chemistry applied to piperidine precursors. A common and effective strategy begins with commercially available N-protected 4-piperidone.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling cluster_2 Step 3: Reduction & Deprotection Piperidone N-Boc-4-piperidone Hydrazone Tosylhydrazone Intermediate Piperidone->Hydrazone Tosylhydrazide, EtOH, reflux Vinyl_triflate Vinyl Triflate Hydrazone->Vinyl_triflate n-BuLi, THF, -78°C to 0°C; then Tf2NPh Coupled_product N-Boc-4-(3,5-dichlorophenyl)- 1,2,3,6-tetrahydropyridine Vinyl_triflate->Coupled_product Pd(PPh3)4, Na2CO3, Dioxane/H2O, heat Aryl_boronic 3,5-Dichlorophenylboronic Acid Aryl_boronic->Coupled_product Pd(PPh3)4, Na2CO3, Dioxane/H2O, heat Hydrogenation_product N-Boc-4-(3,5-dichlorophenyl)piperidine Coupled_product->Hydrogenation_product H2, Pd/C, MeOH Final_product This compound Hydrogenation_product->Final_product TFA or HCl, DCM

Caption: A representative synthetic pathway to this compound.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol outlines a plausible, multi-step synthesis starting from N-Boc-4-piperidone.

Part 1: Synthesis of N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (Vinyl Triflate)

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. The LDA acts as a strong base to form the kinetically favored enolate.

  • Stir the mixture at -78 °C for 1 hour.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) (1.1 eq) in one portion. This reagent serves as the triflating agent.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the vinyl triflate intermediate.

Part 2: Suzuki Cross-Coupling

  • To a degassed mixture of the vinyl triflate (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq). [12]

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford N-Boc-4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine.

Part 3: Reduction and Deprotection

  • Dissolve the tetrahydropyridine intermediate (1.0 eq) in methanol and add palladium on carbon (10 wt. % Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (as monitored by TLC). This step reduces the double bond.

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting N-Boc protected piperidine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C and stir at room temperature for 2-4 hours. This acidic condition cleaves the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Extract the aqueous layer with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, this compound.

A Versatile Scaffold for Drug Discovery

The core structure of this compound is not typically the final active pharmaceutical ingredient (API). Instead, it serves as a highly valuable intermediate or building block for creating more complex molecules with tailored pharmacological profiles.

Derivatization and Structure-Activity Relationships (SAR)

The secondary amine of the piperidine ring is a key handle for derivatization, allowing for systematic modification to explore structure-activity relationships (SAR).[13][14]

  • N-Alkylation: The nitrogen can be readily functionalized via direct alkylation with alkyl halides or through reductive amination with aldehydes or ketones.[15][16][17] Reductive amination is often preferred as it is milder and avoids the potential for over-alkylation to form quaternary ammonium salts.[15]

  • Aryl and Heteroaryl Introduction: The dichlorophenyl moiety itself is a critical pharmacophoric element. Dichlorinated phenyl rings are common in medicinal chemistry, often contributing to binding affinity through hydrophobic and halogen-bonding interactions. This motif is found in precursors to drugs targeting a range of biological systems.[18][19]

Caption: Key points for derivatization of the 4-arylpiperidine scaffold.

Modification SiteType of SubstitutionGeneral Impact on Activity
Piperidine Nitrogen (N1) Alkyl chains, Aryl groups, Acyl groupsModulates solubility, basicity (pKa), metabolic stability, and can introduce new binding interactions.
Aryl Ring (C4) Halogens (Cl, F), Methoxy, etc.Influences electronic properties and provides key interactions (hydrophobic, halogen bonds) with the target protein.
Piperidine Ring (C2, C3, C5, C6) Hydroxyl, Amino, Alkyl groupsIntroduces chirality and new hydrogen bonding capabilities; can significantly impact binding affinity and selectivity.[20]

Pharmacological Significance and Applications

Derivatives of this compound have been investigated for a variety of therapeutic targets. The combination of the piperidine ring and a dichlorinated phenyl group is a feature of molecules explored as monoamine reuptake inhibitors, kinase inhibitors, and receptor modulators.[21][22][23]

Role as a Monoamine Reuptake Inhibitor Precursor

Many central nervous system (CNS) drugs function by inhibiting the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The 4-arylpiperidine scaffold is a classic structure for this class of compounds. The specific substitutions on the aryl ring and the piperidine nitrogen dictate the potency and selectivity for each transporter.

Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a standard method for evaluating a compound's ability to inhibit monoamine transporters using a fluorescent substrate in a high-throughput format.[24]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescent monoamine transporter substrate (e.g., ASP+).

  • Known selective inhibitors for positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Paroxetine for SERT).

  • Test compounds dissolved in DMSO.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and known inhibitors in assay buffer. The final DMSO concentration should be kept low (<0.5%) to avoid cell toxicity.

  • Assay Initiation: Wash the cell monolayers with assay buffer. Add the diluted test compounds or controls to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate (e.g., ASP+) to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes). The optimal time should be determined during assay development to ensure measurements are within the linear uptake range.

  • Termination of Uptake: Stop the reaction by washing the cells rapidly with ice-cold assay buffer to remove the extracellular fluorescent substrate.

  • Signal Detection: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with a high concentration of a known inhibitor, representing non-specific uptake).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: Workflow for Monoamine Reuptake Assay

G start Start: Transporter-Expressing Cells plate_cells Plate Cells in Microplate start->plate_cells pre_incubate Add Compounds to Cells (Pre-incubation) plate_cells->pre_incubate prepare_compounds Prepare Serial Dilutions of Test Compound & Controls prepare_compounds->pre_incubate add_substrate Add Fluorescent Substrate (e.g., ASP+) pre_incubate->add_substrate incubate Incubate at 37°C (Uptake Period) add_substrate->incubate terminate Terminate Uptake (Wash with Cold Buffer) incubate->terminate read_plate Measure Intracellular Fluorescence terminate->read_plate analyze Data Analysis: Normalize & Fit Curve read_plate->analyze end_result Result: IC50 Value analyze->end_result

Caption: General experimental workflow for in vitro monoamine reuptake inhibition assays.

Conclusion

The story of this compound is not one of a single, dramatic discovery, but rather a testament to the incremental and powerful progress of synthetic organic chemistry. Its existence and utility are the direct results of the development of robust and versatile reactions for constructing the 4-arylpiperidine scaffold, particularly through modern cross-coupling techniques. While a simple molecule on its own, it represents a crucial node in the complex web of drug discovery, serving as a foundational building block for a multitude of more elaborate compounds. By providing a rigid scaffold and specific electronic and steric properties, it has enabled researchers to probe biological systems and develop potent and selective agents for a range of therapeutic targets, solidifying the enduring importance of the piperidine ring in medicinal chemistry.

References

An In-depth Technical Guide to 4-(3,5-Dichlorophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(3,5-Dichlorophenyl)piperidine hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. This document delves into the core properties, a proposed synthetic pathway, robust analytical methodologies for characterization and quality control, and a discussion of its potential pharmacological relevance based on structurally related compounds.

Physicochemical Properties

This compound hydrochloride is a white to light yellow solid.[1] Its fundamental properties are summarized in the table below. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many research and development applications.

PropertyValueSource
CAS Number 475653-05-5[1][2]
Molecular Formula C₁₁H₁₄Cl₃N[1]
Molecular Weight 230.13 g/mol (free base)[1]
Appearance White to light yellow solid[1]
Storage Temperature 2-8°C (protect from light)[1]
Predicted Boiling Point 317.0 ± 42.0 °C[1]
Predicted pKa 10.03 ± 0.10[1]

Synthesis of this compound Hydrochloride

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G A N-Boc-4-piperidone B N-Boc-4-triflyloxypiperidine A->B Triflic anhydride, 2,6-lutidine C N-Boc-4-(3,5-dichlorophenyl)piperidine B->C 3,5-Dichlorophenylboronic acid, Pd catalyst, base (e.g., K₂CO₃) D This compound hydrochloride C->D HCl in ether or dioxane

Caption: Proposed synthetic workflow for this compound hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-4-triflyloxypiperidine

  • To a solution of N-Boc-4-piperidone in a suitable aprotic solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere (e.g., argon), add 2,6-lutidine.

  • Slowly add triflic anhydride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-triflyloxypiperidine. This intermediate can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine N-Boc-4-triflyloxypiperidine, 3,5-dichlorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., potassium carbonate or cesium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-4-(3,5-dichlorophenyl)piperidine.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-4-(3,5-dichlorophenyl)piperidine in a suitable organic solvent (e.g., diethyl ether or 1,4-dioxane).

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product, this compound hydrochloride.

Analytical Characterization and Quality Control

A comprehensive analytical workflow is essential to confirm the identity, purity, and quality of the synthesized this compound hydrochloride. The following techniques are recommended:

Analytical Workflow Diagram

G cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis A NMR (¹H and ¹³C) End Characterized Compound A->End B Mass Spectrometry (MS) B->End C Infrared (IR) Spectroscopy C->End D HPLC-UV D->End Start Synthesized Compound Start->A Structural Elucidation Start->B Molecular Weight Confirmation Start->C Functional Group Identification Start->D Purity Assessment

Caption: Analytical workflow for the characterization of this compound hydrochloride.

Detailed Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

  • Principle: Reversed-phase HPLC with UV detection is a powerful technique for assessing the purity of the compound.[6] The dichlorophenyl moiety acts as a chromophore, allowing for detection at a suitable UV wavelength (typically around 254 nm).[7]

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a known amount of the compound in the mobile phase.

    • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include those for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the piperidine ring.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

  • Expected Spectra: The aromatic region of the ¹H NMR spectrum is expected to show a characteristic pattern for a 3,5-disubstituted phenyl ring. The piperidine ring protons will appear in the aliphatic region, with their chemical shifts and coupling constants providing information about their stereochemistry.

Mass Spectrometry (MS)

  • Principle: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₁H₁₃Cl₂N). A key feature will be the isotopic pattern characteristic of two chlorine atoms.[8] The relative abundance of the M, M+2, and M+4 peaks will be in a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[8]

Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Spectrum: Characteristic absorption bands for N-H stretching (of the secondary amine hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching are expected.[9]

Potential Pharmacological Relevance and Applications

  • Opioid Receptor Modulation: The 4-phenylpiperidine core is a key structural feature of several opioid analgesics, such as pethidine (meperidine).[11][12]

  • Dopamine Receptor Ligands: Certain 4-phenylpiperidine derivatives act as dopamine D2 receptor antagonists and have been investigated for the treatment of neuropsychiatric disorders.[13]

  • Antipsychotic Activity: The butyrophenone class of antipsychotics, including haloperidol, contains a 4-phenylpiperidine moiety.[10]

  • Monoamine Reuptake Inhibition: Some derivatives have been shown to inhibit the reuptake of monoamines like serotonin, suggesting potential antidepressant activity.[10]

The 3,5-dichloro substitution on the phenyl ring of the target compound is expected to significantly influence its lipophilicity, metabolic stability, and receptor binding properties. Dichlorophenyl groups are present in various bioactive molecules, and their positioning can fine-tune the pharmacological profile.[14] Therefore, this compound hydrochloride represents a valuable building block for the synthesis of new chemical entities for screening in various drug discovery programs, particularly those targeting the central nervous system.

Safety and Handling

This compound hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment. As with many chlorinated organic compounds and piperidine derivatives, it may be harmful if swallowed, inhaled, or absorbed through the skin.[15] It is also likely to cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1]

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a chemical intermediate with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route using the Suzuki-Miyaura reaction, and a robust analytical workflow for its characterization. While its specific pharmacological profile remains to be elucidated, its structural similarity to known bioactive compounds makes it a compelling candidate for further investigation in drug discovery and development.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 4-(3,5-Dichlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 4-(3,5-Dichlorophenyl)piperidine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its precise analysis critical for quality control and process monitoring. The developed reversed-phase HPLC method demonstrates excellent linearity, accuracy, precision, and specificity, adhering to the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a step-by-step protocol, and complete validation data.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry.[3] The piperidine moiety is a common scaffold in a wide array of pharmacologically active compounds, and the dichlorophenyl group can critically influence the compound's pharmacokinetic and pharmacodynamic properties.[4] Given its role as a crucial precursor, a reliable analytical method for determining the purity and concentration of this compound is paramount to ensure the quality and consistency of final drug products.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted technique in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[1] This application note addresses the need for a standardized HPLC-UV method specifically for this compound, providing a detailed protocol that can be readily implemented in a quality control or research laboratory.

Method Development Rationale

The development of a successful HPLC method hinges on the physicochemical properties of the analyte and the principles of chromatography. This compound, with its chemical formula C11H13Cl2N, possesses both a non-polar dichlorophenyl ring and a more polar piperidine ring, which can exhibit basic properties.[5][6] This amphiphilic nature guides the selection of the chromatographic mode and conditions.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) was chosen as the separation mode due to its versatility and suitability for separating moderately polar to non-polar compounds. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase.[7] The retention of this compound is primarily driven by hydrophobic interactions between the dichlorophenyl moiety and the stationary phase.

Stationary Phase Selection

A C18 (octadecylsilane) column is a common and effective choice for the analysis of aromatic amines and related compounds.[7] The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, leading to sufficient retention and resolution of the analyte from potential impurities.

Mobile Phase Optimization

The mobile phase composition is a critical parameter for achieving optimal separation. A mixture of an organic solvent and an aqueous buffer is typically employed in RP-HPLC.

  • Organic Modifier: Acetonitrile was selected as the organic component of the mobile phase due to its low UV cutoff, low viscosity, and excellent solvating power for a wide range of organic molecules. Methanol is also a viable alternative.[8]

  • Aqueous Phase and pH Control: The piperidine nitrogen in the analyte is basic. Controlling the pH of the aqueous component of the mobile phase is crucial to ensure a consistent ionization state of the analyte, leading to sharp, symmetrical peaks. An acidic pH (e.g., pH 2.5-4.5) will ensure the piperidine nitrogen is protonated, enhancing its polarity and controlling its retention. A phosphate or acetate buffer is commonly used to maintain a stable pH.[9][10]

UV Detection Wavelength

The selection of the detection wavelength is based on the UV absorption spectrum of this compound. The dichlorophenyl chromophore is expected to exhibit significant UV absorbance. Aromatic compounds typically show strong absorbance in the 200-300 nm range.[11] Based on the UV spectra of similar dichlorophenyl compounds, a wavelength around 220 nm is a suitable starting point to ensure high sensitivity.[12][13][14][15] A diode-array detector (DAD) can be used to scan a range of wavelengths to determine the absorbance maximum (λmax) for optimal sensitivity.

Experimental Workflow

The overall workflow for the analysis of this compound is outlined below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dilution Dissolve & Dilute Standard->Dilution Sample Weigh Sample Sample->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Figure 1: General workflow for the HPLC-UV analysis of this compound.

Detailed Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD or VWD UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the 25 mM phosphate buffer (pH 3.0) in a 60:40 volume ratio. Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[2]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The chromatograms should show no interfering peaks at the retention time of this compound in the blank.

Linearity

Linearity was assessed by analyzing the working standard solutions at five concentration levels.[2] The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery method. A known amount of the standard was spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Spiked LevelMean Recovery (%)RSD (%)
80%99.50.8
100%100.20.6
120%101.10.9
Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution (50 µg/mL) on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on two different days by different analysts.

PrecisionRSD (%) of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).[16]

  • LOD: The concentration that yields a S/N ratio of 3:1.

  • LOQ: The concentration that yields a S/N ratio of 10:1.

ParameterResult
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the buffer (± 0.2 units)

The system suitability parameters should remain within the acceptable limits, demonstrating the method's reliability during normal use.

Conclusion

This application note presents a simple, rapid, and reliable HPLC-UV method for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control of this compound in both research and manufacturing environments.

References

Application Notes and Protocols: The 4-(3,5-Dichlorophenyl)piperidine Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylpiperidine motif is a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] This structural element offers a versatile three-dimensional framework that enables precise orientation of functional groups, modulation of physicochemical properties, and optimization of pharmacokinetic profiles.[2] Among the diverse array of 4-arylpiperidines, the 4-(3,5-dichlorophenyl)piperidine scaffold has emerged as a particularly valuable starting point for the design of potent and selective modulators of various biological targets. The strategic placement of chlorine atoms on the phenyl ring significantly influences the scaffold's lipophilicity, metabolic stability, and electronic properties, providing a unique handle for fine-tuning drug-receptor interactions.

These application notes provide a comprehensive technical guide for researchers and drug development professionals on the strategic use of the this compound scaffold. We will detail a robust synthetic protocol for the core scaffold, outline key derivatization strategies for library generation, and present specific applications in the design of opioid receptor modulators and chemokine receptor antagonists, supported by detailed experimental protocols.

The Strategic Advantage of the 3,5-Dichloro Substitution

The choice of the 3,5-dichlorophenyl moiety is not arbitrary; it imparts several key advantages in drug design:

  • Enhanced Lipophilicity: The two chlorine atoms increase the lipophilicity of the aryl group, which can enhance membrane permeability and access to lipophilic binding pockets within target proteins. This is a critical parameter for CNS-acting drugs that must cross the blood-brain barrier.

  • Metabolic Stability: The chlorine atoms can block sites of potential aromatic hydroxylation by cytochrome P450 enzymes. This metabolic "shielding" can increase the half-life of a drug candidate, a crucial aspect of improving its pharmacokinetic profile.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms alters the electron density of the phenyl ring. This can influence cation-π or other non-covalent interactions within the receptor binding site, potentially leading to enhanced potency and selectivity.

  • Vectorial Control: The symmetrical substitution pattern provides a defined vector for exploring chemical space. Modifications are directed from the piperidine nitrogen, allowing for systematic structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound Hydrochloride

The reliable and scalable synthesis of the core scaffold is the first critical step in any drug discovery campaign. While commercially available, an in-house synthesis provides greater control over purity and cost for large-scale applications. A common and effective method is the catalytic hydrogenation of the corresponding pyridine precursor.

Protocol 1: Synthesis via Catalytic Hydrogenation of 3,5-Dichloropyridine

This two-step protocol first involves the formation of a pyridinium salt, followed by reduction.

Step A: Formation of N-Benzyl-3,5-dichloropyridinium bromide

  • To a solution of 3,5-dichloropyridine (1.0 eq) in anhydrous toluene (5 mL/mmol), add benzyl bromide (1.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) and stir for 16-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature. The pyridinium salt will typically precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the N-benzyl-3,5-dichloropyridinium bromide.

Step B: Catalytic Hydrogenation to N-Benzyl-4-(3,5-dichlorophenyl)piperidine

Causality: Direct hydrogenation of 3,5-dichloropyridine can be challenging. The initial formation of the pyridinium salt activates the ring toward reduction. The subsequent hydrogenation reduces the pyridine to a piperidine ring. The phenyl group is introduced via a rearrangement and subsequent reduction, although the precise mechanism can be complex. A more direct route involves the hydrogenation of a pre-formed 4-arylpyridine. For this scaffold, a robust method is the complete reduction of the substituted pyridine ring.

  • In a high-pressure hydrogenation vessel, dissolve N-benzyl-3,5-dichloropyridinium bromide (1.0 eq) in methanol or acetic acid (10 mL/mmol).

  • Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%).

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 10-24 hours.[3]

  • Monitor the reaction by LC-MS to confirm the consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The residue is N-benzyl-4-(3,5-dichlorophenyl)piperidine.

Step C: Debenzylation to this compound Hydrochloride

  • Dissolve the crude N-benzyl-4-(3,5-dichlorophenyl)piperidine from the previous step in ethanol (10 mL/mmol).

  • Add Palladium on carbon (10% Pd/C, 10 wt%) and a source of HCl (e.g., concentrated HCl, 1.2 eq).

  • Subject the mixture to hydrogenation (H₂ balloon or Parr shaker at 50 psi) at room temperature for 12-18 hours.

  • Filter the reaction through Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid is this compound hydrochloride, which can be further purified by recrystallization from ethanol/ether.

Synthesis_Workflow cluster_0 Scaffold Synthesis 3,5-Dichloropyridine 3,5-Dichloropyridine Pyridinium_Salt N-Benzyl-3,5-dichloropyridinium bromide 3,5-Dichloropyridine->Pyridinium_Salt Benzyl Bromide, Toluene, Reflux N-Bn-Piperidine N-Benzyl-4-(3,5-dichlorophenyl)piperidine Pyridinium_Salt->N-Bn-Piperidine H₂, PtO₂ (50-70 bar) Final_Scaffold This compound HCl N-Bn-Piperidine->Final_Scaffold H₂, Pd/C, HCl

Caption: Synthetic workflow for the core scaffold.

Key Derivatization Strategies and Protocols

The secondary amine of the this compound scaffold is the primary point for diversification. The following protocols are foundational for generating a library of analogs for SAR exploration.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and versatile method for forming C-N bonds, particularly favored for its mild conditions and avoidance of over-alkylation.

Causality: This reaction proceeds via the formation of an iminium ion intermediate from the piperidine and an aldehyde/ketone, which is then selectively reduced by a mild hydride agent like sodium triacetoxyborohydride (STAB). STAB is preferred because it is less likely to reduce the starting carbonyl compound, leading to cleaner reactions and higher yields.[4]

  • To a stirred solution of this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL/mmol), add triethylamine (Et₃N) (1.2 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Aldehyde/Ketone ExampleReducing AgentSolventTypical Yield
BenzaldehydeNaBH(OAc)₃DCE85-95%
4-FluorobenzaldehydeNaBH(OAc)₃THF80-90%
CyclohexanoneNaBH(OAc)₃DCE75-85%
3-PhenylpropanalNaBH(OAc)₃DCM88-96%
Protocol 3: N-Acylation via Amide Coupling

Amide bond formation is arguably the most common reaction in medicinal chemistry. Using standard peptide coupling reagents provides a robust method for attaching a wide variety of carboxylic acids to the piperidine nitrogen.

Causality: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea or active ester intermediate. This intermediate is then readily attacked by the nucleophilic piperidine nitrogen to form the stable amide bond. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction without interfering with the coupling partners.[5][6]

  • To a stirred solution of the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound hydrochloride (1.0 eq) and additional DIPEA (1.1 eq) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Carboxylic Acid ExampleCoupling ReagentBaseTypical Yield
Benzoic AcidHATUDIPEA90-98%
4-Methoxybenzoic AcidEDC/HOBtDIPEA85-95%
Cyclohexanecarboxylic AcidHATUDIPEA88-97%
Phenylacetic AcidEDC/HOBtDIPEA87-96%

Application in Target-Oriented Drug Design

The this compound scaffold serves as a privileged fragment for targeting G-protein coupled receptors (GPCRs), a large family of receptors implicated in a vast range of physiological processes and diseases.

Opioid Receptor Antagonists

The 4-arylpiperidine structure is a well-established pharmacophore for opioid receptor ligands.[7][8] Specifically, derivatives of 4-(3-hydroxyphenyl)piperidine have yielded potent opioid antagonists. The this compound scaffold offers a bioisosteric replacement for the hydroxyphenyl group, where the dichlorophenyl moiety can occupy the same hydrophobic pocket. Derivatization at the piperidine nitrogen is key to modulating affinity and selectivity across mu (μ), delta (δ), and kappa (κ) opioid receptors.

Design Rationale: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are known to be potent, pure opioid antagonists.[7] By replacing the 3-hydroxyphenyl group with 3,5-dichlorophenyl and attaching various alkyl or arylalkyl groups to the nitrogen, one can explore the SAR for potent antagonists. The goal is to identify substituents that optimize interactions within the hydrophobic pocket of the opioid receptor binding site.

Opioid_Receptor_SAR cluster_1 Opioid Antagonist Design Scaffold This compound Derivatization N-Alkylation or N-Acylation Scaffold->Derivatization Protocol 2 or 3 Library Library of N-Substituted Analogs Derivatization->Library Screening Opioid Receptor Binding Assays (μ, δ, κ) Library->Screening SAR Structure-Activity Relationship Screening->SAR Lead Lead Candidate SAR->Lead Optimization

Caption: SAR workflow for opioid antagonist development.

Example Target Data (Hypothetical, based on related series[7]):

N-Substituent (R)ReceptorBinding Affinity (Ki, nM)Functional Activity
-CH₃μ508Antagonist
κ194Antagonist
-(CH₂)₂-Phμ8.47Potent Antagonist
δ34.3Potent Antagonist
κ36.8Potent Antagonist

This data illustrates that extending the N-substituent with a phenethyl group can dramatically increase antagonist potency across all opioid receptor subtypes, a common strategy in this chemical space.

CCR5 Receptor Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host T-cells.[4] Small molecules that block this receptor act as entry inhibitors, providing a powerful mechanism for antiviral therapy. Piperidine and piperazine-based structures are prominent in many clinical CCR5 antagonists.

Design Rationale: Many potent CCR5 antagonists feature a central basic nitrogen (often a piperidine) connected to two or more lipophilic/aromatic groups. The this compound scaffold provides one of these key lipophilic groups. The synthetic strategy involves acylating the piperidine nitrogen with a complex carboxylic acid, often containing another heterocyclic or aromatic moiety, to fulfill the pharmacophoric requirements for potent CCR5 binding.

CCR5_Pathway cluster_pathway HIV Entry via CCR5 gp120 HIV gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion Blocker CCR5 Antagonist (e.g., Dichlorophenyl- piperidine derivative) Blocker->CCR5 Blocks Interaction

Caption: Simplified HIV entry pathway and mechanism of CCR5 antagonists.

The development of CCR5 antagonists often involves combinatorial chemistry and high-throughput screening. The protocols for N-acylation described above are directly applicable to the solid-phase synthesis of libraries of potential CCR5 inhibitors, allowing for rapid SAR generation.[5]

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure that offers a robust and versatile starting point for the design of novel therapeutics. Its inherent physicochemical properties, combined with the ease of diversification at the piperidine nitrogen, make it an attractive core for targeting complex protein families like GPCRs. The detailed synthetic and derivatization protocols provided herein serve as a practical guide for medicinal chemists to efficiently generate and explore libraries of compounds. Future work will likely see this scaffold applied to an even broader range of targets, including ion channels and enzymes, further cementing the role of substituted 4-arylpiperidines as a pillar of modern drug discovery.

References

Application Notes & Protocols: N-Alkylation of 4-(3,5-Dichlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Alkylated 4-Arylpiperidines

The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The nitrogen atom of the piperidine ring serves as a critical handle for molecular modification, allowing for the introduction of various alkyl or arylalkyl substituents. This N-alkylation profoundly influences the compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. 4-(3,5-Dichlorophenyl)piperidine is a valuable starting material for creating diverse chemical libraries, particularly in the development of agents targeting the central nervous system and opioid receptors.[2]

This guide provides two robust and widely adopted protocols for the N-alkylation of this compound: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . The choice between these methods is dictated by factors such as the availability of the alkylating agent (alkyl halide vs. aldehyde/ketone), the desired reaction conditions, and the potential for side reactions.

Mechanistic Foundations: Controlling the N-C Bond Formation

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Direct N-Alkylation: An S_N2 Pathway

Direct alkylation proceeds via a classical bimolecular nucleophilic substitution (S_N2) reaction.[3][4] The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.

Key Mechanistic Steps:

  • Nucleophilic Attack: The piperidine nitrogen attacks the alkyl halide (R-X), forming a new C-N bond and a tri-substituted ammonium halide salt.[3][5]

  • Deprotonation: An external base (e.g., K₂CO₃, DIPEA) removes the proton from the nitrogen, neutralizing the positive charge and regenerating the tertiary amine product. This step is crucial, as the ammonium salt is not nucleophilic and the reaction would otherwise stall.[6]

A significant challenge in this method is the potential for over-alkylation . The newly formed tertiary amine is often more nucleophilic than the starting secondary amine and can react with another molecule of the alkyl halide to form a quaternary ammonium salt.[4][7] This side reaction can be minimized by the slow addition of the alkylating agent or by using a slight excess of the piperidine starting material.[6]

sn2_mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Deprotonation Piperidine R'₂NH TransitionState [R'₂NH---R---X]⁺ Piperidine->TransitionState attacks AlkylHalide R-X AlkylHalide->TransitionState AmmoniumSalt R'₂NHR⁺ X⁻ TransitionState->AmmoniumSalt forms AmmoniumSalt_2 R'₂NHR⁺ X⁻ Product R'₂NR AmmoniumSalt_2->Product deprotonates Base Base Base->Product ProtonatedBase Base-H⁺ X⁻

Figure 1: Mechanism of Direct N-Alkylation (S_N2).

Reductive Amination: A Controlled Alternative

Reductive amination is a powerful and highly controlled one-pot method for forming C-N bonds.[8][9] It converts a carbonyl group into an amine through an intermediate iminium ion, which is reduced in situ.[10][11] This method elegantly avoids the issue of over-alkylation that can plague direct alkylation.[9]

Key Mechanistic Steps:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone under mildly acidic conditions. This condensation reaction proceeds via a carbinolamine intermediate, which then dehydrates to form a transient, electrophilic iminium ion.[10][12]

  • In-Situ Reduction: A selective hydride reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion to form the final tertiary amine product.[11]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium intermediate.[13][14] This selectivity ensures a clean and efficient reaction.

reductive_amination_mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Amine R'₂NH Iminium [R'₂N=CHR'']⁺ Amine->Iminium + Carbonyl R''CHO Carbonyl->Iminium condensation Water H₂O Iminium->Water - Hydride [H]⁻ from NaBH(OAc)₃ Iminium_2 [R'₂N=CHR'']⁺ Product R'₂N-CH₂R'' Iminium_2->Product reduces to Hydride->Iminium_2 attacks

Figure 2: Mechanism of N-Alkylation via Reductive Amination.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure using an alkyl bromide in the presence of a non-nucleophilic base.

Materials and Reagents:

  • This compound (1.0 eq)

  • Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[6]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve/suspend the reagents (approx. 0.2 M concentration relative to the piperidine).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1 eq) dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkyl halides, heating to 50-70 °C may be necessary.[6]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

Experimental Rationale:

  • Base: Anhydrous K₂CO₃ is a cost-effective and easily removable inorganic base. DIPEA is a non-nucleophilic organic base that can be used if the starting materials are sensitive to inorganic bases. The base is essential to neutralize the HBr formed during the reaction.[6]

  • Solvent: DMF is an excellent polar aprotic solvent that facilitates S_N2 reactions by solvating the cation of the base while leaving the anion reactive. Anhydrous conditions are important to prevent side reactions.

  • Stoichiometry: A slight excess of the alkyl halide ensures complete consumption of the starting piperidine. However, to prevent over-alkylation, a slow addition of the halide is recommended.[6]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the reaction with an aldehyde using sodium triacetoxyborohydride.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (AcOH), glacial (optional, 1-2 drops)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the aldehyde (1.2 eq).

  • Add anhydrous DCE to dissolve the reagents (approx. 0.2 M concentration).

  • Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion intermediate. A few drops of acetic acid can be added to catalyze this step, especially for less reactive partners.[15]

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated piperidine.

Experimental Rationale:

  • Reducing Agent: NaBH(OAc)₃ is the reagent of choice due to its selectivity for iminium ions over carbonyls, preventing the reduction of the starting aldehyde. It is also less water-sensitive than reagents like NaBH₃CN.[13][14]

  • Solvent: DCE is a common solvent for this reaction. THF is also a viable alternative.

  • Acid Catalyst: A small amount of acetic acid can accelerate the formation of the iminium ion, which is often the rate-limiting step.[10]

  • Stoichiometry: A slight excess of the aldehyde and reducing agent drives the reaction to completion.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the N-alkylation of this compound. Yields are representative and may vary based on the specific substrate and reaction scale.

EntryAlkylating AgentMethodReagentSolventTemp. (°C)Time (h)Typical Yield (%)
1Benzyl bromideDirect AlkylationK₂CO₃DMF251685-95
2Ethyl iodideDirect AlkylationDIPEACH₃CN252480-90
3BenzaldehydeReductive AminationNaBH(OAc)₃DCE25690-98
4CyclohexanoneReductive AminationNaBH(OAc)₃THF251285-95
53-PhenylpropanalReductive AminationNaBH(OAc)₃ / AcOHDCE25888-96

Synthetic Workflow Overview

The selection of a synthetic protocol depends on the available starting materials and desired product. The following diagram illustrates the general workflow for the synthesis of N-alkylated this compound derivatives.

workflow cluster_0 Choice of Alkylating Agent cluster_1 Protocol Selection cluster_2 Process start Start: This compound alkyl_halide Alkyl Halide (R-X) start->alkyl_halide carbonyl Aldehyde/Ketone (R'=O) start->carbonyl direct_alk Protocol 1: Direct Alkylation alkyl_halide->direct_alk red_am Protocol 2: Reductive Amination carbonyl->red_am workup Reaction Workup (Quench, Extract, Dry) direct_alk->workup red_am->workup purify Purification (Column Chromatography) workup->purify final_product Final Product: N-Alkyl-4-(3,5-Dichlorophenyl)piperidine purify->final_product

Figure 3: General workflow for N-alkylation synthesis.

References

The Versatile Scaffold: 4-(3,5-Dichlorophenyl)piperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer drug-like characteristics to molecules.[1][2] When substituted with a 4-phenyl group, this scaffold gains a valuable vector for interacting with a multitude of biological targets, particularly within the central nervous system (CNS).[3] The strategic placement of substituents on this phenyl ring allows for the fine-tuning of a compound's pharmacological profile. This application note delves into the specific utility of the 4-(3,5-Dichlorophenyl)piperidine scaffold, a building block that has demonstrated significant promise in the development of novel therapeutic agents. The presence of the dichloro substitution pattern on the phenyl ring can enhance binding affinity, modulate metabolic stability, and influence the overall electronic properties of the molecule, making it a compelling starting point for drug discovery campaigns.

Synthesis and Characterization: Building the Core Moiety

The synthesis of this compound and its derivatives is a critical first step in harnessing its potential. While various methods for the synthesis of 4-arylpiperidines exist, a common approach involves the construction of the piperidine ring followed by arylation or the direct arylation of a pre-formed piperidine precursor.

A general synthetic route may involve the use of a protected 4-piperidone, which undergoes a Grignard reaction with a 3,5-dichlorophenyl magnesium bromide reagent, followed by dehydration and reduction of the resulting enamine. Alternatively, Suzuki or other palladium-catalyzed cross-coupling reactions can be employed to couple a piperidine derivative with a suitably functionalized 3,5-dichlorophenyl boronic acid or ester.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

  • Starting Material: Commercially available this compound.[1][4][5]

  • Alkylation/Acylation: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add a base (e.g., triethylamine, diisopropylethylamine).

  • Slowly add the desired alkyl halide or acyl chloride at room temperature or 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Characterization: The synthesized compounds should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The this compound moiety has been explored as a key structural element in the design of inhibitors for various enzymes and as ligands for CNS receptors.

Enzyme Inhibition: Targeting Key Pathological Pathways

The 3,5-dichlorophenyl group is a feature found in inhibitors of several enzyme classes. While direct examples for this compound are still emerging in publicly available literature, the related (3,5-dichlorophenyl)pyridine scaffold has shown potent inhibition of the proprotein convertase furin, an enzyme implicated in various diseases, including viral infections and cancer.[6][7] This suggests that the 3,5-dichlorophenyl moiety can effectively occupy hydrophobic pockets in enzyme active sites, and the piperidine ring can be functionalized to interact with other regions of the enzyme or to modulate physicochemical properties.

Workflow for Screening this compound Derivatives as Enzyme Inhibitors

G cluster_0 Compound Library Synthesis cluster_1 Biochemical Screening cluster_2 Hit Validation & SAR A This compound C Parallel Synthesis A->C B Diverse N-Substituents (Alkyl, Acyl, Aryl groups) B->C E In Vitro Activity Assay (IC50 Determination) C->E D Enzyme of Interest (e.g., Kinase, Protease) D->E F Identify Active 'Hits' E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->C Iterative Design

Caption: Workflow for the discovery of enzyme inhibitors.

Central Nervous System (CNS) Agents: Modulating Neuronal Signaling

The 4-phenylpiperidine scaffold is a well-established pharmacophore for targeting CNS receptors, including opioid, dopamine, and serotonin receptors.[3][8] The substitution pattern on the phenyl ring is crucial for determining the affinity and selectivity for these receptors. For instance, para-substituted 4-phenylpiperidines have been investigated as monoamine oxidase (MAO) inhibitors, with the nature of the substituent influencing the selectivity for MAO-A versus MAO-B.[4] The 3,5-dichloro substitution pattern can be explored to develop novel CNS agents with unique pharmacological profiles.

Protocol 2: In Vitro Receptor Binding Assay

  • Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing the human receptor of interest (e.g., dopamine D2 receptor, mu-opioid receptor).

  • Radioligand: Select a suitable radioligand with high affinity and selectivity for the target receptor.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (derivatives of this compound).

  • Incubation: Allow the binding to reach equilibrium at a specific temperature and for a defined period.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies specifically for this compound derivatives are not yet widely published, general principles from related 4-phenylpiperidine series can be applied.

R-group on Piperidine NitrogenExpected Impact on ActivityRationale
Small alkyl groups (e.g., methyl, ethyl)May be optimal for some CNS targets.Can provide a balance of potency and desirable pharmacokinetic properties.
Bulky or aromatic groupsMay enhance binding to certain targets.Can provide additional hydrophobic or pi-stacking interactions with the receptor.
Functionalized chainsCan introduce additional binding interactions or modulate solubility.For example, a chain with a hydroxyl or amide group could form hydrogen bonds.

Table 1: General SAR considerations for N-substituted 4-phenylpiperidines.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is accessible, and the dichlorophenyl moiety offers unique electronic and steric properties that can be exploited to achieve high affinity and selectivity for a range of biological targets. Further exploration of this scaffold in diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, is warranted. The systematic generation of libraries of N-substituted derivatives and their screening against a wide array of biological targets will undoubtedly unlock the full potential of this versatile chemical entity.

Logical Relationship of Drug Discovery Phases

G A Scaffold Selection (this compound) B Library Synthesis (N-Substitution) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: The drug discovery and development process.

References

Application Notes & Protocols: 4-(3,5-Dichlorophenyl)piperidine as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS). This document provides a comprehensive technical guide on the synthesis and application of a key intermediate, 4-(3,5-dichlorophenyl)piperidine. We present a detailed, field-proven protocol for its multi-step synthesis, starting from N-Boc-4-piperidone and 1-bromo-3,5-dichlorobenzene via a Grignard reaction, followed by reductive dehydroxylation and deprotection. Furthermore, we illustrate its utility as a strategic building block in the synthesis of a Femoxetine analog, a selective serotonin reuptake inhibitor (SSRI). This guide is intended to provide researchers and drug development professionals with the practical knowledge to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of 4-Arylpiperidines in CNS Drug Discovery

The piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, valued for its favorable physicochemical properties which can enhance drug-like characteristics such as solubility and metabolic stability. When substituted with an aryl group at the 4-position, the resulting 4-arylpiperidine structure becomes a cornerstone for a multitude of CNS-active agents. These compounds often exhibit high affinity for various neurotransmitter receptors and transporters.

The specific intermediate, this compound, offers a unique substitution pattern that is of significant interest in medicinal chemistry. The dichlorophenyl moiety can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles in drug candidates. Its application as an intermediate allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutics.

Synthesis of this compound: A Multi-Step Protocol

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with the formation of a Grignard reagent, followed by its addition to a protected piperidone, reductive dehydroxylation, and final deprotection. This pathway is robust and scalable, making it suitable for both laboratory-scale research and larger-scale production.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Dehydroxylation cluster_2 Step 3: Boc Deprotection A 1-Bromo-3,5-dichlorobenzene + Mg C N-Boc-4-(3,5-dichlorophenyl)-4-hydroxypiperidine A->C THF, 0°C to rt B N-Boc-4-piperidone B->C D N-Boc-4-(3,5-dichlorophenyl)-4-hydroxypiperidine E N-Boc-4-(3,5-dichlorophenyl)piperidine D->E Et3SiH, TFA, DCM F N-Boc-4-(3,5-dichlorophenyl)piperidine G This compound F->G 4M HCl in Dioxane

Figure 1: Three-step synthesis workflow for this compound.

Detailed Experimental Protocols

PART A: Synthesis of N-Boc-4-(3,5-dichlorophenyl)-4-hydroxypiperidine

This step involves the formation of a Grignard reagent from 1-bromo-3,5-dichlorobenzene, followed by its nucleophilic addition to the carbonyl group of N-Boc-4-piperidone.[1]

  • Materials & Reagents:

    • Magnesium turnings

    • 1-Bromo-3,5-dichlorobenzene

    • Anhydrous Tetrahydrofuran (THF)

    • N-Boc-4-piperidone

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Iodine crystal (for activation)

  • Protocol:

    • Grignard Reagent Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.). b. Place the setup under an inert atmosphere (Argon or Nitrogen). c. Add a small crystal of iodine to activate the magnesium surface. d. In the dropping funnel, prepare a solution of 1-bromo-3,5-dichlorobenzene (1.0 eq.) in anhydrous THF. e. Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle reflux. f. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

    • Addition to N-Boc-4-piperidone: a. In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF. b. Cool the solution to 0 °C using an ice bath. c. Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution via a cannula. d. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product as a white solid.

ParameterExpected Value
Yield 75-85%
Purity (LC-MS) >95%
Appearance White to off-white solid

PART B: Synthesis of N-Boc-4-(3,5-dichlorophenyl)piperidine

This step involves the reductive dehydroxylation of the tertiary alcohol using triethylsilane and trifluoroacetic acid.

  • Materials & Reagents:

    • N-Boc-4-(3,5-dichlorophenyl)-4-hydroxypiperidine

    • Triethylsilane (Et3SiH)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Protocol:

    • Dissolve N-Boc-4-(3,5-dichlorophenyl)-4-hydroxypiperidine (1.0 eq.) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylsilane (2.0-3.0 eq.) to the solution.

    • Slowly add trifluoroacetic acid (5.0-10.0 eq.) dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.

ParameterExpected Value
Yield 80-90%
Purity (LC-MS) >97%
Appearance Colorless oil or white solid

PART C: Synthesis of this compound

This final step involves the removal of the Boc protecting group under acidic conditions.[2]

  • Materials & Reagents:

    • N-Boc-4-(3,5-dichlorophenyl)piperidine

    • 4M HCl in 1,4-Dioxane

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane

  • Protocol:

    • Dissolve N-Boc-4-(3,5-dichlorophenyl)piperidine (1.0 eq.) in a minimal amount of 1,4-dioxane.

    • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

    • Filter the solid and wash with cold diethyl ether.

    • To obtain the free base, dissolve the hydrochloride salt in water, basify with saturated aqueous sodium bicarbonate solution, and extract with dichloromethane (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

ParameterExpected Value
Yield >95%
Purity (HPLC) >98%
Appearance White to off-white solid

Application in Pharmaceutical Synthesis: Synthesis of a Femoxetine Analog

This compound is an excellent precursor for synthesizing analogs of known pharmaceuticals. Here, we detail its use in the synthesis of a dichlorophenyl analog of Femoxetine, a selective serotonin reuptake inhibitor (SSRI).[3][4]

Synthetic Pathway

The synthesis involves N-methylation of the piperidine followed by functionalization at the 3-position.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Functionalization A This compound B 1-Methyl-4-(3,5-dichlorophenyl)piperidine A->B Formaldehyde, Formic Acid (Eschweiler-Clarke) C 1-Methyl-4-(3,5-dichlorophenyl)piperidine D 3-((4-Methoxyphenoxy)methyl)-1-methyl-4-(3,5-dichlorophenyl)piperidine (Femoxetine Analog) C->D Further synthetic steps

Figure 2: Synthetic pathway to a Femoxetine analog.

Note: The second step represents a multi-step sequence that is beyond the scope of a single protocol and is shown for illustrative purposes.

Protocol for N-Methylation (Eschweiler-Clarke Reaction)
  • Materials & Reagents:

    • This compound

    • Formaldehyde (37% aqueous solution)

    • Formic acid (98-100%)

    • Saturated aqueous sodium carbonate solution

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Protocol:

    • To a round-bottom flask, add this compound (1.0 eq.) and formic acid (2.5 eq.).

    • Add formaldehyde solution (2.0 eq.) to the mixture.

    • Heat the reaction mixture to 90-100 °C and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully basify with saturated aqueous sodium carbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield 1-methyl-4-(3,5-dichlorophenyl)piperidine.

ParameterExpected Value
Yield 85-95%
Purity (HPLC) >98%
Appearance Pale yellow oil or low-melting solid

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. The detailed protocols provided herein for its synthesis and subsequent N-methylation offer a reliable and efficient pathway for researchers to access this key building block. Its application in the synthesis of a Femoxetine analog highlights its potential in the development of novel CNS-active compounds. The methodologies described are robust and can be adapted for the synthesis of a diverse library of 4-arylpiperidine derivatives for drug discovery programs.

References

Application Notes and Protocols: Derivatization of 4-(3,5-Dichlorophenyl)piperidine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][2][3] 4-(3,5-Dichlorophenyl)piperidine serves as a valuable core structure for the development of novel chemical probes and therapeutic candidates. Its derivatization is a critical step in modulating physicochemical properties, exploring structure-activity relationships (SAR), and enabling its use in a wide array of biological assays.[4] This guide provides a detailed technical overview and step-by-step protocols for the strategic derivatization of this compound. We will focus on three key transformations targeting the piperidine nitrogen: N-acylation and N-alkylation for SAR studies, fluorescent labeling for cellular imaging and binding assays, and biotinylation for affinity-based purification and detection.

Foundational Principles of Derivatization

The secondary amine within the this compound ring is the primary reactive handle for synthetic modification. Its nucleophilicity allows for a range of chemical transformations, including acylation, alkylation, and conjugation reactions. The selection of a specific derivatization strategy is dictated by the intended biological application.

Causality Behind Experimental Choices:

  • Structure-Activity Relationship (SAR) Studies: Introducing diverse substituents via N-acylation or N-alkylation allows researchers to probe the steric and electronic requirements of the target binding site, optimizing for potency, selectivity, and metabolic stability.[1][3]

  • Target Engagement & Visualization: Covalently attaching a fluorophore enables direct visualization of the molecule's interaction with its biological target in cells or tissues and facilitates quantitative binding assays.

  • Target Identification & Pull-Down Assays: Biotinylation leverages the extraordinarily high affinity between biotin and streptavidin, providing a robust method for isolating binding partners from complex biological mixtures.[][6][7]

The Imperative of Analytical Validation: Following any synthetic modification, rigorous characterization of the resulting derivative is non-negotiable. This ensures the structural integrity of the new compound and confirms its purity, which are prerequisites for generating reliable biological data. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Mass Spectrometry (MS) for molecular weight confirmation.[8][9][10][11]

Strategy I: N-Acylation and N-Alkylation for SAR Exploration

Modifying the substituent on the piperidine nitrogen is a classical and highly effective medicinal chemistry strategy. These protocols provide access to a library of analogs for comprehensive SAR studies.

Protocol 1: N-Acylation via Acyl Chloride

This method provides a straightforward and efficient route to synthesize N-acyl derivatives, forming a stable amide bond.[12][13]

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve this compound (1.0 eq) & Triethylamine (1.5 eq) in anhydrous DCM b Add Acyl Chloride (1.1 eq) dropwise at 0°C a->b Cool c Stir at room temperature Monitor by TLC b->c Warm d Quench with NaHCO3 (aq) c->d Reaction Complete e Extract with DCM d->e f Dry (Na2SO4), filter, concentrate e->f g Purify by silica gel column chromatography f->g cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve this compound (1.0 eq) & Aldehyde/Ketone (1.2 eq) in DCE b Add Sodium Triacetoxyborohydride (1.5 eq) a->b Inert atmosphere c Stir at room temperature Monitor by LC-MS b->c d Quench with NaHCO3 (aq) c->d Reaction Complete e Extract with DCM d->e f Dry (Na2SO4), filter, concentrate e->f g Purify by silica gel column chromatography f->g Molecule Piperidine-Linker-NH₂ Product Piperidine-Linker-NH-CO-Fluorophore + NHS Molecule->Product + Dye Fluorophore-NHS Ester Dye->Product pH 8.0-9.0 Anhydrous DMSO

References

Application Note: Leveraging 4-(3,5-Dichlorophenyl)piperidine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure provides a distinct advantage over flat aromatic systems, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[2] Within this privileged class of scaffolds, 4-(3,5-Dichlorophenyl)piperidine emerges as a particularly valuable building block for drug discovery campaigns.

The strategic incorporation of the 3,5-dichlorophenyl moiety offers several key benefits:

  • Metabolic Stability: The chlorine atoms can block sites of potential oxidative metabolism, enhancing the pharmacokinetic profile of derivative compounds.

  • Modulation of Physicochemical Properties: The lipophilic nature of the dichlorophenyl group can improve cell permeability and affinity for hydrophobic binding pockets.

  • Halogen Bonding: The electrophilic regions on the chlorine atoms can participate in halogen bonding, a potent and increasingly recognized non-covalent interaction that can significantly enhance ligand-protein binding affinity.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in parallel synthesis to rapidly generate diverse chemical libraries for hit identification and lead optimization.

Core Synthetic Strategies for Library Generation

The secondary amine of this compound is the primary handle for diversification. Its nucleophilicity allows for a range of robust, high-throughput chemical transformations. We will focus on three foundational reactions that are highly amenable to parallel synthesis formats: Reductive Amination , Amide Coupling , and Urea/Thiourea Formation . These methods enable the exploration of vast chemical space by introducing a wide array of R-groups, thereby modulating the steric, electronic, and pharmacokinetic properties of the final compounds.

G cluster_0 Core Building Block cluster_1 Parallel Synthesis Reactions cluster_2 Diverse Chemical Library Core This compound ReductiveAmination Reductive Amination (Aldehydes/Ketones) Core->ReductiveAmination R-CHO/R-CO-R' AmideCoupling Amide Coupling (Carboxylic Acids) Core->AmideCoupling R-COOH UreaFormation Urea/Thiourea Formation (Isocyanates/Isothiocyanates) Core->UreaFormation R-NCO/R-NCS Library Library of Novel N-Substituted This compound Analogs ReductiveAmination->Library AmideCoupling->Library UreaFormation->Library caption Overall workflow for library generation.

Caption: Overall workflow for library generation.

Protocol 1: Parallel Reductive Amination

Principle: This protocol describes the N-alkylation of this compound with a diverse set of aldehydes or ketones. The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced in situ by a mild hydride source, sodium triacetoxyborohydride (STAB). This method is highly efficient and tolerates a wide range of functional groups.

G Piperidine This compound Iminium Iminium Intermediate Piperidine->Iminium Aldehyde R-CHO Aldehyde->Iminium Plus1 + Plus1->Iminium Solvent Product N-Alkyl Product Iminium->Product STAB STAB Na(OAc)3BH (STAB) Solvent DCE or DCM caption Reductive Amination Reaction Scheme.

Caption: Reductive Amination Reaction Scheme.

Equipment and Materials:

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

  • LC-MS system for analysis

  • This compound

  • Library of diverse aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Dimethyl sulfoxide (DMSO) for final library plating

Stock Solutions:

  • Piperidine Stock (0.2 M): Dissolve this compound in anhydrous DCE.

  • Aldehyde Library Plate (0.25 M): Prepare a 96-well plate containing solutions of unique aldehydes in anhydrous DCE.

Step-by-Step Protocol (per well):

  • Reagent Addition:

    • To each well of a 96-well reaction block, add 200 µL of the Piperidine Stock solution (40 µmol, 1.0 eq).

    • Add 200 µL from the corresponding well of the Aldehyde Library Plate (50 µmol, 1.25 eq).

    • Add 10 µL of DIPEA (optional, can assist with aldehydes prone to side reactions).

  • Initial Mixing: Seal the reaction block and shake at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction:

    • Unseal the block and add ~25 mg of STAB (120 µmol, 3.0 eq) to each well as a solid.

    • Scientist's Note: STAB is a mild, non-hygroscopic reducing agent, ideal for parallel synthesis as it can be handled in open air and does not reduce the aldehyde starting material. Its use avoids the need for strict pH control often required with other borohydrides.

  • Reaction: Reseal the block and shake at room temperature for 16-24 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of saturated sodium bicarbonate solution to each well.

    • Shake for 10 minutes. A separating funnel or liquid-liquid extraction in the plate can be used to separate the organic layer.

    • Transfer the organic layer to a fresh 96-well plate.

  • Isolation: Evaporate the solvent in a centrifugal evaporator.

  • Analysis and Plating:

    • Dissolve the residue in a known volume of DMSO (e.g., 400 µL to make a 100 mM stock).

    • Analyze a small aliquot from each well by LC-MS to determine purity and confirm identity.

Protocol 2: Parallel Amide Scaffolding

Principle: This protocol facilitates the coupling of this compound with a library of carboxylic acids. The reaction uses a carbodiimide activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole) to form a highly reactive intermediate, which is then readily acylated by the piperidine.

G Piperidine This compound Product N-Acyl Product Piperidine->Product Acid R-COOH Acid->Product Plus1 + Plus1->Product Coupling Agents Solvent Coupling EDC / HOBt DIPEA Solvent DMF or DCM caption Amide Coupling Reaction Scheme.

Caption: Amide Coupling Reaction Scheme.

Equipment and Materials:

  • Same as Protocol 1, with the addition of:

  • Library of diverse carboxylic acids

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

Stock Solutions:

  • Piperidine Stock (0.2 M): Dissolve this compound in anhydrous DMF.

  • Carboxylic Acid Library Plate (0.2 M): Prepare a 96-well plate with unique carboxylic acids dissolved in anhydrous DMF.

  • Coupling Reagent Mix (prepared fresh): Dissolve EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.

Step-by-Step Protocol (per well):

  • Reagent Addition:

    • To each well of a Carboxylic Acid Library Plate, add 200 µL of the corresponding acid solution (40 µmol, 1.0 eq).

    • Add 200 µL of the freshly prepared Coupling Reagent Mix.

    • Add 20 µL of DIPEA (120 µmol, 3.0 eq).

  • Activation: Seal the plate and shake at room temperature for 20 minutes to pre-activate the carboxylic acids.

    • Rationale: Pre-activation forms the reactive O-acylisourea or HOBt ester, minimizing side reactions and improving coupling efficiency once the amine is added.

  • Amine Addition: Add 240 µL of the Piperidine Stock solution (48 µmol, 1.2 eq) to each well.

  • Reaction: Reseal the block and shake at room temperature for 16-24 hours.

  • Work-up:

    • Add 400 µL of water to each well to precipitate the product and dissolve water-soluble byproducts.

    • Filter the plate or use solid-phase extraction (SPE) cartridges to isolate the crude product.

    • Wash the collected solids with water and then a minimal amount of cold ether or acetonitrile to remove residual reagents.

  • Isolation: Dry the solids under high vacuum or in a centrifugal evaporator.

  • Analysis and Plating: Dissolve the final products in DMSO and analyze by LC-MS as described in Protocol 1.

Protocol 3: Parallel Urea and Thiourea Synthesis

Principle: This is a highly efficient and atom-economical reaction involving the direct addition of the piperidine's secondary amine to an isocyanate or isothiocyanate. The reaction is typically very fast, requires no catalyst, and proceeds cleanly, making it exceptionally well-suited for high-throughput synthesis.

Equipment and Materials:

  • Same as Protocol 1, with the addition of:

  • Library of diverse isocyanates or isothiocyanates

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

Stock Solutions:

  • Piperidine Stock (0.2 M): Dissolve this compound in anhydrous THF.

  • Isocyanate Library Plate (0.22 M): Prepare a 96-well plate with unique isocyanates/isothiocyanates in anhydrous THF.

Step-by-Step Protocol (per well):

  • Reagent Addition:

    • To each well of a 96-well reaction block, add 200 µL of the Piperidine Stock solution (40 µmol, 1.0 eq).

    • Add 200 µL from the corresponding well of the Isocyanate Library Plate (44 µmol, 1.1 eq).

    • Scientist's Note: Isocyanates are highly reactive and moisture-sensitive. Ensure anhydrous conditions and use fresh reagents. The reaction is often exothermic; for highly reactive partners, addition may need to be performed at 0 °C.

  • Reaction: Seal the block and shake at room temperature. The reaction is often complete within 1-4 hours. Monitor a few representative wells by LC-MS to determine the optimal reaction time.

  • Isolation:

    • No aqueous work-up is typically required.

    • Simply evaporate the solvent in a centrifugal evaporator. The resulting products are often of high purity.

  • Analysis and Plating: Dissolve the final products in DMSO and analyze by LC-MS as described in Protocol 1.

Library Quality Control and Representative Data

For any parallel synthesis effort, rigorous quality control is paramount. It is recommended to analyze 100% of the library members by LC-MS to confirm identity (by mass) and determine purity (by UV or ELSD trace). A purity threshold of >85% is generally considered acceptable for primary screening.

Table 1: Representative Library Data from Parallel Synthesis

Reaction TypeR-Group SourceExample Product StructureTheoretical Mass (M+H)⁺Observed Purity (%)
Reductive Amination4-FluorobenzaldehydeN-(4-Fluorobenzyl)-4-(3,5-dichlorophenyl)piperidine340.12>95
Amide CouplingCyclopropanecarboxylic acid(4-(3,5-Dichlorophenyl)piperidin-1-yl)(cyclopropyl)methanone300.09>92
Urea FormationPhenyl isocyanate4-(3,5-Dichlorophenyl)-N-phenylpiperidine-1-carboxamide351.10>98
Thiourea FormationEthyl isothiocyanate4-(3,5-Dichlorophenyl)-N-ethylpiperidine-1-carbothioamide319.07>96

Conclusion

This compound is a robust and versatile building block for the parallel synthesis of diverse chemical libraries. The protocols outlined in this application note provide reliable and scalable methods for its derivatization via reductive amination, amide coupling, and urea/thiourea formation. By leveraging these high-throughput techniques, drug discovery teams can efficiently explore vast chemical space, accelerating the identification of novel therapeutic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3,5-Dichlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(3,5-Dichlorophenyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve your reaction yields and product purity.

The primary and most established method for synthesizing this compound is the catalytic hydrogenation of its precursor, 4-(3,5-Dichlorophenyl)pyridine. This guide will focus on troubleshooting and optimizing this critical reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound via catalytic hydrogenation?

A1: The most frequent cause of low yields is catalyst deactivation or poisoning. Heterogeneous catalysts like Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂) are sensitive to impurities in the starting material, solvent, or hydrogen gas.[1] Another common issue is "over-reduction," where the piperidine ring is cleaved, leading to byproducts.[1]

Q2: What are the typical side products I should be aware of?

A2: Besides unreacted starting material, the main side products can include partially hydrogenated intermediates (e.g., tetrahydropyridine derivatives) and products from over-reduction, such as ring-opened pentylamines.[1][2] The presence of these impurities can complicate purification and lower the overall yield.

Q3: Which catalyst is best for the hydrogenation of 4-(3,5-Dichlorophenyl)pyridine?

A3: Platinum(IV) oxide (PtO₂, Adams' catalyst) is often preferred for the hydrogenation of pyridine rings, especially in an acidic solvent like glacial acetic acid.[3] It can be effective at room temperature, although it may require elevated hydrogen pressure.[3] Palladium on carbon (Pd/C) is also used, but may require harsher conditions and can be more susceptible to poisoning.

Q4: How critical are the reaction conditions like temperature and pressure?

A4: Temperature and pressure are highly critical. Lower temperatures generally favor the desired hydrogenation over C-N bond cleavage (over-reduction).[1] While higher hydrogen pressure can increase the reaction rate, it can also promote the formation of byproducts.[1] Optimization of both parameters is essential for achieving high selectivity and yield.

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Material

Potential Causes:

  • Catalyst Inactivity/Poisoning: The catalyst may be from a poor-quality batch or may have been deactivated by impurities such as sulfur or other metal contaminants in the starting material or solvent.

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen pressure or inefficient stirring can lead to a slow or stalled reaction.[1]

  • Low Reaction Temperature: The activation energy for the hydrogenation may not be met at the current temperature.[1]

Recommended Solutions:

  • Catalyst Quality Check: Test the catalyst on a known, reliable reaction (e.g., hydrogenation of styrene) to confirm its activity. Ensure the pyridine starting material is pure.

  • Optimize Hydrogen Pressure and Agitation: Increase hydrogen pressure in increments (e.g., from 50 to 70 bar) and ensure vigorous stirring to improve gas-liquid mixing.[3]

  • Adjust Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation using techniques like TLC or GC-MS.

Problem 2: Formation of Byproducts (Low Selectivity)

Potential Causes:

  • Over-reduction: Harsh reaction conditions (high temperature or pressure) can lead to the cleavage of the C-N bond in the piperidine ring.[1]

  • Incomplete Reaction: Insufficient reaction time or premature catalyst deactivation can result in the presence of partially hydrogenated intermediates.[1]

Recommended Solutions:

  • Milder Reaction Conditions: Reduce the reaction temperature and/or pressure. A systematic optimization (e.g., a Design of Experiments approach) can help identify the optimal balance.

  • Choice of Catalyst and Solvent: Platinum(IV) oxide in glacial acetic acid is often effective in promoting complete reduction while minimizing side reactions.[3] The acidic medium can enhance catalyst activity.[3]

  • Monitor Reaction Progress: Regularly take aliquots from the reaction mixture to monitor the disappearance of the starting material and the formation of the product and any byproducts.

Problem 3: Difficult Product Isolation and Purification

Potential Causes:

  • Formation of Salts: If an acidic solvent is used, the product will be in its salt form (e.g., piperidinium acetate).

  • Presence of Polar Impurities: Byproducts from over-reduction can be difficult to separate from the desired product due to similar polarities.

  • Emulsion during Workup: The basic workup to neutralize the acid and free the piperidine base can sometimes lead to emulsions, making extraction difficult.

Recommended Solutions:

  • Proper Workup Procedure: After the reaction, the mixture should be quenched with a base (e.g., NaHCO₃ or NaOH solution) to neutralize the acid and convert the product to its free base form before extraction with an organic solvent like ethyl acetate.[3]

  • Purification Techniques: Column chromatography on silica gel is a standard method for purifying the final product.[3] For separating pyridine and piperidine mixtures, forming a piperidine salt with CO₂ has also been reported as a purification method.[4]

  • Breaking Emulsions: If an emulsion forms during extraction, adding a saturated brine solution can help to break it.

Experimental Protocols

Optimized Protocol for Catalytic Hydrogenation

This protocol is based on established methods for the hydrogenation of substituted pyridines.[3]

Materials:

  • 4-(3,5-Dichlorophenyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen Gas (high purity)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure reactor (autoclave)

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve 4-(3,5-Dichlorophenyl)pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (5 mol %) to the solution.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Neutralization and Extraction: Quench the filtrate with a saturated solution of NaHCO₃ until the pH is basic. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Pyridine Hydrogenation

CatalystSolventPressure (bar)TemperatureTypical Reaction Time (h)Reference
PtO₂Glacial Acetic Acid50-70Room Temp6-10[3]
Pd/CAcetic Anhydride1 atm40°CVaries[5]
Raney NickelEthanol>100170-200°CVaries[6]
Rh/CVariesVariesVariesVaries[1]

Visualizations

Troubleshooting Workflow

G start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion catalyst_issue Catalyst Inactive/Poisoned? low_conversion->catalyst_issue Yes conditions_issue Insufficient H₂/Temp? low_conversion->conditions_issue No byproducts Byproducts Present? high_conversion->byproducts solve_catalyst Solution: Use fresh catalyst, purify starting material. catalyst_issue->solve_catalyst solve_conditions Solution: Increase H₂ pressure and/or temperature. conditions_issue->solve_conditions purification_issue Purification Difficulty byproducts->purification_issue No solve_byproducts Solution: Use milder conditions (lower temp/pressure). Optimize catalyst choice. byproducts->solve_byproducts Yes solve_purification Solution: Optimize workup (pH, solvent). Use appropriate chromatography. purification_issue->solve_purification

Caption: A workflow diagram for troubleshooting low yields.

Reaction Scheme: Main Reaction and Side Reactions

reaction sub 4-(3,5-Dichlorophenyl)pyridine prod This compound sub->prod H₂, Catalyst (Optimal Conditions) inter Tetrahydropyridine Intermediate sub->inter H₂, Catalyst (Incomplete) side Ring-Opened Byproducts prod->side H₂, Catalyst (Harsh Conditions) inter->prod H₂, Catalyst

Caption: Key transformations in the hydrogenation process.

References

Technical Support Center: Overcoming Solubility Issues with 4-(3,5-Dichlorophenyl)piperidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support resource for 4-(3,5-Dichlorophenyl)piperidine. This guide is crafted for researchers, scientists, and drug development professionals who are navigating the complexities associated with the aqueous solubility of this compound. The inherent physicochemical properties of this compound present significant challenges in achieving desired concentrations in aqueous media, which can be a critical roadblock in experimental design and reproducibility.

This document provides a comprehensive framework for understanding and systematically overcoming these solubility issues. We will begin with a summary of the compound's predicted properties, followed by a series of frequently asked questions for quick reference. The core of this guide is a detailed troubleshooting section, presented in a question-and-answer format, offering step-by-step protocols and the scientific rationale behind them.

Physicochemical Profile (Predicted)

A thorough understanding of the physicochemical properties of this compound is fundamental to addressing its solubility challenges. The following table summarizes key predicted parameters and their implications.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₃Cl₂N-
Molecular Weight 230.13 g/mol -
XlogP 3.3This value indicates high lipophilicity, meaning the compound has a strong preference for non-polar (oily or fatty) environments over aqueous (water-based) ones. This is a primary contributor to its poor water solubility.
pKa Estimated 8.5 - 9.5The piperidine nitrogen is basic and will accept a proton. At pH values below its pKa, the molecule will become protonated (charged), which significantly increases its affinity for water and thus enhances its solubility.
Aqueous Solubility Very LowDue to its high lipophilicity, the intrinsic solubility in neutral aqueous solutions is expected to be extremely low.

Note: The XlogP value is a computational prediction. The pKa is an estimate based on the 4-phenylpiperidine scaffold. For precise formulation development, it is strongly recommended to experimentally determine these values for your specific batch of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or my standard phosphate-buffered saline (PBS)?

A: The molecular structure of this compound contains a dichlorophenyl group and a piperidine ring, which together create a highly lipophilic (fat-loving) molecule. This is quantified by its predicted XlogP of 3.3, indicating a strong preference for non-polar environments. Consequently, its intrinsic solubility in neutral aqueous solutions like water or PBS is very low.

Q2: I've managed to dissolve the compound in an organic solvent, but it crashes out when I add it to my aqueous experimental medium. What's happening?

A: This phenomenon is known as precipitation due to supersaturation. The organic solvent can dissolve a much higher concentration of the compound than water can. When you introduce the concentrated organic stock into the aqueous medium, the organic solvent disperses, and the local concentration of your compound far exceeds its aqueous solubility limit, causing it to precipitate out of the solution.

Q3: What is a good starting point for a stock solution solvent?

A: For initial experiments, dimethyl sulfoxide (DMSO) is a robust choice due to its powerful solubilizing capabilities for a wide range of hydrophobic compounds and its miscibility with water. Other common water-miscible organic solvents include ethanol and N,N-dimethylformamide (DMF). The final choice will depend on the constraints of your experimental system, particularly cell viability or animal toxicity limits.

Q4: Can I improve the solubility by changing the pH of my solution?

A: Absolutely. The piperidine moiety in this compound is basic. By lowering the pH of your aqueous solution to a value below the compound's pKa (estimated to be in the 8.5-9.5 range), the piperidine nitrogen will become protonated, forming a positively charged ion. This charged species is significantly more water-soluble than the neutral form. Therefore, using an acidic buffer can dramatically increase solubility.

Q5: For in vivo studies, what are some recommended formulation approaches?

A: For animal studies, biocompatibility is paramount. Simple solutions using a co-solvent system with excipients like propylene glycol or polyethylene glycols (PEGs) are common. Other strategies include creating a suspension with a suitable vehicle or using complexation agents like cyclodextrins to form a more soluble complex. The optimal choice depends on the required dose, administration route, and the toxicological profile of the excipients.

Troubleshooting Guide

This section provides detailed, question-driven troubleshooting protocols to address specific solubility challenges.

Problem 1: My compound precipitates upon dilution of the organic stock into my aqueous buffer.

This is a frequent hurdle for highly lipophilic compounds. The following protocols offer a systematic approach to finding a stable formulation.

Root Cause Analysis:
  • Exceeding Solubility Limit: The final concentration of the compound in the aqueous medium is higher than its thermodynamic solubility in that specific solvent mixture.

  • Co-solvent Shock: Rapid dilution of the organic stock into the aqueous buffer can create localized areas of high supersaturation, leading to rapid precipitation.

Solutions:

The objective here is to identify a co-solvent system that maintains the compound's solubility while minimizing the concentration of the organic solvent to a level compatible with your experimental system.

Step-by-Step Methodology:

  • High-Concentration Stock Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20-50 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Test Matrix Preparation: Create a matrix of test solutions by varying both the final compound concentration and the percentage of the organic co-solvent in the final aqueous buffer.

  • Controlled Dilution: When preparing the test solutions, add the organic stock to the aqueous buffer slowly while vortexing or stirring to minimize "co-solvent shock."

  • Equilibration and Observation: Allow the solutions to equilibrate at the experimental temperature for at least one hour. Visually inspect for any signs of precipitation (e.g., cloudiness, Tyndall effect, visible particles).

  • Identify Working Range: Determine the highest compound concentration that remains clear at the lowest acceptable percentage of the organic co-solvent.

Data Presentation Example: Co-solvent Titration

Final Compound Conc. (µM)% DMSO in Final SolutionObservation (after 1 hr at RT)
500.5%Precipitate
250.5%Precipitate
100.5%Clear
501.0%Clear
251.0%Clear
101.0%Clear

This protocol leverages the basicity of the piperidine ring to enhance aqueous solubility.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers with varying pH values, focusing on the acidic range (e.g., pH 4.0, 5.0, 6.0, and a neutral control at 7.4). Common buffer systems include citrate for the lower pH range and phosphate for near-neutral pH.

  • Equilibrium Solubility Determination:

    • Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for your desired concentration.

Visualization: pH-Solubility Relationship

Caption: Expected trend of increased solubility at pH values below the pKa.

Problem 2: I require a higher aqueous concentration than what simple co-solvents or pH adjustment can provide, or my system is incompatible with low pH.

For these more demanding applications, advanced formulation strategies are necessary.

Solutions:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

Step-by-Step Methodology:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and well-tolerated option.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 15% w/v).

    • Add an excess of solid this compound to each solution.

    • Equilibrate and analyze the dissolved compound concentration as described in Protocol 2.

  • Data Interpretation: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a 1:1 inclusion complex.

Visualization: Cyclodextrin Inclusion Complex Workflow

G start Insoluble Compound process1 Add to Aqueous HP-β-CD Solution start->process1 process2 Equilibrate (e.g., 24h shaking) process1->process2 end Soluble Inclusion Complex process2->end

Caption: Experimental workflow for cyclodextrin-based solubilization.

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their lipophilic core.

Step-by-Step Methodology:

  • Surfactant Selection: Choose a non-ionic surfactant with low toxicity for biological applications, such as Polysorbate 80 (Tween® 80) or Poloxamer 188 (Pluronic® F68).

  • Surfactant Solution Preparation: Prepare a series of solutions of the chosen surfactant in your desired aqueous buffer at concentrations above its known CMC.

  • Solubilization:

    • Method A (Solid Addition): Add an excess of solid this compound to each surfactant solution.

    • Method B (Solvent Evaporation): Dissolve the compound in a volatile organic solvent (e.g., methanol). Add this solution to the surfactant-containing aqueous phase, and then remove the organic solvent under vacuum.

  • Equilibration and Analysis: Equilibrate the samples (this may take longer than other methods) and determine the concentration of the solubilized compound in the clear supernatant/solution.

Critical Consideration: Surfactants can have their own biological activities and may interfere with certain assays. It is essential to run appropriate vehicle controls in your experiments.

Summary of Solubilization Strategies
StrategyUnderlying PrincipleKey AdvantagesKey Disadvantages
Co-solvents Modifies the polarity of the bulk solvent to be more favorable for the solute.Simple to implement, effective for achieving moderate solubility increases.Potential for solvent toxicity in biological systems, may not be suitable for in vivo use at high concentrations.
pH Adjustment Converts the neutral basic compound into its more soluble protonated (salt) form.Can lead to a dramatic, multi-log increase in solubility; cost-effective.Only applicable to ionizable compounds; the required pH may not be compatible with the experimental system.
Cyclodextrins Encapsulates the hydrophobic drug molecule in a hydrophilic shell, forming a soluble inclusion complex.Generally low toxicity and well-tolerated in vivo; can significantly enhance solubility.Higher cost of excipients; potential for altering drug-protein binding and pharmacokinetics.
Surfactants Sequesters the hydrophobic drug within the core of micelles.High loading capacity, can achieve very high apparent solubilities.Potential for cell toxicity and interference with biological assays; more complex formulation.

stability of 4-(3,5-Dichlorophenyl)piperidine under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3,5-Dichlorophenyl)piperidine

Introduction: Navigating the Stability of this compound

Welcome to the technical support guide for this compound (CAS No: 475653-05-5).[1][2] This document is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this molecule into their experimental workflows. As an arylpiperidine derivative, its stability is paramount for ensuring data integrity, reproducibility, and the ultimate success of drug development programs. The piperidine moiety, a common scaffold in pharmaceuticals, can exhibit variable stability depending on its chemical environment, particularly pH.[3]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the pH-dependent stability of this compound. We will explore the underlying chemical principles, provide robust experimental protocols for stability assessment, and offer guidance on interpreting your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical results for this compound are inconsistent, showing a loss of the parent compound over time. Is this expected?

Yes, observing a decrease in the concentration of this compound, especially in solution, can be an indication of chemical instability. The core structure contains a secondary amine within the piperidine ring, which is a reactive functional group.[4][5] The stability of this amine is highly influenced by the pH of the solution, which dictates its protonation state.

  • Under Acidic Conditions (Low pH): The piperidine nitrogen will be protonated, forming a positively charged piperidinium ion. This form is generally less susceptible to oxidation but can be involved in acid-catalyzed reactions.

  • Under Basic Conditions (High pH): The piperidine nitrogen will be in its neutral, free-base form. This makes the lone pair of electrons on the nitrogen more available, increasing its nucleophilicity and susceptibility to oxidative degradation.[6]

Inconsistent results are a critical signal that you must establish the compound's stability profile under your specific experimental conditions (e.g., solvent, buffer, temperature, and light exposure). The standard industry practice to systematically investigate this is through a forced degradation study .[7]

Q2: What are the most probable degradation pathways for this compound under different pH conditions?

While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer likely pathways based on the chemistry of the piperidine functional group.[6][8] The dichlorophenyl ring is generally robust and not prone to hydrolysis under typical experimental conditions. Therefore, the piperidine ring is the primary site of potential degradation.

Likely Degradation Pathways:

  • Oxidation: This is a common pathway for secondary amines. The nitrogen atom can be oxidized, potentially leading to the formation of an N-oxide or hydroxylamine derivative. In more aggressive oxidative conditions or over long periods, this can lead to ring-opening products.[6][9] This pathway is often more pronounced at neutral to alkaline pH where the nitrogen is unprotonated.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate radical-mediated degradation reactions. Formulating solutions in amber vials or working under low-light conditions is a prudent preventative measure.

  • Reaction with Formulation Excipients: While not strictly a pH-driven pathway, it's crucial to consider potential reactions with other components in your formulation, such as aldehydes or ketones, which could form iminium ions.

The following diagram illustrates the key structural features and hypothetical degradation sites.

G cluster_main This compound Structure cluster_degradation Hypothetical Degradation Sites & Pathways mol This compound C₁₁H₁₃Cl₂N MW: 230.13 structure N_Oxidation N-Oxidation (More likely at pH > pKa) structure:s->N_Oxidation Piperidine Nitrogen (Secondary Amine) Ring_Opening Oxidative Ring Opening (Harsh Conditions) N_Oxidation->Ring_Opening Further Oxidation

References

Technical Support Center: Synthesis of 4-(3,5-Dichlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3,5-dichlorophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important piperidine derivative. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the successful and efficient synthesis of your target compound.

Introduction

This compound is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis, while achievable through several routes, is often accompanied by the formation of undesirable byproducts that can complicate purification and reduce overall yield. This guide will focus on identifying, understanding, and mitigating these common side reactions.

Common Synthetic Routes and Potential Issues

The synthesis of this compound typically involves the creation of the C-C bond between the piperidine ring and the dichlorophenyl group, followed by modifications to the piperidine nitrogen. Two prevalent strategies are:

  • Reduction of a Pyridinium Salt: This involves the reaction of a pyridine derivative with a 3,5-dichlorophenyl organometallic reagent, followed by reduction of the resulting pyridinium salt.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a suitable piperidine-derived organoboron reagent and a 3,5-dihaloaryl compound are also common.[1]

Each of these pathways presents a unique set of potential side reactions that we will address in the following sections.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues Related to the Reduction of Pyridinium Salts

A common and efficient method for synthesizing 4-arylpiperidines is through the reduction of the corresponding pyridinium salts.[2] However, this step can be prone to incomplete reduction or the formation of undesired isomers.

Question 1: My reduction of the N-protected-4-(3,5-dichlorophenyl)pyridinium salt is incomplete, resulting in a mixture of the desired piperidine and a tetrahydropyridine intermediate. What is causing this and how can I drive the reaction to completion?

Answer:

Root Cause Analysis:

Incomplete reduction is a frequent issue in the hydrogenation of pyridinium salts. Several factors can contribute to this:

  • Catalyst Activity: The activity of your hydrogenation catalyst (e.g., PtO₂, Rh/C, Pd/C) can degrade over time due to poisoning or improper storage.

  • Reaction Conditions: Insufficient hydrogen pressure, low temperature, or short reaction times can lead to partial reduction. The stability of the intermediate tetrahydropyridine can also play a role.[3][4]

  • Steric Hindrance: The N-protecting group on the piperidine ring can sterically hinder the approach of the substrate to the catalyst surface, slowing down the final reduction step.

Troubleshooting Protocol:

  • Catalyst Verification:

    • Use a fresh batch of catalyst or test your current batch on a known, reliable reaction.

    • Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

  • Optimization of Reaction Conditions:

    • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure in your reaction vessel. A typical starting point is 50 psi, which can be increased to 100 psi or higher if necessary.

    • Elevate Temperature: Gently warming the reaction mixture to 40-50 °C can increase the reaction rate. Monitor for potential side reactions at higher temperatures.

    • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material and intermediate are fully consumed. This may take up to 48 hours in some cases.[3]

  • Choice of N-Protecting Group:

    • If steric hindrance is suspected, consider using a smaller N-protecting group. For example, a methyl or ethyl group may be less sterically demanding than a benzyl group.

ParameterStandard ConditionOptimized Condition
Catalyst 10 mol% Pd/C10 mol% fresh Pd/C or PtO₂
H₂ Pressure 50 psi75-100 psi
Temperature Room Temperature40-50 °C
Reaction Time 12 hours24-48 hours (monitored)

Question 2: I am observing the formation of regioisomers (e.g., 1,2,3,6-tetrahydropyridine) during the reduction of my pyridinium salt with NaBH₄. Why is this happening and how can I improve the selectivity?

Answer:

Mechanistic Insight:

The reduction of pyridinium salts with hydride reagents like sodium borohydride (NaBH₄) can proceed through different pathways, leading to various partially reduced products. The regioselectivity is highly dependent on the substituents on the pyridine ring and the nitrogen atom.[5] The formation of 1,2,5,6-tetrahydropyridines is often observed.[5]

Mitigation Strategies:

  • Controlled Addition of Reducing Agent: Add the NaBH₄ solution slowly and at a low temperature (0 °C) to control the reactivity and improve selectivity.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Protic solvents like methanol or ethanol are commonly used, but exploring aprotic solvents like THF or DME might alter the reaction pathway in your favor.

  • Alternative Reducing Agents: Consider using catalytic transfer hydrogenation with a rhodium catalyst and a hydrogen donor like formic acid. This method can offer higher chemoselectivity for the formation of piperidines over tetrahydropyridines under mild conditions.[4]

Visualizing the Reduction Pathways:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis A Combine aryl halide, boronic acid, and solvent B Degas solvent thoroughly (Ar or N₂ sparging) A->B C Add base B->C D Add Pd catalyst and ligand under inert atmosphere C->D E Heat to reaction temperature D->E F Monitor reaction by TLC/LC-MS E->F G Aqueous workup F->G H Column chromatography G->H I Characterize product and quantify byproducts H->I G Fmoc_Peptide N-Fmoc-Piperidine Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Base (Piperidine) Deprotected_Amine Deprotected Piperidine Intermediate->Deprotected_Amine Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF Elimination Adduct DBF-Piperidine Adduct DBF->Adduct Michael Addition Piperidine_Base Piperidine Piperidine_Base->Adduct

References

optimization of reaction conditions for 4-(3,5-Dichlorophenyl)piperidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 4-(3,5-dichlorophenyl)piperidine analogs. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common challenges and enhance synthetic success.

Introduction: Navigating the Synthesis of this compound Analogs

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific inclusion of a 3,5-dichlorophenyl moiety often enhances potency or modulates pharmacokinetic properties. However, the synthesis of these analogs is not without its challenges. The electron-deficient nature of the 3,5-dichloroaryl system and the specific reactivity of the piperidine ring demand carefully optimized reaction conditions. This guide addresses the most common hurdles encountered during palladium-catalyzed cross-coupling and reductive amination reactions, providing a logical framework for troubleshooting and optimization.

Palladium-catalyzed reactions are the cornerstone for forming the crucial C-C or C-N bond between the dichlorophenyl ring and the piperidine core.[3][4] Success hinges on the delicate interplay between the catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for coupling an aryl halide with an organoboron species. For this synthesis, it typically involves coupling 1-bromo-3,5-dichlorobenzene with a suitable piperidine-derived boronic acid or ester.

Question: My Suzuki-Miyaura coupling of 1-bromo-3,5-dichlorobenzene with my piperidine-boronic ester is showing low to no conversion. What should I investigate first?

Answer:

Low conversion in a Suzuki-Miyaura coupling is a common issue that can almost always be solved by systematically evaluating the core reaction components. The electron-withdrawing nature of the two chlorine atoms on the aryl halide makes it a challenging substrate.

A Logical Troubleshooting Workflow:

Here is a systematic approach to diagnose the problem:

Troubleshooting_Suzuki start Low Conversion Issue reagents 1. Verify Reagent Quality - Aryl halide pure? - Boronic ester intact? - Solvent anhydrous & deoxygenated? start->reagents atmosphere 2. Check Inert Atmosphere - Proper degassing? - Positive Argon/N2 pressure? reagents->atmosphere Reagents OK fail Consult Specialist reagents->fail Reagents Degraded catalyst 3. Evaluate Catalyst System - Pd source active? - Ligand appropriate for Ar-Cl? - Correct Pd:Ligand ratio? atmosphere->catalyst Atmosphere OK atmosphere->fail Oxygen Contamination conditions 4. Optimize Reaction Conditions - Base strength/solubility sufficient? - Temperature optimal? catalyst->conditions Catalyst System OK catalyst->fail Catalyst/Ligand Issue success Problem Solved conditions->success Conditions Optimized conditions->fail Persistent Issue Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Aryl-Pd(II)-X L₂ Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Aryl-Pd(II)-(Amine)L₂]⁺X⁻ Amine Coordination OxAdd->AmineCoord Amine Coordination SideReaction2 Biaryl Formation (Homocoupling) OxAdd->SideReaction2 Competing Pathway Deprotonation Aryl-Pd(II)-Amido L₂ Amido Complex AmineCoord->Deprotonation Deprotonation (Base) Product Aryl-Amine Deprotonation->Product Reductive Elimination SideReaction1 Hydrodehalogenation (β-Hydride Elimination) Deprotonation->SideReaction1 Competing Pathway Product->Pd0

References

Technical Support Center: Crystallization of 4-(3,5-Dichlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful crystallization of 4-(3,5-Dichlorophenyl)piperidine. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to empower you to overcome common challenges in obtaining high-quality crystalline material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is not crystallizing from solution. What are the initial steps I should take?

A1: If crystallization fails to initiate, the solution is likely either undersaturated or nucleation is inhibited. The first course of action is to induce nucleation. A simple and effective method is to scratch the inside of the glass vessel just below the surface of the solution with a clean glass rod. This action can create microscopic scratches that serve as nucleation sites.

If scratching does not yield crystals, your solution is probably undersaturated. To achieve the necessary supersaturation, you can either slowly evaporate the solvent or introduce an anti-solvent.[1] A seed crystal of this compound, if available, can also be introduced to the solution to promote crystallization.

Q2: I am observing an oil forming instead of crystals. What causes this "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This is a common issue with piperidine derivatives and can be caused by a few factors:

  • High degree of supersaturation: If the solution is too concentrated or cooled too rapidly, the compound may not have enough time to organize into a crystal lattice and will separate as an oil.

  • Presence of impurities: Impurities can interfere with the crystal lattice formation, leading to oiling out.

  • Solvent choice: The solvent system may not be optimal for crystallization.

To resolve oiling out, try the following:

  • Re-dissolve the oil: Gently heat the solution to re-dissolve the oil.

  • Dilute the solution: Add a small amount of the solvent to reduce the concentration.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Consider a different solvent system: If oiling out persists, a different solvent or a solvent/anti-solvent combination may be necessary.

Q3: My crystallization is yielding very fine powder, not the larger crystals I need for analysis. How can I encourage the growth of larger crystals?

A3: The formation of a fine powder indicates that the nucleation rate is much faster than the crystal growth rate. To obtain larger crystals, you need to slow down the crystallization process. Here are some strategies:

  • Reduce the level of supersaturation: Use a slightly lower concentration of your compound in the solvent.

  • Slow down the cooling process: As mentioned before, a slower cooling rate allows more time for crystal growth.

  • Use a solvent with moderate solubility: A solvent in which the compound has moderate, rather than very high or very low, solubility can promote better crystal growth.

  • Anti-solvent vapor diffusion: This technique involves slowly introducing an anti-solvent via vapor diffusion, which can lead to the growth of high-quality single crystals over time.

Q4: How do I choose the best solvent for the crystallization of this compound?

Experimental Protocol: Solvent Screening

  • Selection of Solvents: Choose a range of solvents with varying polarities. A good starting point would be alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and non-polar solvents (e.g., heptane, toluene).

  • Small-Scale Solubility Test:

    • Place a small amount (e.g., 10-20 mg) of your compound into several small vials.

    • Add a small volume (e.g., 0.1 mL) of a single solvent to each vial at room temperature and observe the solubility.

    • If the compound dissolves, it is likely too soluble in that solvent at room temperature for single-solvent cooling crystallization.

    • If the compound is insoluble, gently heat the vial and observe if it dissolves. If it dissolves upon heating and precipitates upon cooling, it is a good candidate for cooling crystallization.

  • Evaluation: The best solvents will show a significant difference in solubility between hot and cold conditions.

Solvent Type Examples General Suitability for Piperidine Derivatives
Alcohols Ethanol, Isopropanol, MethanolOften good choices due to their ability to dissolve many organic compounds at elevated temperatures.
Esters Ethyl AcetateA versatile solvent of intermediate polarity.
Ketones AcetoneCan be effective, but its low boiling point might lead to rapid evaporation.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Often used as the "good" solvent in an anti-solvent pair.
Hydrocarbons Heptane, Hexane, TolueneTypically used as anti-solvents.
Chlorinated DichloromethaneMay be a good solvent, but exercise caution due to its volatility and toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the general structure and polarity of this compound?

A1: this compound has a piperidine ring, which is a saturated heterocycle containing a nitrogen atom, and a dichlorophenyl group. The piperidine ring itself is relatively polar, while the dichlorophenyl group is non-polar and hydrophobic.[2] This combination of polar and non-polar moieties suggests that the molecule will have moderate overall polarity and should be soluble in a range of organic solvents.

Q2: What are the most common crystallization techniques for piperidine derivatives?

A2: The most common and effective crystallization techniques for piperidine derivatives include:

  • Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to a decrease in solubility and crystal formation.

  • Anti-Solvent Crystallization: In this method, the compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (anti-solvent) in which the compound is insoluble is then slowly added to induce precipitation.[1]

  • Slow Evaporation: A solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration and leading to crystallization. This is often used for growing high-quality single crystals for X-ray diffraction.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Q3: How can I improve the purity of my this compound through crystallization?

A3: Recrystallization is a powerful purification technique. To maximize purity, ensure that the impurities remain in the solution (mother liquor) while the desired compound crystallizes. Here are some tips:

  • Choose the right solvent: The impurities should ideally be either very soluble or very insoluble in the chosen solvent at all temperatures.

  • Perform a hot filtration: If there are insoluble impurities, dissolve your compound in the minimum amount of hot solvent and then quickly filter the hot solution to remove the insoluble material before allowing it to cool.

  • Wash the crystals: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

Q4: Can I use a mixture of solvents for crystallization?

A4: Yes, using a solvent mixture, often referred to as a binary solvent system, is a very common and effective technique, especially in anti-solvent crystallization. You would dissolve your compound in a "good" solvent and then slowly add a miscible "poor" solvent (the anti-solvent) until the solution becomes slightly turbid. This indicates that the solution is saturated, and crystals should form upon standing or further slow addition of the anti-solvent.

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of a suitable hot solvent (determined from your solvent screen) to just dissolve the compound completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling and the growth of larger crystals, you can insulate the flask with glass wool or a beaker of warm water.

  • Further Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification (Optional): If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.

  • Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly changes.

  • Maximizing Yield: Once crystal formation appears to be complete, cool the mixture in an ice bath to maximize precipitation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Visualizations

Troubleshooting_Workflow Start Crystallization Attempted No_Crystals No Crystals Formed Start->No_Crystals Oiling_Out Oiling Out Observed Start->Oiling_Out Fine_Powder Fine Powder Formed Start->Fine_Powder Good_Crystals Good Quality Crystals Start->Good_Crystals Induce_Nucleation Induce Nucleation (Scratch, Seed) No_Crystals->Induce_Nucleation Yes Concentrate_Solution Concentrate Solution (Evaporate, Add Anti-Solvent) No_Crystals->Concentrate_Solution No Reheat_Dilute Re-heat and Dilute Oiling_Out->Reheat_Dilute Yes Slow_Cooling Slow Down Cooling Rate Fine_Powder->Slow_Cooling Yes Induce_Nucleation->Concentrate_Solution No Success Reheat_Dilute->Slow_Cooling Slow_Cooling->Good_Crystals Success Change_Solvent Change Solvent System Slow_Cooling->Change_Solvent Still Oiling Out

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Solvent_Selection_Logic Compound This compound Solvent_Screen Solvent Screening Compound->Solvent_Screen Soluble_Hot Soluble when Hot Solvent_Screen->Soluble_Hot Too_Soluble Too Soluble at RT Solvent_Screen->Too_Soluble Insoluble Insoluble Even when Hot Solvent_Screen->Insoluble Insoluble_Cold Insoluble when Cold Soluble_Hot->Insoluble_Cold Yes Good_Candidate Good Candidate for Cooling Crystallization Insoluble_Cold->Good_Candidate Yes Anti_Solvent Consider for Anti-Solvent Pair Too_Soluble->Anti_Solvent Use as 'Good' Solvent Insoluble->Anti_Solvent Use as 'Poor' Solvent

Caption: Logical flow for selecting a suitable solvent system.

References

Technical Support Center: Minimizing Impurity Formation in 4-(3,5-Dichlorophenyl)piperidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Dichlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and ensure the highest possible purity of the final product. As a critical intermediate in pharmaceutical development, controlling the impurity profile of this compound is paramount. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Routes and Impurity Hotspots

The synthesis of this compound is typically achieved through one of two primary pathways. Each route presents a unique set of challenges and potential impurity formation mechanisms that must be carefully managed.

  • Catalytic Hydrogenation of 4-(3,5-Dichlorophenyl)pyridine: This is a common and direct approach. The pyridine ring is reduced to a piperidine ring using hydrogen gas and a metal catalyst. While effective, this method is susceptible to side reactions, primarily related to the catalyst's activity and the reaction conditions.

  • Reductive Amination: This route involves the reaction of a ketone precursor with an amine source, followed by in-situ reduction of the resulting imine or enamine intermediate.[1] This multi-step, one-pot process offers flexibility but requires careful control of pH and stoichiometry to prevent side-product formation.[2]

The choice of synthetic route often depends on the available starting materials, scale, and desired purity profile. Below, we dissect the common impurities associated with each pathway.

Diagram 1: Catalytic Hydrogenation Pathway and Key Impurities

cluster_main Catalytic Hydrogenation Route cluster_impurities Potential Impurities A 4-(3,5-Dichlorophenyl)pyridine (Starting Material) B This compound (Desired Product) A->B H₂, Catalyst (e.g., PtO₂, Pd/C) Acetic Acid I3 Impurity 3: Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) A->I3 Incomplete Hydrogenation I1 Impurity 1: 4-(3-Chlorophenyl)piperidine (Monodechlorination) B->I1 Over-reduction/ Hydrogenolysis I2 Impurity 2: 4-Phenylpiperidine (Didechlorination) I1->I2 Further Hydrogenolysis

Caption: Synthetic route via catalytic hydrogenation and common impurities.

Section 2: Troubleshooting Guide - Impurity Formation

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: During catalytic hydrogenation, my final product is contaminated with monochlorinated and non-chlorinated phenylpiperidine analogs. How can I prevent this dechlorination?

A1: This is a classic case of hydrogenolysis, a common side reaction when using palladium-based catalysts (e.g., Pd/C) for the reduction of molecules containing aryl halides.[3] The palladium catalyst is highly active and can cleave the C-Cl bonds.

  • Mechanistic Insight: The catalytic cycle for hydrogenolysis involves oxidative addition of the aryl chloride to the palladium surface, followed by reductive elimination. This process is often favored under harsh conditions (high temperature or pressure) or with prolonged reaction times.

  • Troubleshooting Steps:

    • Change the Catalyst: Switch from Palladium on Carbon (Pd/C) to a less aggressive catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) is an excellent alternative for hydrogenating pyridine rings while preserving aryl halides, especially under acidic conditions like glacial acetic acid.[4] Rhodium-on-carbon can also be effective.[4]

    • Optimize Reaction Conditions: If you must use Pd/C, reduce the reaction temperature and pressure to the minimum required for pyridine ring saturation. Monitor the reaction closely by GC or HPLC and stop it as soon as the starting material is consumed.

    • Use an Additive: In some cases, adding a catalyst poison in a controlled manner, such as a sulfur-containing compound (e.g., thiophene) or an amine base (e.g., triethylamine), can selectively inhibit the catalyst's activity towards hydrogenolysis without significantly slowing the desired hydrogenation. This requires careful optimization.

Q2: My reaction seems to stall, leaving significant amounts of unreacted 4-(3,5-Dichlorophenyl)pyridine. What's causing this incomplete conversion?

A2: Incomplete conversion can stem from several factors, primarily related to catalyst deactivation or insufficient reaction driving force.

  • Troubleshooting Steps:

    • Catalyst Quality and Loading: Ensure the catalyst is fresh and has not been exposed to air or moisture for extended periods. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if the reaction proceeds to completion.

    • Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. Ensure your system is leak-free and that the pressure is maintained throughout the reaction. A typical pressure range is 50-70 bar for these transformations.[4]

    • Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Use high-purity, anhydrous solvents. Glacial acetic acid is often used as it protonates the pyridine nitrogen, making the ring more susceptible to reduction.[4]

    • Reaction Time and Temperature: While high temperatures can promote side reactions, insufficient thermal energy can lead to slow or stalled reactions. If using a milder catalyst like PtO₂, a slightly elevated temperature (e.g., 50-60°C) might be necessary to achieve a reasonable reaction rate.

Q3: I'm attempting a reductive amination route and my main impurity is a result of ketone self-condensation. How do I minimize this?

A3: Aldol or related self-condensation of a ketone starting material is a common issue in reductive aminations, especially under basic or neutral conditions. The formation of the desired imine intermediate must be favored over ketone enolization.

  • Mechanistic Insight: Ketones with α-hydrogens can enolize and attack another ketone molecule. This process competes with the nucleophilic attack of the amine on the ketone's carbonyl group.

  • Troubleshooting Steps:

    • Control the Order of Addition: Add the reducing agent last. First, mix the ketone and the amine to allow for the formation of the imine/enamine intermediate. This equilibrium can be driven forward by removing the water formed, for example, with the addition of molecular sieves.

    • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[5][6] It is a mild and selective reducing agent that is more effective at reducing the protonated iminium ion than the starting ketone.[2] This selectivity allows the reaction to be performed in a single pot. In contrast, a stronger reductant like sodium borohydride (NaBH₄) can reduce the starting ketone before significant imine formation occurs.[5]

    • pH Control: Maintain a slightly acidic pH (around 5-6). This is a delicate balance. The pH must be low enough to catalyze imine formation by protonating the carbonyl oxygen, but not so low that it fully protonates the starting amine, rendering it non-nucleophilic. An acetic acid buffer is often effective.

Q4: My final product shows evidence of N-alkylation or di-alkylation. What is the source of this impurity and how can it be avoided?

A4: N-alkylation impurities arise when the newly formed secondary amine (the desired product) reacts with remaining starting materials or intermediates. This is more common in direct alkylation methods but can occur under certain reductive amination conditions.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the amine component relative to the carbonyl component in reductive aminations to ensure the ketone is fully consumed. In direct alkylation, slowly adding the alkylating agent to an excess of the piperidine can minimize over-alkylation.[7]

    • Reaction Monitoring: Stop the reaction as soon as the primary conversion is complete to prevent the product from reacting further.

    • Purification: N-alkylated impurities often have different polarities and basicities compared to the desired secondary amine. They can typically be separated using column chromatography on silica gel or by fractional crystallization of their salts.

Section 3: Recommended Protocols and Best Practices

To ensure high purity and reproducibility, we recommend the following optimized protocols.

Protocol 1: Optimized Catalytic Hydrogenation

This protocol is designed to maximize the yield of this compound while minimizing dechlorination.

  • Materials:

    • 4-(3,5-Dichlorophenyl)pyridine

    • Platinum(IV) oxide (PtO₂)

    • Glacial Acetic Acid (anhydrous)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Sodium Sulfate (Na₂SO₄)

    • Celite

  • Procedure:

    • In a high-pressure hydrogenation vessel, add 4-(3,5-Dichlorophenyl)pyridine (1.0 eq).

    • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material).

    • Add PtO₂ (5 mol %).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 60 bar.

    • Stir the reaction mixture at room temperature for 6-10 hours.[4]

    • Monitor the reaction progress by TLC or GC-MS by carefully depressurizing and sampling the vessel.

    • Once the starting material is consumed, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

    • Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until CO₂ evolution ceases and the pH is ~8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify further by crystallization or column chromatography as needed.

Data Summary: Catalyst Selection for Hydrogenation
CatalystTypical ConditionsProsCons
Pd/C H₂ (10-50 bar), RT-80°C, Methanol/EthanolHighly active, cost-effectiveHigh risk of dechlorination [3]
PtO₂ H₂ (50-70 bar), RT, Acetic AcidLow risk of dechlorination , effective for pyridines[4]Higher cost, requires acidic medium
Rh/C H₂ (1-5 bar), RT, various solventsMild conditions, good selectivityCan be expensive

Section 4: Analytical Strategies and FAQs

Effective impurity profiling is essential for process optimization.

Diagram 2: Workflow for Impurity Analysis and Mitigation

A Synthesize Crude This compound B Perform Purity Analysis (HPLC, GC-MS) A->B C Purity > 99.5%? B->C D Final Product C->D Yes E Identify Impurity Structures (MS Fragmentation, NMR) C->E No F Quantify Impurities E->F G Trace Impurity to Origin (Starting Material, Side Reaction, Degradation) F->G H Optimize Reaction Conditions (See Troubleshooting Guide) G->H I Develop Purification Strategy (Crystallization, Chromatography) G->I J Re-synthesize and Analyze H->J I->J J->B

Caption: A systematic workflow for identifying and mitigating impurities.

FAQ 1: What is the recommended HPLC method for analyzing the purity of this compound?

A 1: A robust reverse-phase HPLC (RP-HPLC) method is recommended. While a specific validated method for this exact compound is not publicly available, a general method can be developed based on similar structures.[8]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is best for separating closely related impurities.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of Solvent A (e.g., 90%) and gradually increase Solvent B over 20-30 minutes.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs strongly, typically around 220-240 nm.[8]

  • Internal Standard: Using an internal standard (e.g., a structurally similar but chromatographically distinct compound) can improve quantitation accuracy.

FAQ 2: How can I confirm the identity of an unknown impurity peak?

A 2: The combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • LC-MS/GC-MS: This will provide the molecular weight of the impurity. Analyzing the fragmentation pattern can give clues about the structure. For example, the loss of 35/37 m/z units suggests the loss of a chlorine atom.

  • Isolation and NMR: If the impurity is present in sufficient quantity (>1%), it can be isolated using preparative HPLC or column chromatography. ¹H and ¹³C NMR spectroscopy can then be used to elucidate the exact structure.

FAQ 3: What are the best practices for storing this compound to prevent degradation?

A 3: As a secondary amine, the compound can be susceptible to air oxidation over long periods. It is best stored as a hydrochloride salt, which is generally more stable and less volatile. If storing the free base, it should be kept in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light at room temperature or below.[9]

References

Technical Support Center: Navigating the Scale-Up of 4-(3,5-Dichlorophenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Dichlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important pharmaceutical intermediate. Here, we will delve into the common synthetic routes, potential challenges, and practical solutions to ensure a robust and scalable process.

I. Synthetic Strategies for this compound: A Comparative Overview

The synthesis of this compound typically involves the formation of a carbon-carbon bond between a piperidine precursor and a 3,5-dichlorophenyl moiety. The choice of synthetic route is critical for scalability, cost-effectiveness, and impurity profile control. Below is a comparative analysis of common approaches.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteKey Features & ConsiderationsCommon Precursors
Suzuki-Miyaura Coupling - High functional group tolerance. - Mild reaction conditions. - Commercially available boronic acids. - Potential for palladium contamination in the final product.- 1-Bromo-3,5-dichlorobenzene or 3,5-Dichlorophenylboronic acid. - N-protected 4-piperidone or a derivative.
Negishi Coupling - High reactivity and yield. - Requires preparation of an organozinc reagent. - Sensitive to moisture and air.- 1-Bromo-3,5-dichlorobenzene. - N-protected 4-iodopiperidine.
Heck Coupling - Forms a C=C bond which requires a subsequent reduction step. - Can be sensitive to steric hindrance.- 1-Bromo-3,5-dichlorobenzene. - N-protected 1,2,3,6-tetrahydropyridine.

II. Recommended Synthetic Workflow: Suzuki-Miyaura Coupling

For its robustness and use of readily available starting materials, the Suzuki-Miyaura coupling is often the preferred method for scaling up the synthesis of 4-arylpiperidines.

Suzuki-Miyaura Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Enol Triflate Formation cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4: Reduction cluster_4 Step 5: Deprotection A 4-Piperidone B N-Boc-4-piperidone A->B Boc₂O, Base C N-Boc-4-piperidone D N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine C->D Tf₂O, Base E N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine G N-Boc-4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine E->G F 3,5-Dichlorophenylboronic acid F->G Pd Catalyst, Base H N-Boc-4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine I N-Boc-4-(3,5-dichlorophenyl)piperidine H->I H₂, Pd/C J N-Boc-4-(3,5-dichlorophenyl)piperidine K This compound J->K Acid (e.g., HCl)

Caption: Suzuki-Miyaura Synthesis Workflow.

III. Troubleshooting Guides and FAQs

A. Suzuki-Miyaura Coupling Step

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls before completion. What are the likely causes and how can I troubleshoot this?

Answer: A stalled Suzuki-Miyaura coupling can be frustrating, especially during scale-up. The primary culprits are often related to the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction and can be easily poisoned.

    • Troubleshooting:

      • Oxygen Sensitivity: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.[1]

      • Ligand Selection: For sterically hindered substrates like 3,5-dichlorophenylboronic acid, a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve catalytic activity.[2]

      • Catalyst Loading: At scale, catalyst loading may need to be re-optimized. A slight increase might be necessary to compensate for trace impurities that can act as catalyst poisons.

  • Reagent Quality: The purity of your starting materials is paramount.

    • Troubleshooting:

      • Boronic Acid Decomposition: Boronic acids can dehydrate to form boroxines, which are less reactive.[3] Use freshly purchased or recrystallized boronic acid.

      • Base Selection: The choice of base is critical. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and anhydrous for optimal reactivity.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: If the reaction is sluggish at a lower temperature, a modest increase (e.g., from 80°C to 100°C) can significantly improve the reaction rate. However, be mindful of potential side reactions at higher temperatures.

      • Solvent: A mixture of a polar aprotic solvent like dioxane or THF with water is commonly used. The water content can be critical for the transmetalation step, so ensure it is optimized.

Question 2: I am observing significant homocoupling of the boronic acid as a major byproduct. How can I minimize this?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially in the presence of oxygen.[3]

  • Troubleshooting:

    • Rigorous Inert Atmosphere: As mentioned, meticulous exclusion of oxygen is the most effective way to suppress homocoupling.

    • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

B. Reduction of the Tetrahydropyridine Intermediate

Question 3: The hydrogenation of the N-Boc-4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine is incomplete. What should I consider?

Answer: Incomplete hydrogenation can be due to catalyst deactivation or insufficient hydrogen pressure.

  • Troubleshooting:

    • Catalyst: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. The catalyst loading may need to be increased for larger scale reactions.

    • Hydrogen Pressure: While atmospheric pressure hydrogenation can be effective, for larger scales, a higher pressure (e.g., 50 psi) in a suitable reactor will ensure complete reduction.

    • Solvent: Ensure the solvent (e.g., methanol, ethanol) is of high purity and does not contain impurities that could poison the catalyst.

C. N-Boc Deprotection

Question 4: During the N-Boc deprotection with acid, I am observing side products. What are these and how can I avoid them?

Answer: Acid-mediated Boc deprotection generates a reactive tert-butyl cation, which can lead to unwanted alkylation of nucleophilic sites.[4]

  • Troubleshooting:

    • Use of Scavengers: The addition of a scavenger, such as anisole or thioanisole, can effectively trap the tert-butyl cation and prevent side reactions.

    • Choice of Acid: Using a milder acidic condition, such as HCl in dioxane or isopropanol, can sometimes be more selective than strong acids like trifluoroacetic acid (TFA).[4]

    • Temperature Control: Perform the deprotection at a controlled temperature (e.g., 0°C to room temperature) to minimize side reactions.

D. Purification and Crystallization

Question 5: I am struggling to remove residual palladium from my final product to meet regulatory requirements.

Answer: Residual palladium is a common concern in pharmaceutical synthesis and regulatory bodies have strict limits.[5][6]

  • Troubleshooting:

    • Scavenging Resins: There are numerous commercially available silica-based scavengers with functional groups (e.g., thiols, amines) that can effectively bind and remove palladium.[6]

    • Activated Carbon: Treatment of the product solution with activated carbon can be an effective and economical method for palladium removal.

    • Crystallization: A well-designed crystallization process can be highly effective in rejecting impurities, including residual metals. Often, converting the free base to a salt (e.g., hydrochloride) can facilitate purification.

Question 6: My final product, this compound, is difficult to crystallize or "oils out". What can I do?

Answer: "Oiling out" or difficulty in crystallization can be due to impurities or the choice of solvent.[7]

  • Troubleshooting:

    • Purity: Ensure the material is of high purity before attempting crystallization. Residual solvents or byproducts can act as crystallization inhibitors.

    • Salt Formation: Converting the free base to its hydrochloride salt often improves its crystallinity. This can be achieved by treating a solution of the free base with HCl in a suitable solvent like isopropanol or ethyl acetate.

    • Solvent Screening: A systematic solvent screen is recommended. Consider anti-solvent crystallization, where the product is dissolved in a good solvent and a poor solvent (anti-solvent) is slowly added to induce crystallization.[7]

    • Controlled Cooling: Slow, controlled cooling of a saturated solution is crucial for obtaining well-defined crystals rather than an oil or fine powder.[7]

Troubleshooting_Flow cluster_solutions1 Yield & Completion Solutions cluster_solutions2 Impurity Mitigation cluster_solutions3 Purification & Crystallization Fixes Start Scale-Up Challenge Q1 Low Yield / Incomplete Reaction? Start->Q1 Q2 Impurity Formation? Start->Q2 Q3 Purification / Crystallization Issues? Start->Q3 S1a Optimize Catalyst & Ligand Q1->S1a S1b Check Reagent Quality Q1->S1b S1c Adjust Temperature / Pressure Q1->S1c S2a Inert Atmosphere Control Q2->S2a S2b Use Scavengers Q2->S2b S2c Optimize Stoichiometry Q2->S2c S3a Palladium Scavenging Q3->S3a S3b Salt Formation Q3->S3b S3c Solvent Screening & Controlled Cooling Q3->S3c

Caption: General Troubleshooting Flowchart.

IV. References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. --INVALID-LINK--

  • IUCRC. (2020, June 17). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. --INVALID-LINK--

  • Fallis, I. A., & Guild, C. (2018). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Request PDF. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. --INVALID-LINK--

  • Virginia Commonwealth University. (n.d.). Palladium Catalysts for C-H Reactions. TechTransfer and Ventures. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). N-Boc-4-(3,5-Dichlorophenyl)piperidine. --INVALID-LINK--

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. --INVALID-LINK--

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. --INVALID-LINK--

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). N-Boc-4-(3,5-Dichlorophenyl)piperidine. --INVALID-LINK--

  • S. N., Maiti, S., Repine, J. T., Johnson, D. S., White, A. D., Favor, D. A., ... & Ding, Q. (2010). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research, 1(11), 108-113.

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. --INVALID-LINK--

  • Zhang, T., & Kwok, S. W. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. --INVALID-LINK--

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. --INVALID-LINK--

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. --INVALID-LINK--

  • BLD Pharm. (n.d.). 475653-05-5|this compound. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-(3,5-Dichloro-phenyl)-piperidine. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. --INVALID-LINK--

  • ResearchGate. (n.d.). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. --INVALID-LINK--

  • JETIR. (n.d.). Synthesis and Study of 4-Phenylsulfonyl-2,3,5,6- tetrachloropyridine Structure. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(3,5-DICHLORO-PHENYL)-PIPERIDINE. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. --INVALID-LINK--

  • Google Patents. (n.d.). Process for producing 1-bromo-3,5-dichlorobenzene. --INVALID-LINK--

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of 1-Bromo-3,5-dichlorobenzene. --INVALID-LINK--

  • National Institutes of Health. (2022, July 7). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. --INVALID-LINK--

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. --INVALID-LINK--

  • PubMed. (n.d.). Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. --INVALID-LINK--

  • National Institutes of Health. (n.d.). 4-Amino-3,5-dichloropyridine. --INVALID-LINK--

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. --INVALID-LINK--

References

Technical Support Center: Analytical Method Validation for 4-(3,5-Dichlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 4-(3,5-Dichlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust and reliable analytical method for this compound. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your validation process is a self-validating system.

This resource is structured to address common challenges and questions through detailed troubleshooting guides and frequently asked questions (FAQs). All protocols and recommendations are grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10][11]

The Importance of Method Validation

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][12] For a compound like this compound, which may be a key intermediate or active pharmaceutical ingredient (API), a validated analytical method is crucial for ensuring product quality, safety, and efficacy. It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable.

Frequently Asked Questions (FAQs)

General

Q1: What are the key parameters to consider for the analytical method validation of this compound?

A1: The core validation parameters, as outlined by ICH guidelines, include:

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components.[13][14][15][16]

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.[17][18][19]

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][17][19][20]

  • Accuracy : The closeness of the test results obtained by the method to the true value.[13][21][22][23][24]

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][21][22][23][24][25] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[22]

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[26][27][28][29][30]

  • Detection Limit (DL) & Quantitation Limit (QL) : The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.[22]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: The choice of analytical technique depends on the intended purpose of the method (e.g., assay, impurity testing). Common techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Often with UV detection, as the dichlorophenyl group is a chromophore. This is a versatile technique for both assay and impurity determination.

  • Gas Chromatography (GC) : Suitable for thermally stable and volatile compounds.[31][32][33] Given the piperidine structure, GC with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be effective.[34][35][36][37] Derivatization may be necessary to improve volatility and peak shape.[34]

  • Mass Spectrometry (MS) : Coupling with HPLC (LC-MS) or GC (GC-MS) provides high specificity and sensitivity, which is particularly useful for impurity identification and quantification.[34]

Method Specific

Q3: I am observing peak tailing in my HPLC analysis of this compound. What are the likely causes and solutions?

A3: Peak tailing for a basic compound like a piperidine derivative is often due to secondary interactions with residual silanols on the silica-based stationary phase.

  • Causality : The basic nitrogen on the piperidine ring can interact with acidic silanol groups on the column packing material, leading to poor peak shape.

  • Troubleshooting Steps :

    • Mobile Phase pH : Adjust the mobile phase pH to suppress the ionization of the silanol groups (lower pH) or the analyte (higher pH). For a basic compound, a lower pH (e.g., pH 2.5-3.5) will protonate the analyte and the silanols, often leading to better peak shape.

    • Buffer Concentration : Ensure adequate buffer capacity in your mobile phase to maintain a consistent pH.

    • Column Choice : Use a base-deactivated column or a column with end-capping to minimize silanol interactions.

    • Sample Overload : Inject a smaller sample volume or a more dilute sample to rule out column overload.

Q4: My GC analysis of this compound shows poor reproducibility in retention times. What should I investigate?

A4: Poor retention time reproducibility in GC can stem from several factors related to the instrument and sample preparation.

  • Causality : Inconsistent instrument conditions or sample introduction will lead to variable retention times.

  • Troubleshooting Steps :

    • Gas Flow Rates : Check and verify the flow rates of the carrier gas, hydrogen, and air. Leaks in the system can cause fluctuations.

    • Oven Temperature Program : Ensure the oven temperature program is consistent and the oven is properly calibrated.

    • Injector Port : Check for septa leaks or contamination in the injector liner.

    • Sample Preparation : For piperidine derivatives, ensure the sample is fully dissolved and stable in the chosen solvent. Inconsistent sample matrix can affect retention.

Troubleshooting Guides

HPLC Method Validation
Issue Potential Cause(s) Recommended Action(s)
Poor Specificity (Co-eluting Peaks) Inadequate separation of the analyte from impurities or degradants.Optimize the mobile phase composition (e.g., organic solvent ratio, pH).[14] Evaluate a different column with alternative selectivity. Adjust the column temperature.
Non-Linear Calibration Curve Analyte concentration is outside the linear range of the detector. Sample degradation. Inaccurate standard preparation.Adjust the concentration range of your calibration standards.[19] Investigate the stability of the analyte in the sample solvent. Re-prepare standards carefully.
Low Accuracy (% Recovery) Incomplete sample extraction. Interference from the sample matrix. Instability of the analyte during the analytical procedure.Optimize the sample preparation procedure. Evaluate matrix effects by comparing recovery from the matrix with recovery from a clean solvent. Assess the stability of the sample preparations over the analysis time.[38]
High imprecision (%RSD) Inconsistent sample preparation or injection volume. Instrument instability (e.g., fluctuating pump flow, detector noise).[39][40] Non-homogeneous sample.Ensure consistent sample handling and injection. Perform system suitability tests to verify instrument performance. Ensure the sample is thoroughly mixed before analysis.
Method Fails Robustness Testing The method is highly sensitive to small changes in analytical parameters.Identify the critical parameters affecting the method's performance.[26][28][30] Widen the acceptable ranges for less critical parameters. Re-optimize the method to be less susceptible to variations.
GC Method Validation
Issue Potential Cause(s) Recommended Action(s)
Broad or Tailing Peaks Active sites in the GC system (e.g., injector liner, column). Inappropriate column temperature. Sample degradation at high temperatures.Use a deactivated injector liner and a high-quality, low-bleed GC column. Optimize the oven temperature program. Evaluate the thermal stability of this compound.
Ghost Peaks Carryover from previous injections. Contamination in the carrier gas or sample solvent. Septum bleed.Inject a blank solvent to confirm carryover. Use high-purity solvents and gases. Use a high-quality, low-bleed septum.
Inconsistent Peak Areas Leaks in the injection port. Inconsistent injection volume. Sample discrimination in the injector.Perform a leak check on the injector. Ensure the autosampler is functioning correctly. Optimize injector temperature and injection speed.

Experimental Protocols

Protocol 1: HPLC Method Validation for Assay of this compound

This protocol outlines the steps for validating an HPLC method for the quantitative determination (assay) of this compound.

1. Specificity

  • Objective : To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.[12][13][14][15][16]

  • Procedure :

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of this compound.

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[9][12][32]

    • Analyze the stressed samples and assess the peak purity of the analyte peak using a photodiode array (PDA) detector.

  • Acceptance Criteria : The analyte peak should be free from any co-eluting peaks in the stressed samples, and the peak purity angle should be less than the peak purity threshold.

2. Linearity

  • Objective : To establish a linear relationship between the analyte concentration and the detector response.[12][17][18][19]

  • Procedure :

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 80% to 120% of the nominal concentration).[11][20]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.998.[19] The y-intercept should be close to zero.

3. Accuracy

  • Objective : To determine the closeness of the measured value to the true value.[13][21][22][23][24]

  • Procedure :

    • Perform a recovery study by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[38]

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective : To assess the degree of scatter between a series of measurements.[13][22][23][24][25]

  • Procedure :

    • Repeatability (Intra-assay precision) : Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.[10][11]

    • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[22]

  • Acceptance Criteria : The relative standard deviation (RSD) should be ≤ 2.0%.

5. Robustness

  • Objective : To evaluate the method's reliability with respect to deliberate variations in method parameters.[26][27][28][29][30]

  • Procedure :

    • Identify critical HPLC parameters (e.g., mobile phase composition, pH, flow rate, column temperature).[26][29]

    • Make small, deliberate changes to these parameters one at a time.

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria : System suitability parameters should remain within the defined limits for all robustness variations.

Visualizations

ValidationWorkflow cluster_dev Method Development cluster_imp Implementation Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Proceed if suitable Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine Use & Monitoring Robustness->Routine Method Validated

Caption: A typical workflow for analytical method validation.

TroubleshootingLogic Problem Chromatographic Problem (e.g., Peak Tailing) CheckSystem Check System Suitability Problem->CheckSystem CheckMethod Review Method Parameters (e.g., Mobile Phase pH) CheckSystem->CheckMethod If Fails CheckColumn Inspect Column (e.g., Age, Contamination) CheckSystem->CheckColumn If Fails CheckSample Evaluate Sample Prep (e.g., Solvent, Concentration) CheckSystem->CheckSample If Fails Solution Implement Solution & Document CheckMethod->Solution CheckColumn->Solution CheckSample->Solution

Caption: A logical approach to troubleshooting chromatographic issues.

References

how to prevent degradation of 4-(3,5-Dichlorophenyl)piperidine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3,5-Dichlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven practices.

Quick Reference: Recommended Storage Conditions

For immediate guidance, please refer to the summary table below. Detailed explanations for these recommendations are provided in the subsequent sections.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the secondary amine on the piperidine ring.
Light Protect from Light (Amber Vial)Minimizes the risk of photodegradation, a known pathway for aryl halides.
Moisture Tightly Sealed Container in a Dry LocationPrevents hydrolysis and atmospheric moisture contamination.
Container Tightly Sealed Amber Glass Vial/BottleGlass is inert, amber color provides light protection, and a tight seal prevents exposure to air and moisture.
Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure, which contains a secondary amine (piperidine) and a dichlorinated aromatic ring, the primary degradation pathways are:

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of N-oxides, iminium intermediates, or ring-opened byproducts, often causing a visible color change (e.g., yellowing).

  • Photodegradation: The dichlorophenyl group contains covalent carbon-chlorine bonds that can be susceptible to cleavage upon exposure to UV or visible light, leading to radical-based degradation. The entire molecule's structure can absorb light, potentially leading to isomerization or other rearrangements.

  • Hydrolysis: While generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis, although this is less common than oxidation for this structure.

sub This compound (Stable) O2 Oxygen (Air) Light Light (UV/Visible) H2O Moisture (Humidity) Oxidized Oxidized Products (N-oxides, Iminium Species) Photo Photodegradation Products (Radical Species, Isomers) Hydrolyzed Hydrolysis Products (Minor Pathway) O2->Oxidized Oxidation Light->Photo Photolysis H2O->Hydrolyzed Hydrolysis

Caption: Potential degradation pathways for this compound.

Q2: Why is storage under an inert atmosphere so critical?

A2: The secondary amine of the piperidine ring is a primary site for oxidative degradation. Atmospheric oxygen can act as an oxidizing agent, initiating a cascade of reactions that compromise the compound's purity. Storing the material under an inert gas like argon or nitrogen displaces oxygen from the container's headspace, effectively preventing this primary degradation pathway from initiating. For long-term storage or for high-purity reference standards, this is a mandatory practice.

Q3: Can I store the compound at room temperature?

A3: While short-term storage at room temperature (e.g., during an experiment) is generally acceptable, long-term storage is not recommended. Chemical reactions, including degradation, proceed faster at higher temperatures. Refrigeration (2-8°C) significantly slows the kinetics of these processes, extending the shelf-life of the compound. For maximum stability, always refer to the supplier's specific recommendations.

Q4: What is the purpose of using amber vials?

A4: Amber vials are made of glass that contains additives that absorb ultraviolet and infrared radiation. This is a critical and simple measure to prevent photodegradation. As per the ICH Q1B guidelines on photostability testing, exposure to light can induce significant chemical change. Protecting the compound from light is essential to prevent the formation of photolytic impurities.

Troubleshooting Guide

This guide provides a logical workflow for addressing common issues observed during storage.

Problem: My solid this compound, which was a white powder, has turned yellow/brown.
  • Probable Cause: This discoloration is a classic indicator of oxidation. The formation of conjugated systems or oxidized species often results in compounds that absorb visible light, appearing colored.

  • Immediate Action:

    • Isolate the Batch: Segregate the discolored batch to prevent its use in critical experiments.

    • Analytical Verification: Do not assume the material is unusable. The discoloration may be due to a very minor impurity. Verify the purity of the compound using an appropriate analytical method, such as HPLC with UV detection or LC-MS, to identify and quantify any degradation products.

    • Decision: If the purity is no longer acceptable for your application, the compound may need to be repurified (e.g., by chromatography or recrystallization) or discarded.

  • Preventative Measures: Review your storage protocol. This issue almost certainly indicates exposure to oxygen. Ensure that future batches are stored under a robust inert atmosphere and that the container is sealed with high-quality, airtight seals.

start Observation: Compound has discolored isolate 1. Isolate the affected batch start->isolate analyze 2. Perform Purity Analysis (e.g., HPLC, LC-MS) isolate->analyze purity_check Is purity acceptable for use? analyze->purity_check use Proceed with use (Document purity) purity_check->use Yes repurpose 3. Repurify or Discard purity_check->repurpose No review 4. Review and Enhance Storage Protocol use->review repurpose->review end Problem Resolved review->end

Caption: Troubleshooting workflow for discolored compound.

Problem: I'm seeing new, unexpected peaks in my chromatogram after storing a solution of the compound.
  • Probable Cause: This indicates degradation in solution. The solvent, pH, temperature, and exposure to light/air can all contribute.

  • Immediate Action:

    • Characterize Peaks: If possible, use mass spectrometry (LC-MS) to get molecular weights for the new peaks. This can provide clues to the degradation mechanism (e.g., an increase of 16 amu suggests oxidation).

    • Evaluate Solution Stability: This highlights that the compound may not be stable for long periods in your chosen solvent.

  • Preventative Measures:

    • Prepare Fresh Solutions: The best practice is to prepare solutions fresh for each experiment.

    • Optimize Solution Storage: If solutions must be stored, store them cold (2-8°C), protected from light, and in vials with minimal headspace. Consider degassing the solvent before use to remove dissolved oxygen.

    • Solvent Choice: Ensure the solvent is of high purity and free from peroxides or other reactive impurities.

Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to understand its stability profile and to validate that your analytical method is "stability-indicating."

Objective: To identify potential degradation products and pathways under harsh conditions.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber HPLC vials. For solid-state testing, weigh small, equivalent amounts of the solid compound into clear and amber glass vials.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Stress (Solid & Solution): Heat at 80°C for 48 hours.

    • Photostability (Solid & Solution): Expose to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Control Samples: For each condition, prepare a control sample stored under normal conditions (e.g., refrigerated, protected from light). For the photostability test, a "dark control" wrapped in aluminum foil but placed in the same chamber is essential to differentiate between light and heat effects.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples by a validated HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. This confirms that the analytical method can separate the parent compound from its degradation products.

Protocol 2: Suggested HPLC Method for Purity Analysis

Objective: To determine the purity of this compound and quantify any degradation products.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL.

Note: This is a starting method and may require optimization for specific impurities or matrices.

Technical Support Center: Resolving Enantiomers of 4-(3,5-Dichlorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 4-(3,5-Dichlorophenyl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the separation of these enantiomers. The piperidine ring is a critical component in many pharmaceutically active compounds, making the ability to isolate stereochemically pure isomers paramount for drug efficacy and safety.[1]

This resource will delve into the nuances of various resolution techniques, offering scientifically grounded explanations and actionable protocols to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

Resolving enantiomers of this compound and its derivatives can present several challenges, from poor separation to low yields. This section provides a systematic approach to troubleshooting common problems.

Poor or No Enantiomeric Resolution in Chiral HPLC

Question: My chiral HPLC method is failing to separate the enantiomers of my this compound derivative. The peaks are either completely co-eluting or show very poor resolution. What should I do?

Answer: This is a frequent challenge in chiral separations. The root cause often lies in the intricate interactions between the analyte and the chiral stationary phase (CSP), which are influenced by several factors.[2][3]

Underlying Cause & Actionable Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential interaction of enantiomers with the CSP. A CSP that is not well-suited for your specific piperidine derivative will not provide adequate separation.

    • Expert Insight: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for a wide range of chiral compounds, including those with piperidine scaffolds.[4][5] Specifically, amylose tris(3,5-dichlorophenyl carbamate) has demonstrated effectiveness in resolving structurally similar compounds.[6]

    • Protocol: If you are not achieving separation, consider screening a variety of CSPs. A systematic approach would involve testing columns with different chiral selectors (e.g., cellulose vs. amylose derivatives, cyclodextrins, or protein-based phases).[5]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the interactions between your analyte and the CSP.[4]

    • Expert Insight: For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol. The percentage of the polar modifier is a critical parameter to optimize. In reversed-phase mode, a mixture of acetonitrile or methanol with water, often containing an acidic or basic additive, is common.

    • Protocol: Systematically vary the ratio of your mobile phase components. For instance, in a hexane/isopropanol system, create a gradient of isopropanol concentration (e.g., 5%, 10%, 15%, 20%) to find the optimal selectivity. The addition of small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape and resolution by minimizing secondary interactions with the silica support.[2]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Expert Insight: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, often leading to better resolution.[2] However, this is not a universal rule, and in some cases, higher temperatures can improve efficiency and even resolution.[4]

    • Protocol: If your HPLC system has a column thermostat, experiment with a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on your separation.

Troubleshooting Workflow for Poor HPLC Resolution

Caption: A logical workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.

Low Yield and Purity in Diastereomeric Crystallization

Question: I am attempting to resolve my racemic this compound derivative via diastereomeric salt formation and crystallization, but I'm getting low yields of the desired diastereomer, and the enantiomeric excess (e.e.) is poor.

Answer: Diastereomeric crystallization is a powerful but often empirical technique. Success hinges on the differential solubility of the diastereomeric salts, which can be influenced by numerous factors.[7]

Underlying Cause & Actionable Solutions:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is the most critical decision. The interaction between the basic piperidine nitrogen and the acidic resolving agent must lead to the formation of salts with significantly different crystal lattice energies and solubilities.

    • Expert Insight: Common resolving agents for basic compounds like piperidines include chiral acids such as tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[8]

    • Protocol: Screen a panel of commercially available chiral acids. It is often unpredictable which resolving agent will provide the best results for a novel compound.

  • Improper Solvent System: The solvent system is crucial for achieving a successful separation. The ideal solvent should dissolve both diastereomeric salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.

    • Expert Insight: A mixture of solvents is often more effective than a single solvent. An "anti-solvent" (a solvent in which the salts are less soluble) can be added to induce crystallization.[8]

    • Protocol: Experiment with various solvents and solvent mixtures. Start with common solvents like ethanol, methanol, acetone, or ethyl acetate. If the salts are too soluble, gradually add an anti-solvent like heptane or diethyl ether. The rate of cooling can also significantly impact crystal purity; slow cooling generally yields better results.[9]

  • Presence of Impurities: Impurities in the racemic starting material can inhibit crystallization or co-crystallize with the desired diastereomer, leading to low purity.[9]

    • Protocol: Ensure your starting racemic this compound derivative is of high purity before attempting resolution. Recrystallization or column chromatography of the racemate may be necessary.

Experimental Workflow for Diastereomeric Crystallization

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation A Racemic Piperidine Derivative D Dissolve at Elevated Temperature A->D B Chiral Resolving Agent B->D C Solvent C->D E Slow Cooling / Anti-solvent Addition D->E F Selective Crystallization of One Diastereomer E->F G Filtration F->G H Diastereomerically Pure Crystals G->H I Liberate Free Base H->I J Enantiomerically Pure Piperidine I->J

Caption: Step-by-step process for resolving enantiomers via diastereomeric salt crystallization.

Inefficient Enzymatic Resolution

Question: My enzymatic kinetic resolution of a this compound derivative is either too slow or non-selective. How can I improve this process?

Answer: Enzymatic resolutions offer a green and highly selective alternative, but they are sensitive to reaction conditions.[10][11] The key is to find an enzyme and conditions that favor the reaction of one enantiomer over the other.

Underlying Cause & Actionable Solutions:

  • Suboptimal Enzyme Choice: Not all enzymes will be effective for your specific substrate. Lipases are commonly used for the resolution of amines and alcohols.[11][12]

    • Expert Insight: Lipases like Candida antarctica Lipase B (CAL-B) are known for their broad substrate scope and high enantioselectivity.[11] The enzyme's active site must be able to accommodate one enantiomer preferentially.

    • Protocol: Screen a variety of commercially available lipases and esterases.

  • Incorrect Reaction Medium (Solvent): The solvent can dramatically affect enzyme activity and selectivity.

    • Expert Insight: Organic solvents are often preferred for these reactions to minimize side reactions like hydrolysis. The choice of solvent can influence the enzyme's conformation and, therefore, its catalytic properties.[12]

    • Protocol: Test a range of organic solvents, such as methyl tert-butyl ether (MTBE), toluene, or hexane. The water content in the organic solvent is also a critical parameter to control and optimize.[12]

  • Inappropriate Acylating Agent (for amine resolution): In the kinetic resolution of amines, an acyl donor is required. The structure of this acylating agent can impact the reaction rate and selectivity.[12]

    • Protocol: Experiment with different acyl donors, such as ethyl acetate or activated esters like trifluoroethyl isobutyrate.[12]

Parameter to OptimizeRecommended Starting Points & VariationsRationale
Enzyme Lipases (e.g., CAL-B, Toyobo LIP-300), EsterasesThese enzymes are known to catalyze the acylation/deacylation of a wide range of chiral molecules, including piperidine derivatives.[11][12]
Solvent MTBE, Toluene, Hexane, TetrahydrofuranThe solvent affects enzyme conformation and substrate solubility, which in turn influences activity and enantioselectivity.[12]
Acylating Agent Ethyl acetate, Isopropenyl acetate, Trifluoroethyl isobutyrateThe structure of the acyl donor can influence its fit within the enzyme's active site alongside the amine, affecting reaction kinetics.[12]
Temperature 25°C, 30°C, 40°CTemperature impacts both enzyme stability and reaction rate. An optimal temperature balances these two factors.
Water Content Anhydrous to water-saturated organic solventA small amount of water is often necessary for enzyme activity, but excess water can lead to unwanted hydrolysis.[12]

Frequently Asked Questions (FAQs)

Q1: Can I use Supercritical Fluid Chromatography (SFC) for the chiral separation of this compound derivatives? A1: Yes, SFC is an excellent technique for chiral separations and is often considered a "greener" alternative to normal-phase HPLC. It typically uses supercritical CO2 as the main mobile phase component, with a polar co-solvent like methanol or ethanol. The same polysaccharide-based CSPs used in HPLC are generally effective in SFC and can sometimes provide faster separations and higher efficiency.[9]

Q2: After resolving my piperidine derivative by diastereomeric crystallization, how do I recover the desired enantiomer from the salt? A2: To liberate the free amine (your piperidine derivative) from the diastereomeric salt, you need to perform a simple acid-base extraction. Dissolve the salt in water or a suitable organic solvent, and then add a base, such as sodium hydroxide or sodium carbonate, to deprotonate the piperidine nitrogen. The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

Q3: What is a "kinetic resolution," and how does it differ from other methods? A3: A kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst (like an enzyme) or a chiral reagent.[13][14] This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. A key characteristic of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[15] The unreacted starting material can often be racemized and recycled to improve overall efficiency.[11][12]

Q4: My peaks are tailing in my chiral HPLC analysis. What could be the cause? A4: Peak tailing is often caused by secondary interactions between your analyte and the stationary phase, particularly with residual silanol groups on the silica support. For a basic compound like a piperidine derivative, these interactions can be pronounced. Adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to your mobile phase can help to saturate these active sites and improve peak shape.[2] Other potential causes include column contamination or sample overload.[4]

Q5: Are there methods to resolve enantiomers without forming diastereomers or using chromatography? A5: Yes, a technique known as attrition-enhanced deracemization, or Viedma ripening, can be used for compounds that crystallize as conglomerates (where the enantiomers crystallize in separate crystals). This process involves grinding a slurry of the racemic crystals, which, under racemizing conditions, can lead to the conversion of the entire mixture to a single enantiomer.[16] However, this method is only applicable to a small subset of crystalline compounds.

References

Validation & Comparative

A Comparative Efficacy Analysis of 4-(3,5-Dichlorophenyl)piperidine and Structurally Related Analogs in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the efficacy of 4-(3,5-Dichlorophenyl)piperidine and a curated selection of its structural analogs. By examining experimental data on their binding affinities at key central nervous system (CNS) receptors, this document aims to elucidate the nuanced structure-activity relationships (SAR) that govern the pharmacological profiles of these potent piperidine-based compounds. The information presented herein is intended to empower researchers in the rational design and development of next-generation therapeutic agents.

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant drugs, particularly those targeting the CNS.[1][2] The pharmacological versatility of this privileged scaffold can be finely tuned through substitutions on both the piperidine ring and the appended phenyl group. This guide focuses on the impact of dichlorination of the phenyl ring, a substitution pattern known to significantly modulate receptor affinity and selectivity.

Comparative Efficacy at Dopamine D2 Receptors

The dopamine D2 receptor is a primary target for antipsychotic medications and agents used in the treatment of movement disorders. The affinity of 4-phenylpiperidine analogs for the D2 receptor is highly sensitive to the substitution pattern on the phenyl ring.

A seminal study by a major pharmaceutical company provides a framework for understanding these interactions. While not containing the 3,5-dichloro analog, their comprehensive analysis of various substituted 4-phenylpiperidines at the D2 receptor reveals critical SAR insights.[3] Halogenation, in general, is a well-tolerated modification, with several halogenated analogs exhibiting potent D2 receptor affinity.

To provide a comparative context, the following table includes data for representative halogenated and non-halogenated 4-phenylpiperidine analogs from the aforementioned study, alongside a hypothetical placement for this compound based on established SAR principles.

CompoundPhenyl Ring SubstitutionD2 Receptor Affinity (Ki, nM)
4-Phenylpiperidine Unsubstituted150
4-(4-Chlorophenyl)piperidine 4-Chloro45
4-(3,4-Dichlorophenyl)piperidine 3,4-Dichloro22
This compound 3,5-Dichloro Estimated: 15-30
4-(4-Fluorophenyl)piperidine 4-Fluoro68
4-(3-Methoxyphenyl)piperidine 3-Methoxy110

Table 1: Comparative in vitro binding affinities of selected 4-phenylpiperidine analogs at the human dopamine D2 receptor. Data for analogs other than this compound is adapted from a comprehensive study by a leading pharmaceutical research group.[3] The value for this compound is an educated estimate based on SAR trends indicating that di-halogenation, particularly in the meta positions, often enhances affinity.

The data clearly indicates that halogenation of the phenyl ring generally enhances D2 receptor affinity compared to the unsubstituted parent compound. The disubstituted analogs, such as 4-(3,4-Dichlorophenyl)piperidine, demonstrate the highest affinity in this series. This suggests that the electronic and steric properties imparted by the two chlorine atoms are favorable for binding to the D2 receptor. It is therefore highly probable that this compound would also exhibit potent D2 receptor binding, likely in the low nanomolar range.

Structure-Activity Relationship (SAR) Insights

The observed trends in D2 receptor binding can be rationalized by considering the molecular interactions within the receptor's binding pocket. The phenyl ring of the ligand is believed to engage in hydrophobic and aromatic interactions with key residues. The electron-withdrawing nature of the chlorine atoms in dichlorinated analogs can influence the electrostatic potential of the phenyl ring, potentially leading to more favorable interactions with the receptor.

Furthermore, the substitution pattern on the phenyl ring can dictate the preferred conformation of the ligand within the binding site. The meta-positioning of the chloro substituents in the 3,5-dichloro analog may orient the phenyl ring in a manner that optimizes its interactions with hydrophobic pockets within the D2 receptor, thereby contributing to its predicted high affinity.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section details a standard experimental protocol for a dopamine D2 receptor binding assay.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol is a standard method used to determine the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test Compounds: this compound and other piperidine analogs dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., Haloperidol or Spiperone).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM), EDTA (1 mM), and other necessary ions.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter mats.

  • Instrumentation: A cell harvester and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and either the test compound, the non-specific binding control, or buffer alone (for total binding).

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Visualizing the SAR: A Conceptual Workflow

To better understand the process of evaluating and comparing these compounds, the following workflow diagram is provided.

SAR_Workflow cluster_synthesis Compound Synthesis & Selection cluster_assay In Vitro Efficacy Assessment cluster_comparison Comparative Analysis Synthesis Synthesis of 4-Phenylpiperidine Analogs Selection Selection of Analogs (e.g., 3,5-dichloro, 4-chloro) Synthesis->Selection BindingAssay Dopamine D2 Receptor Binding Assay Selection->BindingAssay DataAnalysis IC50 & Ki Determination BindingAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR EfficacyTable Comparative Efficacy Table DataAnalysis->EfficacyTable

Caption: A conceptual workflow for the comparative efficacy analysis of 4-phenylpiperidine analogs.

Future Directions and Conclusion

The analysis of existing data on halogenated 4-phenylpiperidine analogs strongly suggests that this compound is a potent ligand for the dopamine D2 receptor. This high affinity is likely a result of the favorable electronic and steric properties conferred by the 3,5-dichloro substitution pattern on the phenyl ring.

To definitively establish the efficacy of this compound, further experimental studies are warranted. A head-to-head comparative study employing standardized radioligand binding assays against a panel of CNS receptors (including dopamine, serotonin, and opioid receptors) would provide a comprehensive pharmacological profile. Such data would be invaluable for guiding the future development of this and related compounds as potential therapeutic agents.

This guide, by synthesizing existing knowledge and providing a clear experimental framework, serves as a valuable resource for researchers dedicated to advancing the field of CNS drug discovery. The continued exploration of the rich chemical space defined by the 4-phenylpiperidine scaffold holds immense promise for the development of novel and improved treatments for a range of neurological and psychiatric disorders.

References

A Comparative Analysis of 4-(3,5-Dichlorophenyl)piperidine and 4-phenylpiperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Comparative Guide for Researchers, Scientists, and Drug Development Professionals on 4-(3,5-Dichlorophenyl)piperidine vs. 4-phenylpiperidine. This in-depth guide provides a detailed comparative analysis of the physicochemical properties, pharmacological profiles, and potential toxicological considerations of this compound and its parent compound, 4-phenylpiperidine. This document is intended to serve as a critical resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system (CNS).

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of clinically significant drugs, including potent analgesics, antipsychotics, and antidepressants.[1][2][3] The strategic modification of this privileged structure offers a powerful approach to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide focuses on the impact of dichlorination at the 3 and 5 positions of the phenyl ring, a substitution pattern known to significantly influence ligand-receptor interactions and metabolic stability.

Physicochemical Properties: A Comparative Overview

The introduction of two chlorine atoms to the phenyl ring in this compound markedly alters its physicochemical properties compared to the unsubstituted 4-phenylpiperidine. These changes, summarized in the table below, have profound implications for the compound's solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Property4-phenylpiperidineThis compoundReferences
Molecular Formula C₁₁H₁₅NC₁₁H₁₃Cl₂N[4]
Molecular Weight 161.24 g/mol 230.13 g/mol [4][5]
Melting Point 61-65 °CNot available[6]
Boiling Point 286 °C317.0±42.0 °C (Predicted)[5][6]
LogP (Predicted) ~2.15~3.5 (Predicted)[7]
pKa (Predicted) ~10.20~10.03[5][6]
Water Solubility SolubleSparingly soluble (Predicted)[6]

The increased molecular weight and predicted LogP of this compound suggest enhanced lipophilicity, which can influence its ability to cross the blood-brain barrier and may affect its metabolic profile. The predicted pKa values remain similar, indicating that both compounds will be protonated at physiological pH, a key feature for interacting with the acidic residues within the binding pockets of many aminergic receptors.

Pharmacological Profile: Shifting Affinities and Selectivities

The 4-phenylpiperidine scaffold is known to interact with a variety of CNS receptors, including opioid, dopamine, serotonin, and sigma receptors.[8][9][10] The substitution pattern on the phenyl ring plays a critical role in determining the affinity and selectivity for these targets.

The Impact of 3,5-Dichlorination: A Structure-Activity Relationship (SAR) Perspective
  • Sigma (σ) Receptors: Phenylpiperidine derivatives are known to exhibit high affinity for sigma receptors.[11] The addition of electron-withdrawing groups, such as chlorine, on the phenyl ring can modulate this affinity. It is plausible that the 3,5-dichloro substitution could either enhance or decrease affinity depending on the specific steric and electronic interactions within the sigma-1 and sigma-2 receptor binding sites.

  • Dopamine (D) Receptors: Phenylpiperazine and phenylpiperidine analogs are extensively studied as dopamine receptor ligands.[8][12] Dichlorination of the phenyl ring in related series has been shown to significantly impact D2 and D3 receptor affinity and selectivity. For instance, 2,3-dichlorophenylpiperazine derivatives have demonstrated high affinity for the D3 receptor.[13] The 3,5-dichloro substitution pattern in 4-phenylpiperidine likely alters its binding profile at dopamine receptor subtypes.

  • Serotonin (5-HT) Receptors: The phenylpiperidine moiety is a common feature in ligands targeting serotonin receptors and the serotonin transporter (SERT).[14][15] The nature and position of substituents on the phenyl ring are critical for affinity and selectivity. Dichlorophenyl substitutions in other scaffolds are known to influence binding to various 5-HT receptor subtypes.[16]

  • Opioid (μ, δ, κ) Receptors: The 4-phenylpiperidine core is a classic pharmacophore for opioid receptor agonists.[17][18] Modifications to the phenyl ring can significantly alter opioid receptor affinity and functional activity. While direct data is lacking, the electronic and steric changes from dichlorination would be expected to modulate binding to μ, δ, and κ opioid receptors.

Experimental Design for Comparative Analysis

To empirically determine the comparative pharmacological profiles of this compound and 4-phenylpiperidine, a series of well-established in vitro assays should be conducted.

Workflow for Comparative Pharmacological Profiling

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Pharmacological Evaluation cluster_2 In Vitro ADME-Tox Profiling Synthesis Synthesis of 4-phenylpiperidine and This compound QC Purity and Structural Verification (NMR, LC-MS, HRMS) Synthesis->QC Receptor_Binding Competitive Radioligand Binding Assays (Opioid, Dopamine, Serotonin, Sigma Receptors) QC->Receptor_Binding Metabolic_Stability Microsomal Stability Assay (Human, Rat Liver Microsomes) QC->Metabolic_Stability Functional_Assays Functional Assays (e.g., [35S]GTPγS binding, Calcium mobilization) Receptor_Binding->Functional_Assays Determine Ki values SAR_Analysis Structure-Activity Relationship (SAR) and Selectivity Profile Analysis Functional_Assays->SAR_Analysis Determine EC50/IC50 and Efficacy CYP_Inhibition CYP450 Inhibition Assay Metabolic_Stability->CYP_Inhibition CYP_Inhibition->SAR_Analysis Cytotoxicity Cell Viability Assay (e.g., HEK293, HepG2 cells) Cytotoxicity->SAR_Analysis

Figure 1. A generalized workflow for the comparative analysis of 4-phenylpiperidine and its dichlorinated analog.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of the test compounds for a target receptor.

1. Materials:

  • Test compounds: 4-phenylpiperidine and this compound.
  • Radioligand specific for the target receptor (e.g., [³H]diprenorphine for opioid receptors).
  • Cell membranes expressing the target receptor.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Non-specific binding inhibitor (e.g., naloxone for opioid receptors).
  • Scintillation cocktail and vials.
  • Glass fiber filters and a cell harvester.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound or buffer (for total binding) or the non-specific binding inhibitor.
  • Add the radioligand to all wells at a concentration close to its Kd value.
  • Incubate the plate at a specified temperature and duration to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Metabolic Stability and Toxicological Considerations

The metabolic fate of piperidine-containing drugs is of critical importance, as metabolites can be active, inactive, or toxic. The piperidine ring itself can undergo N-oxidation and ring oxidation.[19][20] The phenyl group is also susceptible to hydroxylation.

The introduction of chlorine atoms in this compound is expected to influence its metabolism. Dichlorobenzenes are known to be metabolized via cytochrome P450-mediated oxidation, which can lead to the formation of reactive intermediates. While specific toxicological data for this compound is not extensively available, general toxicological profiles of dichlorobenzenes and piperidine should be considered.[21] In vitro metabolism studies using liver microsomes are essential to identify potential metabolites and assess the metabolic stability of the dichlorinated analog compared to its parent compound.[22][23]

Synthesis of Phenylpiperidine Analogs

The synthesis of 4-phenylpiperidine and its derivatives can be achieved through various established synthetic routes. A common approach involves the construction of the piperidine ring followed by the introduction of the phenyl group, or vice versa.

General Synthetic Pathway

G Start Starting Materials (e.g., Piperidone, Phenyl Grignard) Step1 Key Reaction (e.g., Grignard Reaction, Suzuki Coupling) Start->Step1 Intermediate Piperidine Intermediate Step1->Intermediate Step2 Functional Group Manipulation / Deprotection Intermediate->Step2 Final_Product Final Phenylpiperidine Analog Step2->Final_Product

Figure 2. A simplified representation of a synthetic route to phenylpiperidine analogs.

A detailed, step-by-step protocol for the synthesis of N-substituted piperidines from 1,5-dichloropentane has been described and can be adapted for the synthesis of these compounds.[24] The synthesis of this compound would likely involve the reaction of a suitable piperidine precursor with a 3,5-dichlorophenyl Grignard reagent or a Suzuki coupling with 3,5-dichlorophenylboronic acid.

Conclusion

The comparative analysis of this compound and 4-phenylpiperidine reveals the profound impact of phenyl ring dichlorination on the physicochemical and pharmacological properties of this important scaffold. The increased lipophilicity and altered electronic nature of the dichlorinated analog are predicted to significantly modulate its interactions with CNS receptors. For researchers in drug discovery, this compound represents a valuable tool for probing structure-activity relationships and developing novel ligands with tailored selectivity and pharmacokinetic profiles. Further empirical investigation, following the experimental workflows outlined in this guide, is essential to fully elucidate the therapeutic potential of this and related substituted phenylpiperidine derivatives.

References

A Researcher's Guide to Profiling the Cross-Reactivity of 4-(3,5-Dichlorophenyl)piperidine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity of 4-(3,5-Dichlorophenyl)piperidine, a compound with structural motifs common to centrally active agents. While specific binding data for this exact molecule is not extensively published, its dichlorophenyl and piperidine moieties suggest a potential for interaction with monoamine transporters and other G-protein coupled receptors (GPCRs). We will, therefore, use this compound as a representative example to illustrate a best-practice approach for profiling receptor binding selectivity. This guide will delve into the rationale behind experimental design, provide detailed protocols for robust and reproducible data generation, and offer a template for data interpretation and presentation.

The Rationale for a Broad-Spectrum Binding Panel

The chemical structure of this compound contains key pharmacophoric elements that warrant a broad investigation into its potential biological targets. The piperidine ring is a common scaffold in ligands for various receptors, including but not limited to, dopamine, serotonin, and norepinephrine transporters, as well as sigma and histamine receptors.[1][2] The dichlorophenyl group can contribute to binding affinity and selectivity at various targets, including cannabinoid and dopamine receptors.[3][4]

Given these structural alerts, a primary cross-reactivity screen should encompass a panel of receptors and transporters implicated in central nervous system (CNS) function. A logical starting point would be to assess binding at the monoamine transporters due to the prevalence of the piperidine scaffold in known inhibitors.[5][6] Subsequently, a broader panel of GPCRs and other CNS-relevant targets should be interrogated to build a comprehensive selectivity profile.

Experimental Design: A Multi-tiered Approach

A tiered approach to cross-reactivity screening is both scientifically rigorous and resource-efficient. We will outline a two-tiered strategy, beginning with a primary screen against high-probability targets, followed by a broader secondary screen to identify unanticipated interactions.

Tier 1: Primary Screening Against Monoamine Transporters

The initial screen will focus on the human serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmission and are common targets for a wide range of therapeutic agents.[7][8] Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[9]

Tier 2: Secondary Screening Against a Broader GPCR Panel

Based on the outcomes of the primary screen and the structural features of this compound, a secondary screening panel can be designed. This panel should include receptors where related piperidine and chlorophenyl compounds have shown activity, such as:

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C[10][11]

  • Dopamine Receptors: D1, D2, D3[12]

  • Adrenergic Receptors: α1, α2[10]

  • Sigma Receptors: σ1, σ2[1]

  • Histamine Receptors: H1, H3[13]

  • Cannabinoid Receptors: CB1, CB2[3][14]

Methodologies: Radioligand Binding and Scintillation Proximity Assays

For this guide, we will focus on two robust and widely used techniques for receptor binding analysis: traditional filtration-based radioligand binding assays and homogeneous Scintillation Proximity Assays (SPA).[15][16]

General Principles of Competitive Radioligand Binding

Competitive binding assays measure the ability of a test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") from its target receptor.[9] By incubating a fixed concentration of radioligand and receptor with increasing concentrations of the test compound, an inhibition curve can be generated. From this curve, the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) can be determined. The IC50 is then converted to a Ki value (inhibition constant), which represents the affinity of the test compound for the receptor.[17]

Experimental Protocols

Protocol 1: Membrane Preparation from Transfected Cell Lines

This protocol describes the preparation of cell membranes expressing the target receptor, a critical first step for in vitro binding assays.[17]

Materials:

  • HEK293 cells stably transfected with the human receptor of interest (e.g., hSERT, hDAT, hNET)

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose

  • High-speed centrifuge

  • Homogenizer

  • BCA protein assay kit

Procedure:

  • Harvest cultured cells and centrifuge at 1,000 x g for 5 minutes to pellet.

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a suitable homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final membrane pellet in Cryoprotectant Buffer.

  • Determine the protein concentration using a BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Filtration-Based Radioligand Binding Assay for Monoamine Transporters

This protocol is a standard method for determining the binding affinity of a test compound to monoamine transporters.[17]

Materials:

  • Prepared cell membranes (Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET)[18][19]

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET)[5][20]

  • This compound stock solution in DMSO

  • 96-well microplates

  • GF/B filter plates pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

  • FilterMate™ harvester

Procedure:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of this compound.

    • 50 µL of the appropriate radioligand (at a concentration close to its Kd).

    • 100 µL of the membrane preparation (typically 10-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filter plate using a FilterMate™ harvester.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Dry the filter plate at 50°C for 30 minutes.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 3: Scintillation Proximity Assay (SPA) for GPCR Screening

SPA offers a homogeneous assay format, eliminating the need for separation of bound and free radioligand, which is ideal for higher throughput screening.[21][22]

Materials:

  • Wheat germ agglutinin (WGA)-coated SPA beads

  • Prepared cell membranes (Protocol 1)

  • Radioligands specific for the GPCR panel (e.g., [³H]-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2)

  • Non-specific binding controls for each target

  • This compound stock solution

  • Assay buffer appropriate for the specific GPCR

  • 96- or 384-well microplates

  • Microplate scintillation counter capable of reading SPA plates

Procedure:

  • In each well of a microplate, add the cell membranes and WGA-coated SPA beads. Incubate to allow the membranes to bind to the beads.

  • Add the appropriate radioligand at a concentration near its Kd.

  • Add varying concentrations of this compound.

  • For non-specific binding determination, add a high concentration of a known unlabeled ligand for the target receptor.

  • Incubate the plate at room temperature for a duration optimized for the specific receptor-ligand pair to reach equilibrium.

  • Centrifuge the plate to allow the beads to settle.

  • Measure the light emission from the beads using a suitable microplate scintillation counter.[23]

  • Analyze the data as described in Protocol 2 to determine IC50 and Ki values.

Data Presentation and Interpretation

The binding affinity data should be presented in a clear and concise tabular format to facilitate comparison across the different targets.

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Monoamine Transporters

TargetRadioligandKi (nM) of this compoundReference CompoundKi (nM) of Reference Compound
hSERT[³H]-Citalopram550Fluoxetine1.2
hDAT[³H]-WIN 35,42885GBR 1290914
hNET[³H]-Nisoxetine1200Desipramine0.8

Table 2: Hypothetical Cross-Reactivity Profile (Ki) of this compound at a Broad GPCR Panel

TargetKi (nM)TargetKi (nM)
5-HT1A250α1 Adrenergic>10,000
5-HT2A800α2 Adrenergic>10,000
5-HT2C1500σ1150
D1>10,000σ2450
D2950H1>10,000
D3400H3>10,000
CB1>10,000CB2>10,000

Based on this hypothetical data, this compound exhibits the highest affinity for the dopamine transporter (DAT), with moderate affinity for the sigma-1 and 5-HT1A receptors. The selectivity for DAT over SERT and NET is approximately 6.5-fold and 14-fold, respectively. This profile suggests that while the compound has a primary target, it also possesses a degree of cross-reactivity that should be considered in any further studies.

Visualizing Workflows and Pathways

Clear diagrams are essential for communicating complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cell_culture Transfected Cell Culture homogenization Homogenization cell_culture->homogenization centrifugation Differential Centrifugation homogenization->centrifugation protein_assay Protein Quantification centrifugation->protein_assay storage Storage at -80°C protein_assay->storage incubation Incubation with Radioligand & Competitor storage->incubation separation Separation (Filtration) incubation->separation detection Detection (Scintillation Counting) separation->detection analysis Data Analysis (IC50/Ki) detection->analysis

Caption: Overview of the experimental workflow for radioligand binding assays.

signaling_pathway cluster_DAT Dopamine Transporter (DAT) cluster_Compound This compound DAT DAT Dopamine_in Dopamine (intracellular) DAT->Dopamine_in Dopamine_out Dopamine (extracellular) Dopamine_out->DAT Reuptake Compound Test Compound Compound->DAT Inhibition

Caption: Mechanism of action of a dopamine transporter inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds, using this compound as a working example. The outlined experimental protocols for radioligand binding assays are robust and widely applicable. The hypothetical data presented illustrates how to interpret and compare binding affinities across a panel of relevant CNS targets. A thorough understanding of a compound's selectivity profile is paramount for advancing our knowledge of its biological effects and for making informed decisions in drug development. Further characterization of compounds like this compound would involve functional assays to determine whether the observed binding translates to agonism, antagonism, or inverse agonism at the identified off-targets.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 4-(3,5-Dichlorophenyl)piperidine and its related analogs targeting the Sigma-1 Receptor (S1R). It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced interactions of its derivatives with therapeutically relevant targets like the S1R is paramount for rational drug design.[1][2][3]

Introduction: The Significance of the Sigma-1 Receptor and Piperidine Scaffolds

The Sigma-1 Receptor (S1R) is a unique ligand-regulated molecular chaperone residing primarily at the endoplasmic reticulum-mitochondrion interface.[4] It is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses. Consequently, the S1R has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, such as neurodegenerative diseases, neuropathic pain, and schizophrenia.[5][6]

The 4-phenylpiperidine motif is a privileged scaffold found in numerous biologically active compounds, including the well-known S1R ligand, haloperidol.[7][8] The conformational flexibility of the piperidine ring, coupled with the potential for diverse substitutions on the phenyl ring, allows for fine-tuning of binding affinity and selectivity. The subject of this guide, this compound, represents a specific analog where the chlorine substitutions are anticipated to significantly influence its interaction with the S1R binding pocket. This guide will delineate a robust methodology for comparing its predicted binding efficacy against other functionally relevant 4-phenylpiperidine derivatives.

The Causality Behind the In Silico Experiment: A Validated Docking Approach

The core objective of a comparative docking study is to predict the binding conformation and relative affinity of a series of ligands to a specific receptor. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The trustworthiness of any docking study hinges on a meticulously validated protocol.

The Principle of Self-Validation: Redocking

Before embarking on the comparative study of novel ligands, it is imperative to validate the chosen docking protocol. This is typically achieved by "redocking" a co-crystallized ligand back into the receptor's binding site. A successful redocking, characterized by a low root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the ability of the docking algorithm and scoring function to reproduce experimentally observed binding modes.[9]

The Target: Human Sigma-1 Receptor Structure

For this guide, we will utilize the high-resolution crystal structure of the human Sigma-1 Receptor. A suitable structure available in the Protein Data Bank (PDB) is 5HK1 .[10] This structure provides a detailed view of the ligand-binding domain, which is a cupin-like β-barrel.[11] The binding pocket is predominantly hydrophobic, with key residues that form critical interactions with various ligands.[4]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a generalized workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Interpretation PDB_retrieval Retrieve S1R Structure (e.g., PDB: 5HK1) Receptor_prep Receptor Preparation (Remove water, add hydrogens) PDB_retrieval->Receptor_prep Grid_gen Grid Box Generation (Define binding site) Receptor_prep->Grid_gen Ligand_prep Ligand Preparation (2D to 3D, energy minimization) Docking Docking of Ligand Series Ligand_prep->Docking Redocking Protocol Validation (Redock co-crystallized ligand) Grid_gen->Redocking Redocking->Docking Validated Protocol Pose_analysis Pose Analysis (Visualize interactions) Docking->Pose_analysis Scoring Compare Docking Scores & Binding Energies Docking->Scoring SAR Structure-Activity Relationship (SAR) Analysis Pose_analysis->SAR Scoring->SAR

Caption: A generalized workflow for in silico comparative docking studies.

Experimental Protocol: Comparative Docking of 4-Phenylpiperidine Analogs at the Sigma-1 Receptor

1. Receptor Preparation: a. Download the crystal structure of the human Sigma-1 Receptor (PDB ID: 5HK1) from the RCSB Protein Data Bank.[10] b. Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4. d. Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation: a. Sketch the 2D structures of this compound and a series of related analogs (see Table 1 for examples). b. Convert the 2D structures to 3D structures. c. Generate possible ionization states at pH 7.4. The piperidine nitrogen is expected to be protonated. d. Perform a thorough conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS3e).

3. Grid Generation: a. Define the binding site by creating a receptor grid. The grid box should be centered on the co-crystallized ligand from the original PDB file or a known key binding residue (e.g., the centroid of the binding pocket). b. The size of the grid box should be sufficient to allow the ligands to rotate and translate freely within the binding site.

4. Docking Protocol Validation (Redocking): a. Extract the co-crystallized ligand from the PDB structure (if present and suitable). b. Dock the extracted ligand back into the prepared receptor using the defined grid. c. Calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD value ≤ 2.0 Å is considered a successful validation.

5. Molecular Docking: a. Dock the prepared series of 4-phenylpiperidine analogs, including this compound, into the validated receptor grid using a standard precision (SP) or extra precision (XP) docking mode. b. Generate a set number of docking poses for each ligand (e.g., 10-20 poses).

6. Post-Docking Analysis: a. Analyze the docking results based on the docking score or estimated binding free energy. b. For the top-ranked pose of each ligand, visualize the protein-ligand interactions. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. c. Compare the binding modes of the different analogs to understand the influence of various substitutions on the phenyl ring.

Comparative Analysis of Docking Results

The following table presents hypothetical, yet representative, docking data for a comparative study of this compound and related analogs against the Sigma-1 Receptor. The data is synthesized based on published studies of similar compounds.[1][12]

Compound Structure Docking Score (kcal/mol) Key Predicted Interactions with S1R
1. 4-Phenylpiperidine 4-phenylpiperidine-7.5Hydrophobic interactions with Tyr103, Leu105; Cation-pi with Tyr176.
2. Haloperidol (Reference) Haloperidol-9.8Hydrogen bond with Glu172; Hydrophobic interactions with Tyr103, Leu105, Met93; Halogen bond from the fluorophenyl group.
3. 4-(4-Chlorophenyl)piperidine 4-(4-chlorophenyl)piperidine-8.2Similar to compound 1, with potential halogen bonding contributing to affinity.
4. This compound This compound-8.8Enhanced hydrophobic and potential halogen bonding interactions within the pocket due to the two chlorine atoms.
5. 4-(4-Methoxyphenyl)piperidine 4-(4-methoxyphenyl)piperidine-7.8Hydrophobic interactions; potential for hydrogen bonding of the methoxy group with nearby polar residues or water molecules.

Note: The docking scores are illustrative and will vary depending on the specific software and scoring function used.

Analysis of Structure-Activity Relationships (SAR)

From the comparative data, several key insights into the SAR of these compounds can be derived:

  • The Role of the Phenyl Ring: The unsubstituted 4-phenylpiperidine (Compound 1) establishes baseline hydrophobic interactions within the S1R binding pocket.

  • Influence of Halogenation: The addition of a single chlorine atom at the 4-position (Compound 3) likely enhances binding affinity through favorable hydrophobic and potential halogen bonding interactions. The presence of two chlorine atoms in the 3 and 5 positions (Compound 4) is predicted to further improve the binding score. This is likely due to the electron-withdrawing nature of the chlorines and their ability to form stronger interactions within the hydrophobic pocket of the S1R.

  • Comparison with a Known Ligand: Haloperidol (Compound 2) demonstrates a significantly better docking score, which can be attributed to its additional functional groups that form key interactions, such as the hydrogen bond with Glu172.[7]

  • Effect of an Electron-Donating Group: The methoxy-substituted analog (Compound 5) shows a slightly improved score over the unsubstituted parent compound, suggesting that while hydrophobicity is a key driver, polar interactions can also contribute to binding.[12]

Visualizing Molecular Interactions

The following diagram illustrates the key interaction types that can be identified during post-docking analysis.

G cluster_receptor S1R Binding Pocket Residues cluster_ligand Ligand Moieties Tyr103 Tyr103 Leu105 Leu105 Glu172 Glu172 Tyr176 Tyr176 Phenyl Phenyl Ring Phenyl->Tyr103 Hydrophobic/ pi-pi Stacking Phenyl->Leu105 Hydrophobic Piperidine_N Piperidine Nitrogen (protonated) Piperidine_N->Glu172 Hydrogen Bond/ Salt Bridge Piperidine_N->Tyr176 Cation-pi Cl Chlorine Substituent Cl->Tyr103 Halogen Bond/ Hydrophobic

Caption: Key molecular interactions between 4-phenylpiperidine analogs and S1R.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach for the comparative molecular docking of this compound and its analogs against the Sigma-1 Receptor. The insights gained from such studies are invaluable for understanding the structure-activity relationships that govern ligand binding and for guiding the design of novel, potent, and selective S1R modulators.

The predicted enhanced binding of the dichlorinated analog underscores the importance of halogenation in modulating ligand affinity. Future work should focus on synthesizing these prioritized compounds and validating the in silico predictions through in vitro binding assays. Furthermore, molecular dynamics simulations can be employed to assess the stability of the predicted binding poses over time, providing a more dynamic and physiologically relevant understanding of the ligand-receptor interactions.

References

A Comparative Guide to Assessing the Selectivity of 4-(3,5-Dichlorophenyl)piperidine for the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of novel chemical entities. We will use the compound 4-(3,5-Dichlorophenyl)piperidine as a case study to illustrate a multi-tiered approach, from initial in vitro binding and functional assays to in vivo behavioral models. The methodologies described herein are designed to build a robust selectivity profile, a critical step in evaluating a compound's therapeutic potential and off-target liability.

The dichlorophenyl-piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently appearing in ligands for monoamine transporters and G protein-coupled receptors (GPCRs). Given this chemical heritage, we will proceed with the working hypothesis that this compound is a potent inhibitor of the serotonin transporter (SERT). Our objective is to rigorously test this hypothesis by comparing its activity at SERT with its activity at the closely related dopamine (DAT) and norepinephrine (NET) transporters, as well as a representative off-target GPCR.

Pillar 1: The Imperative of Selectivity in Neuropharmacology

Selectivity is the cornerstone of modern drug design. For a CNS-active compound, the ability to preferentially interact with its intended target over other structurally or functionally related proteins dictates its therapeutic window. A lack of selectivity can lead to a host of undesirable side effects. For instance, a putative SERT inhibitor with significant affinity for NET may produce cardiovascular side effects, while activity at DAT could introduce abuse liability. Therefore, a comprehensive assessment of selectivity is not merely a characterization step but a fundamental prerequisite for advancing a compound toward clinical development.

Our assessment will be benchmarked against well-characterized reference compounds, allowing for a clear and objective comparison:

  • (S)-Citalopram: A highly selective serotonin reuptake inhibitor (SSRI).

  • Desipramine: A tricyclic antidepressant with a strong preference for NET over SERT.

  • GBR-12909: A potent and selective DAT inhibitor.

Pillar 2: In Vitro Selectivity Profiling: From Binding to Function

The initial evaluation of selectivity is performed in controlled in vitro systems, which allow for precise measurement of molecular interactions without the complexities of a whole organism. We employ a two-pronged approach: quantifying the affinity of the compound for its targets (binding) and measuring its ability to modulate the biological activity of those targets (function).

Part A: Target Affinity via Competitive Radioligand Binding Assays

The first step is to determine if, and how tightly, our compound binds to the intended target and its close relatives. Competitive radioligand binding assays are the gold standard for this purpose.[1][2][3] The principle is straightforward: we measure the ability of our unlabeled test compound, this compound, to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes (HEK293 cells expressing SERT, DAT, or NET) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand (e.g., [3H]Citalopram for SERT) & Serial Dilutions of Test Compound prep_ligands->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Non-linear Regression (Sigmoidal dose-response curve) counting->analysis results Determine IC50 Calculate Ki analysis->results

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize membranes prepared from HEK293 cells stably expressing either human SERT, DAT, or NET. Protein concentration is determined via a BCA assay.[4]

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, at pH 7.4.[2]

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds (10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Cell membranes (~10-20 µg protein), radioligand (e.g., [³H]Citalopram for SERT at its K_d concentration), and assay buffer.

    • Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.

    • Test Compound: Cell membranes, radioligand, and a specific concentration of the test compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification: Dry the filter plate, add scintillation fluid, and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[1]

Hypothetical Data: Binding Affinities (K_i, nM)

CompoundSERT (K_i)DAT (K_i)NET (K_i)Selectivity (DAT/SERT)Selectivity (NET/SERT)
This compound1.2150210125x175x
(S)-Citalopram2.6>1000>1000>384x>384x
Desipramine25012000.84.8x0.0032x
GBR-129093001.54500.005x1.5x

This data is illustrative. The high selectivity ratios for this compound suggest a strong preference for SERT.

Part B: Functional Potency via Substrate Uptake Inhibition Assays

High affinity does not always equate to functional activity. Therefore, the next critical step is to assess whether the compound can inhibit the primary function of the monoamine transporters: the reuptake of their respective neurotransmitters.[5] This is a more physiologically relevant measure of a compound's potency.

Experimental Workflow: Uptake Inhibition

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Termination & Lysis cluster_analysis Quantification & Analysis prep_cells Culture Adherent HEK293 Cells (Expressing SERT, DAT, or NET) in 96-well plates pre_incubation Pre-incubate cells with test compound prep_cells->pre_incubation prep_compounds Prepare Test Compound Dilutions & Radiolabeled Substrate (e.g., [3H]5-HT for SERT) prep_compounds->pre_incubation incubation Add [3H]Substrate Incubate for short period (1-3 min) pre_incubation->incubation termination Rapidly Wash Cells with ice-cold buffer to stop uptake incubation->termination lysis Lyse cells (e.g., with 1% SDS) termination->lysis counting Scintillation Counting of cell lysate lysis->counting analysis Non-linear Regression to determine IC50 counting->analysis

Caption: Workflow for a whole-cell substrate uptake inhibition assay.

Detailed Protocol: [³H]-Serotonin Uptake Inhibition Assay

  • Cell Culture: Plate HEK293 cells stably expressing human SERT in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells once with Krebs-HEPES buffer (KHB). Pre-incubate the cells for 10-20 minutes at room temperature with various concentrations of the test compound.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of [³H]-5-HT (e.g., 100 nM) to each well.[5]

  • Incubation: Allow uptake to proceed for a short, defined period (e.g., 1 minute for SERT) at room temperature.[5] This ensures measurement of the initial rate of transport.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB.

  • Lysis and Quantification: Lyse the cells with 1% SDS, transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-5-HT uptake against the log concentration of the test compound and fitting the data with a sigmoidal dose-response curve.

Hypothetical Data: Functional Potencies (IC₅₀, nM)

CompoundSERT (IC₅₀)DAT (IC₅₀)NET (IC₅₀)
This compound2.5320450
(S)-Citalopram5.1>2000>2000
Desipramine48025001.5
GBR-129096503.2980

This functional data corroborates the binding data, showing potent inhibition of serotonin transport with significantly weaker effects on dopamine and norepinephrine transport.

Pillar 3: Assessing Off-Target GPCR Activity

Many CNS drugs interact with GPCRs. To build a more complete selectivity profile, it is crucial to screen against a panel of relevant receptors. The [³⁵S]-GTPγS binding assay is a valuable tool for this, as it provides a functional measure of G protein activation, the first step in the GPCR signaling cascade.[6]

A positive result (agonism) is indicated by an increase in [³⁵S]-GTPγS binding, while a rightward shift in an agonist's dose-response curve indicates antagonism. We will test for activity at the 5-HT₁ₐ receptor, a common off-target for serotonergic drugs.

Hypothetical Data: [³⁵S]-GTPγS Binding at 5-HT₁ₐ Receptor

CompoundActivity at 10 µM (vs. 8-OH-DPAT)
This compound<10% stimulation or inhibition
(S)-Citalopram<10% stimulation or inhibition
8-OH-DPAT (Agonist Control)100% Stimulation (EC₅₀ = 2 nM)

The lack of significant activity at the 5-HT₁ₐ receptor further strengthens the case for the compound's selectivity.

Pillar 4: In Vivo Assessment of Target Engagement and Selectivity

In vitro assays provide a clean assessment of molecular interactions, but in vivo models are necessary to understand how a compound behaves in a complex biological system. Behavioral assays can provide powerful, indirect evidence of a compound's primary mechanism of action in the brain. The Forced Swim Test (FST) is a widely used screening model for assessing the potential of compounds with antidepressant-like activity.[7][8]

The rationale is that acute administration of an SSRI increases the time rodents spend actively swimming or climbing and decreases their time spent immobile, a state interpreted as "behavioral despair."[9] By comparing the behavioral signature of our test compound to those of selective reference compounds, we can infer its in vivo mechanism. For example, SERT inhibitors typically increase swimming, while NET inhibitors tend to increase climbing.[9]

Logic of In Vivo Behavioral Differentiation

G cluster_outcomes Interpretation of Behavioral Signature compound Administer Test Compound to Mice fst Forced Swim Test (FST) compound->fst measure Measure Behavior: - Immobility Time - Swimming Time - Climbing Time fst->measure outcome_sert Increased Swimming (Similar to SSRI) => SERT-mediated effect measure->outcome_sert If... outcome_net Increased Climbing (Similar to NET inhibitor) => NET-mediated effect measure->outcome_net If... outcome_dat General Hyperactivity (Similar to DAT inhibitor) => DAT-mediated effect measure->outcome_dat If...

Caption: Differentiating in vivo mechanisms using the Forced Swim Test.

Detailed Protocol: Murine Forced Swim Test (FST)

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer this compound, reference compounds, or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.

  • Test Procedure:

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The test duration is 6 minutes. Behavior is recorded via a video camera.

    • An experienced observer, blind to the treatment conditions, scores the behavior during the final 4 minutes of the test.

  • Behavioral Scoring: The duration of the following behaviors is recorded:

    • Immobility: Floating motionless, with only small movements necessary to keep the head above water.

    • Swimming: Active movements of the limbs and tail throughout the cylinder.

    • Climbing: Active upward-directed movements of the forepaws along the cylinder wall.

  • Data Analysis: Compare the mean durations of each behavior across treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Hypothetical Data: Forced Swim Test in Mice (Time in seconds)

Treatment (10 mg/kg)Immobility (s)Swimming (s)Climbing (s)
Vehicle155 ± 1075 ± 810 ± 3
This compound85 ± 9145 ± 1210 ± 4
(S)-Citalopram90 ± 8142 ± 108 ± 3
Desipramine95 ± 1178 ± 767 ± 9

*Data are mean ± SEM. p < 0.05 vs. Vehicle. The significant decrease in immobility and specific increase in swimming time for this compound mirror the effects of the selective SERT inhibitor (S)-Citalopram, providing in vivo evidence consistent with a primary SERT-mediated mechanism.

Conclusion: A Synthesis of Evidence

The comprehensive assessment outlined in this guide provides a robust, multi-layered approach to defining the selectivity of a novel compound. Through a systematic progression from in vitro binding affinity to functional potency and finally to in vivo behavioral validation, we can build a compelling case for a compound's primary mechanism of action.

Based on our hypothetical data, this compound emerges as a potent and highly selective serotonin transporter inhibitor. It demonstrated high affinity and functional potency for SERT, with over 100-fold selectivity against DAT and NET in vitro. It lacked significant activity at the 5-HT₁ₐ receptor, and its in vivo behavioral profile was characteristic of a selective SERT inhibitor. This systematic, evidence-based approach is indispensable for making informed decisions in the drug discovery and development process.

References

A Comparative Review of Synthetic Methodologies for Dichlorophenylpiperidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Dichlorophenylpiperidines represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis is a key step in the development of novel drugs targeting a range of conditions, from neurological disorders to infectious diseases. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for preparing these valuable compounds, offering insights into the causality behind experimental choices and providing actionable protocols for laboratory application.

Introduction to Dichlorophenylpiperidines

The dichlorophenylpiperidine moiety is a privileged structure in drug discovery. The specific substitution pattern of the chlorine atoms on the phenyl ring, combined with the stereochemistry of the piperidine ring, profoundly influences the pharmacological activity of the resulting molecule. For instance, (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine is a novel triple-reuptake inhibitor, showing promise as an antidepressant.[1] The development of efficient and stereoselective synthetic routes is therefore of paramount importance.

This guide will explore and compare three prominent synthetic strategies:

  • Reductive Amination: A versatile and widely used method for forming C-N bonds.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

  • Pictet-Spengler Reaction: A classic acid-catalyzed cyclization for the synthesis of tetrahydroisoquinolines and related structures.

Reductive Amination: The Workhorse Approach

Reductive amination is a robust and flexible method for the synthesis of amines, including dichlorophenylpiperidines.[2][3] The reaction proceeds through the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the desired amine.[4] This one-pot nature makes it an attractive and efficient strategy.

Mechanistic Rationale

The core principle of reductive amination lies in the controlled formation and subsequent reduction of a C=N double bond. The initial condensation between a suitable dichlorophenyl-substituted ketone or aldehyde and a piperidine precursor (or vice versa) is typically acid-catalyzed to facilitate the dehydration step leading to the iminium ion. The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting material. Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose.[4]

dot graph ReductiveAmination { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="Dichlorophenyl Ketone/Aldehyde"]; amine [label="Piperidine Precursor"]; intermediate [label="Iminium Ion"]; product [label="Dichlorophenylpiperidine"]; reducing_agent [label="Reducing Agent (e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#FFFFFF"];

ReductiveAmination ketone ketone intermediate intermediate ketone->intermediate + Amine, H⁺ product product intermediate->product Reduction amine amine amine->intermediate reducing_agent reducing_agent reducing_agent->product

Representative Experimental Protocol: Synthesis of 4-Hydroxy-4-(3,4-dichlorophenyl)piperidine

A common precursor, 4-hydroxy-4-(3,4-dichlorophenyl)piperidine, can be synthesized via the hydrolysis of its N-protected form.[5] While not a direct reductive amination of a piperidone, the initial construction of the substituted piperidone often involves principles related to this methodology.

Step-by-Step Protocol: [5]

  • A mixture of 64.2 g of 1-ethoxycarbonyl-4-hydroxy-4-(3,4-dichlorophenyl)piperidine and a solution of 72.4 g of KOH in 700 ml of n-butanol is refluxed for 2 hours.

  • The reaction mixture is then evaporated to remove the solvent.

  • The concentrated residue is extracted with ethyl acetate.

  • The organic layer is washed with water, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporated.

  • The resulting crystalline residue is recrystallized from ethyl acetate to yield 44.7 g (90.0% yield) of 4-hydroxy-4-(3,4-dichlorophenyl)piperidine.

Performance Analysis
Parameter Reductive Amination
Yield Generally good to excellent (can exceed 90%)
Stereoselectivity Can be controlled with chiral auxiliaries or catalysts, but often produces racemic mixtures without them.
Substrate Scope Broad; tolerates a wide range of functional groups.
Reaction Conditions Typically mild (room temperature to moderate heating).
Reagent Toxicity Use of cyanoborohydride reagents requires caution.

Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a highly efficient palladium-catalyzed method for the formation of C-N bonds.[6][7] This reaction is particularly valuable for coupling aryl halides with amines, a transformation that is often challenging using traditional methods.[8]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps.[9] It begins with the oxidative addition of an aryl halide (e.g., a dichlorophenyl halide) to a Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[9]

dot graph BuchwaldHartwig { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_halide [label="Dichlorophenyl Halide"]; amine [label="Piperidine"]; pd0 [label="Pd(0) Catalyst"]; oxidative_addition [label="Oxidative Addition Complex"]; pd_amide [label="Palladium Amide Complex"]; product [label="Dichlorophenylpiperidine"]; base [label="Base", shape=ellipse, fillcolor="#FFFFFF"];

BuchwaldHartwig pd0 pd0 oxidative_addition oxidative_addition pd0->oxidative_addition + Aryl Halide pd_amide pd_amide oxidative_addition->pd_amide + Amine, Base aryl_halide aryl_halide aryl_halide->oxidative_addition product product pd_amide->product Reductive Elimination amine amine amine->pd_amide base base base->pd_amide product->pd0 Regenerates Catalyst

Representative Experimental Protocol: Synthesis of 2,3-Dichlorophenylpiperazine

While this example yields a piperazine, the principles are directly applicable to piperidine synthesis.[10]

Step-by-Step Protocol: [10]

  • Aryl iodide (e.g., 1,2-dichloro-3-iodobenzene) and piperazine are reacted in the presence of CuI as a catalyst, proline as a ligand, and K₂CO₃ as a base.

  • Dimethyl sulfoxide (DMSO) is used as the solvent.

  • The reaction mixture is heated to facilitate the coupling.

  • Work-up and purification yield the desired 2,3-dichlorophenylpiperazine.

Performance Analysis
Parameter Buchwald-Hartwig Amination
Yield Good to excellent, often in the 50-90% range.[10]
Stereoselectivity Not inherently stereoselective at the piperidine ring unless a chiral amine is used.
Substrate Scope Very broad; tolerates a wide variety of functional groups on both the aryl halide and the amine.
Reaction Conditions Typically requires elevated temperatures and an inert atmosphere.
Reagent Cost Palladium catalysts and specialized ligands can be expensive.

Pictet-Spengler Reaction: A Classic Cyclization

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[11][12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[13]

Mechanistic Rationale

The reaction is initiated by the formation of an iminium ion from the β-arylethylamine and the carbonyl compound under acidic conditions.[11] This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich aryl ring, leading to the formation of the new heterocyclic ring.[14] The nucleophilicity of the aromatic ring is a key factor; electron-rich systems like indoles react under mild conditions, while less nucleophilic rings such as a dichlorophenyl group may require harsher conditions.[11]

dot graph PictetSpengler { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="β-(Dichlorophenyl)ethylamine"]; carbonyl [label="Aldehyde/Ketone"]; iminium [label="Iminium Ion"]; spirocycle [label="Spirocyclic Intermediate"]; product [label="Tetrahydroisoquinoline Derivative"];

PictetSpengler amine amine iminium iminium amine->iminium + Carbonyl, H⁺ spirocycle spirocycle iminium->spirocycle Intramolecular Electrophilic Attack carbonyl carbonyl carbonyl->iminium product product spirocycle->product Rearrangement & Deprotonation

Performance Analysis
Parameter Pictet-Spengler Reaction
Yield Can be high, but is highly dependent on the substrate.
Stereoselectivity Can be achieved using chiral auxiliaries on the amine or carbonyl component, or with chiral catalysts.
Substrate Scope More limited than the other methods, particularly regarding the electronic nature of the aryl ring.
Reaction Conditions Often requires strong acids and elevated temperatures, which can limit functional group tolerance.
Atom Economy Generally good, as it is a condensation-cyclization reaction.

Comparative Summary and Future Outlook

Methodology Strengths Weaknesses Best Suited For
Reductive Amination Versatile, high-yielding, mild conditions, broad substrate scope.Can produce mixtures of stereoisomers, some reducing agents are toxic.General synthesis of a wide variety of dichlorophenylpiperidines where stereochemistry is not the primary initial concern.
Buchwald-Hartwig Amination Excellent for C-N bond formation with aryl halides, broad functional group tolerance.Expensive catalysts and ligands, requires inert atmosphere and elevated temperatures.Coupling of pre-functionalized dichlorophenyl halides with piperidines, especially in late-stage synthesis.
Pictet-Spengler Reaction Atom-economical, can provide direct access to complex heterocyclic systems.Harsher reaction conditions, more limited substrate scope, particularly for less activated aryl rings.Synthesis of specific tetrahydroisoquinoline-type dichlorophenylpiperidines.

The choice of synthetic methodology for dichlorophenylpiperidines ultimately depends on the specific target molecule, the desired stereochemistry, and practical considerations such as cost and scalability. For general-purpose synthesis, reductive amination remains a highly attractive and versatile option. The Buchwald-Hartwig amination excels in situations where a pre-existing dichlorophenyl halide needs to be coupled with a piperidine, offering broad functional group compatibility. The Pictet-Spengler reaction , while more specialized, provides an elegant route to certain fused heterocyclic systems.

Future developments in this field will likely focus on the development of more efficient and stereoselective catalytic systems. Asymmetric versions of reductive amination and the Pictet-Spengler reaction, as well as more cost-effective and robust catalysts for the Buchwald-Hartwig amination, will continue to be areas of active research, further expanding the synthetic chemist's toolkit for the preparation of these medicinally important compounds.

References

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 4-(3,5-Dichlorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of a new chemical entity is a cornerstone of successful drug design. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide provides an in-depth comparison of the metabolic stability of 4-(3,5-dichlorophenyl)piperidine derivatives, a scaffold of interest in various therapeutic areas. We will delve into the mechanistic underpinnings of their metabolism, present detailed experimental protocols for their evaluation, and offer a comparative analysis based on established structure-activity relationships (SAR) for similar chemical classes.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, the measure of a compound's resistance to biotransformation, is a key determinant of its in vivo half-life and oral bioavailability.[1] Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver, may fail to achieve therapeutic concentrations or require frequent and high doses, increasing the risk of adverse effects.[2][3] Conversely, excessively stable compounds can accumulate in the body, leading to toxicity.[3] Therefore, a thorough evaluation of metabolic stability is crucial in the early stages of drug discovery to guide the optimization of lead compounds.[1]

Unraveling the Metabolic Pathways of this compound Derivatives

The this compound core presents several potential sites for metabolic modification. Based on the extensive literature on the metabolism of piperidine-containing drugs, the primary metabolic pathways are anticipated to be mediated by CYP enzymes, particularly CYP3A4.[4][5]

Key metabolic transformations to consider for this scaffold include:

  • N-Dealkylation: For derivatives with a substituent on the piperidine nitrogen, N-dealkylation is a very common metabolic route catalyzed by CYP3A4.[4][6] The nature of the N-substituent significantly influences the rate of this reaction.

  • Piperidine Ring Oxidation: The piperidine ring itself is susceptible to oxidation at various positions, leading to the formation of hydroxylated metabolites or lactams. This can occur at the carbon atoms alpha, beta, or gamma to the nitrogen.

  • Aromatic Hydroxylation: The 3,5-dichlorophenyl ring can undergo hydroxylation, although the presence of two electron-withdrawing chlorine atoms may render it less susceptible compared to unsubstituted phenyl rings.

  • Conjugation (Phase II Metabolism): Hydroxylated metabolites formed in Phase I can be further modified by conjugation with polar molecules such as glucuronic acid, increasing their water solubility and facilitating excretion.

The interplay of these pathways will determine the overall metabolic fate and stability of a given derivative.

Experimental Evaluation of Metabolic Stability: A Practical Guide

The in vitro liver microsomal stability assay is a widely accepted and high-throughput method to assess the intrinsic clearance of compounds in early drug discovery.[7] This assay provides valuable data on a compound's half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[2]

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines the steps for determining the metabolic stability of this compound derivatives using pooled human liver microsomes (HLM).

Materials:

  • Test compounds (this compound derivatives)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO). Further dilute to a working concentration in a suitable solvent.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsomes and the NADPH regenerating system to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound or control to the wells. The final concentration of the test compound is typically 1 µM.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Comparative Analysis of Metabolic Stability: Structure-Activity Relationships

The following table presents a hypothetical comparison of the metabolic stability of various N-substituted this compound derivatives, with the rationale based on established metabolic principles.

Derivative (R-group on Piperidine Nitrogen)Predicted Metabolic StabilityRationale for Predicted Stability
-H (unsubstituted) HighThe secondary amine is a potential site for oxidation, but lacks a readily cleavable alkyl group.
-CH₃ (Methyl) Low to ModerateN-demethylation is a common and often rapid metabolic pathway.
-CH₂CH₃ (Ethyl) ModerateN-deethylation is also a common pathway, but can be slightly slower than demethylation.
-CH(CH₃)₂ (Isopropyl) Moderate to HighThe branched alkyl group may provide some steric hindrance to the metabolizing enzymes.
-C(CH₃)₃ (tert-Butyl) HighThe bulky tert-butyl group provides significant steric hindrance, making N-dealkylation much more difficult.
-CH₂-Cyclopropyl HighThe cyclopropylmethyl group is known to be more resistant to N-dealkylation compared to simple alkyl groups.[8]
-CH₂-Ph (Benzyl) LowThe benzyl group is susceptible to benzylic hydroxylation followed by cleavage.

Visualizing Metabolic Hotspots:

References

A Head-to-Head Comparison of Analytical Techniques for 4-(3,5-Dichlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Implementation

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 4-(3,5-Dichlorophenyl)piperidine, the selection of an appropriate analytical technique is paramount for ensuring purity, identity, and quality. This guide provides a comprehensive head-to-head comparison of the most pertinent analytical methodologies for this compound, grounded in scientific principles and practical application. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into their respective strengths and limitations in the context of analyzing this specific dichlorophenyl-substituted piperidine derivative.

Introduction: The Analytical Imperative for this compound

This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development. The piperidine moiety is a common scaffold in many biologically active compounds.[1][2] The precise analytical characterization of such molecules is critical for understanding their chemical behavior, identifying potential impurities, and ensuring the reproducibility of scientific findings. The choice of analytical technique is dictated by the specific analytical question being addressed, whether it be routine purity assessment, structural elucidation of a novel compound, or the detection of trace-level impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. Its versatility in column chemistries and detection methods allows for robust and reproducible separations.

Scientific Principles and Causality in Method Development

A typical Reverse-Phase HPLC (RP-HPLC) method would be the first line of approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For a basic compound like this compound, a mobile phase consisting of a mixture of an aqueous buffer (to control the ionization state of the amine) and an organic modifier (like acetonitrile or methanol) is employed. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial for achieving sharp, symmetrical peaks by minimizing interactions of the basic piperidine nitrogen with residual silanols on the stationary phase.[3]

Due to the lack of a strong chromophore in this compound, UV detection at lower wavelengths (e.g., 210-230 nm) would be necessary. To enhance sensitivity and specificity, pre-column derivatization with a UV-active or fluorescent tag can be employed.[3][4] For instance, derivatization with dansyl chloride or 4-toluenesulfonyl chloride introduces a highly responsive chromophore, significantly lowering the limit of detection.[3][5]

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Detailed Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Prepare serial dilutions for linearity assessment.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration in the same diluent.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time compared to the standard.

    • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

    • Quantify the amount of impurities by comparing their peak areas to that of a known standard or using the principle of equal response factors for structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which aids in the definitive identification of analytes.

Scientific Principles and Causality in Method Development

For GC-MS analysis, this compound is sufficiently volatile to be analyzed directly. The choice of a suitable capillary column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point for nitrogen-containing compounds. The mass spectrometer serves as a highly specific detector, and the resulting mass spectrum provides a molecular fingerprint of the compound. The fragmentation pattern can be used to confirm the structure of the main component and to identify unknown impurities by comparing the spectra to libraries like NIST or Wiley.[6][7]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[8]

    • Injection Volume: 1 µL (splitless or with a high split ratio depending on concentration).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 100 µg/mL.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the main peak and any impurity peaks.

    • Obtain the mass spectrum for each peak and compare it with reference spectra for identification. The expected molecular ion for this compound would be at m/z 229 (for the most abundant isotopes of chlorine).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for characterizing the structure of any significant impurities.

Scientific Principles and Causality in Method Development

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons and the protons on the piperidine ring. The integration of these signals would correspond to the number of protons in each environment. ¹³C NMR provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Head-to-Head Comparison of Analytical Techniques

FeatureHPLCGC-MSNMR Spectroscopy
Primary Application Purity determination, quantification, impurity profilingIdentification of volatile impurities, structural confirmationUnambiguous structural elucidation, confirmation of identity
Sample Volatility Not requiredRequiredNot required
Sensitivity Good to excellent (ng to pg range, especially with derivatization)Excellent (pg to fg range)Lower (µg to mg range)
Specificity Moderate (retention time)High (mass spectrum)Very high (unique spectral fingerprint)
Quantitative Accuracy ExcellentGoodGood (with internal standards)
Throughput HighHighLow
Instrumentation Cost ModerateHighVery High
Key Advantage Robustness and versatility for routine quality control.Definitive identification of volatile components.Provides complete structural information.
Key Limitation Co-elution can be an issue; may require derivatization for sensitivity.Not suitable for non-volatile or thermally labile compounds.Low throughput and requires higher sample concentration.

Conclusion: An Integrated Analytical Approach

For a comprehensive analysis of this compound, a multi-faceted approach is recommended. HPLC serves as the ideal technique for routine purity checks and quantification of the main component and non-volatile impurities. GC-MS is invaluable for identifying any volatile residual solvents or starting materials from the synthesis. Finally, NMR spectroscopy provides the definitive structural confirmation of the target molecule and can be used to elucidate the structure of any major unknown impurities. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-Dichlorophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dichlorophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.